2,4-Dichlorobenzyl alcohol
Description
Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections. Dichlorobenzyl alcohol is considered as an active ingredient found in several marketed OTC products by Health Canada which has categorized this agent as an anatomical therapeutic chemical. On the other hand, dichlorobenzyl alcohol is categorized by the FDA in the inactive ingredient for approved drug products.
DICHLOROBENZYL ALCOHOL is a small molecule drug with a maximum clinical trial phase of IV.
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1777-82-8 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
55-58 ºC | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
2,4-Dichlorobenzyl alcohol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzyl alcohol is a widely utilized antiseptic agent effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections.[1][2][3] It is a common active ingredient in over-the-counter throat lozenges.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies of this compound. Detailed experimental protocols and visualizations of key processes are included to support research and development activities.
Chemical Properties and Structure
This compound is a member of the benzyl alcohol class, where the benzene ring is substituted with two chlorine atoms at positions 2 and 4.[1]
Chemical Structure
The chemical structure of this compound is presented below:
Chemical Formula: C₇H₆Cl₂O[2]
Molecular Weight: 177.02 g/mol [1]
(Image of the 2D and 3D structure of this compound should be placed here if image generation were possible.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | References |
| IUPAC Name | (2,4-dichlorophenyl)methanol | [1][2] |
| Synonyms | Dybenal, Myacide SP, Rapidosept | [1][2][4] |
| CAS Number | 1777-82-8 | [1][2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 55-60 °C | [2][5] |
| Boiling Point | 150 °C at 25 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in methanol, chloroform, and ethanol (96%) | [1][6][7][8] |
| pKa | 13.60 ± 0.10 (Predicted) | [4] |
| LogP | 2.8 at 24°C | [4] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. This method is favored as it avoids the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[8][9]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol for Synthesis
The following protocol is adapted from a patented method for the preparation of this compound.[7][8]
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)
-
Aqueous sodium hydroxide (70% w/v)
-
Petroleum ether (boiling range 80-100 °C)
-
Dilute aqueous hydrochloric acid
Procedure:
Stage 1: Formation of 2,4-Dichlorobenzyl Acetate
-
To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).
-
Heat the mixture under reflux with stirring for 25 hours.
Stage 2: Hydrolysis to this compound
-
To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
-
Continue refluxing for an additional 30 minutes.
-
Cool the mixture to 70-75 °C.
-
Extract the product into petroleum ether (90 ml) at 75 °C.
-
Dilute the organic extract with petroleum ether (150 ml).
-
Wash the organic layer with dilute aqueous hydrochloric acid and filter.
-
Wash the filter with petroleum ether (40 ml) and combine the filtrate and washings.
-
Allow the solution to cool to induce crystallization of this compound.
-
Collect the solid by filtration, wash with water, and dry in vacuo.
This process yields this compound with a purity of approximately 99.3-99.8%.[7][8]
Analytical Methodologies
The purity and concentration of this compound can be determined using various analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the determination of this compound in cosmetic products is detailed below.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm, or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: Methanol
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0 0.2 65 35 13 0.2 0 100 17.5 0.2 0 100 18.5 0.2 65 35 | 20 | 0.2 | 65 | 35 |
-
Injection Volume: 2.5 µL
-
Detection Wavelength: UV absorption spectrum analysis
Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 20-mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.22 µm membrane filter. The filtrate is the sample solution.
Standard Preparation:
-
Accurately weigh 50 mg of this compound reference standard into a 10-mL volumetric flask.
-
Dissolve and dilute to volume with methanol to prepare a standard stock solution.
-
Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5-100 µg/mL.[10]
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound (90 MHz, CDCl₃) shows characteristic peaks for the aromatic and methylene protons.[11]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.38 | d | Aromatic H |
| 7.36 | d | Aromatic H |
| 7.25 | dd | Aromatic H |
| 4.71 | s | -CH₂- |
| 2.31 | s | -OH |
Note: J(A,C) = 8.1 Hz, J(B,C) = 2.1 Hz[11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹
-
C-O stretch: A strong band around 1000-1260 cm⁻¹
-
C-Cl stretch: Bands in the region of 600-800 cm⁻¹
Identification is confirmed by comparing the IR spectrum of the sample with a reference spectrum of this compound.[5]
Mechanism of Action
The antiseptic and local anesthetic properties of this compound are attributed to two primary mechanisms of action.[1][2]
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Antiseptic Action: The primary antiseptic mechanism is believed to be the denaturation of proteins on the surface of bacteria and viruses.[1] As an alcohol, it can disrupt the intramolecular hydrogen bonding within the protein's tertiary structure, leading to a loss of function and ultimately cell death or viral inactivation.[12]
Local Anesthetic Action: this compound also exhibits a local anesthetic effect by causing a reduced blockade of voltage-gated sodium channels.[1][2] This action is weaker compared to more potent local anesthetics but contributes to the soothing effect observed in throat lozenges by inhibiting nerve impulse transmission.[2][13]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and mechanism of action of this compound. The detailed information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antiseptic compound. The provided visualizations offer a clear understanding of the key processes involved in its synthesis and biological activity.
References
- 1. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 1777-82-8 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 9. This compound | 1777-82-8 | Benchchem [benchchem.com]
- 10. fda.gov.tw [fda.gov.tw]
- 11. This compound(1777-82-8) 1H NMR [m.chemicalbook.com]
- 12. How does alcohol denature a protein? | AAT Bioquest [aatbio.com]
- 13. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of (2,4-Dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Dichlorophenyl)methanol, a halogenated aromatic alcohol, serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. Its antiseptic properties also make it a component in certain medicinal formulations. This technical guide provides a comprehensive overview of the primary synthetic routes to (2,4-Dichlorophenyl)methanol and the analytical techniques employed for its characterization. Detailed experimental protocols for two prevalent synthetic methods are presented, alongside a thorough compilation of its physicochemical and spectral properties. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed methodologies and structured data to support their work.
Synthesis of (2,4-Dichlorophenyl)methanol
The synthesis of (2,4-Dichlorophenyl)methanol can be effectively achieved through two principal methods: the reduction of 2,4-dichlorobenzaldehyde and a two-stage process involving the formation and subsequent hydrolysis of a 2,4-dichlorobenzyl ester from 2,4-dichlorobenzyl chloride.
Method 1: Reduction of 2,4-Dichlorobenzaldehyde
This method involves the reduction of the aldehyde functional group of 2,4-dichlorobenzaldehyde to a primary alcohol using a suitable reducing agent, most commonly sodium borohydride (NaBH₄). This approach is favored for its simplicity, high yields, and mild reaction conditions.
Method 2: From 2,4-Dichlorobenzyl Chloride via Acetate Ester
This two-stage process begins with the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, to form the corresponding ester. This intermediate is then hydrolyzed using a strong base, like sodium hydroxide, to yield (2,4-Dichlorophenyl)methanol. This method is particularly useful for large-scale industrial production.
Experimental Protocols
Synthesis Protocol 1: Reduction of 2,4-Dichlorobenzaldehyde with Sodium Borohydride
Materials:
-
2,4-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-Dichlorophenyl)methanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Protocol 2: From 2,4-Dichlorobenzyl Chloride via Acetate Ester Hydrolysis
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate (CH₃COONa)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure: Stage 1: Formation of 2,4-Dichlorobenzyl Acetate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichlorobenzyl chloride (1 equivalent), sodium acetate (1.2 equivalents), and a catalytic amount of a phase transfer catalyst in water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
Stage 2: Hydrolysis of 2,4-Dichlorobenzyl Acetate
-
Once the formation of the acetate ester is complete, cool the reaction mixture slightly and add a concentrated aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (2,4-Dichlorophenyl)methanol.
-
Purify the product by recrystallization or column chromatography as needed.
Characterization of (2,4-Dichlorophenyl)methanol
Thorough characterization of the synthesized (2,4-Dichlorophenyl)methanol is crucial to confirm its identity, purity, and structure. The following analytical techniques are commonly employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 55-58 °C |
| Boiling Point | 150 °C at 25 mmHg |
| Solubility | Soluble in methanol, ethanol, and chloroform. |
Spectroscopic Data
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.45 | d | 1H | H-3 |
| Ar-H | 7.30 | dd | 1H | H-5 |
| Ar-H | 7.20 | d | 1H | H-6 |
| CH ₂-OH | 4.70 | s | 2H | Methylene |
| CH₂-OH | ~2.0 (broad) | s | 1H | Hydroxyl |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Ar-C | ~138 | C-1 (ipso) |
| Ar-C | ~133 | C-2 (ipso, C-Cl) |
| Ar-C | ~130 | C-4 (ipso, C-Cl) |
| Ar-C H | ~129 | C-6 |
| Ar-C H | ~128 | C-5 |
| Ar-C H | ~127 | C-3 |
| C H₂-OH | ~63 | Methylene |
Note: Predicted chemical shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary slightly.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (hydroxyl) |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-Cl stretch |
| m/z | Relative Intensity | Assignment |
| 176/178 | Moderate | [M]⁺, Molecular ion |
| 141/143 | High | [M - Cl]⁺ |
| 111 | High | [C₇H₆O]⁺, loss of two Cl atoms |
| 75 | Moderate | [C₆H₃]⁺, dichlorophenyl cation |
Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments (M, M+2, M+4).
Chromatographic Data
| Parameter | Value |
| Column | Phenyl(50)methyl(50)polysiloxane (e.g., DB-17 or equivalent), 1.5 m x 4 mm |
| Carrier Gas | Nitrogen |
| Flow Rate | 30 mL/min |
| Injector Temp. | 225 °C |
| Detector Temp. | 225 °C |
| Oven Program | Isothermal or temperature programmed depending on the separation needs |
| Detector | Flame Ionization Detector (FID) |
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at 220 nm |
| Injection Vol. | 10 µL |
Visualization of Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.
Caption: General workflow for the synthesis of (2,4-Dichlorophenyl)methanol.
2,4-Dichlorobenzyl Alcohol: A Technical Overview of its Sodium Channel Blockade Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a well-established antiseptic agent commonly used in over-the-counter throat lozenges for the symptomatic relief of sore throat.[1][2] Beyond its antimicrobial properties, DCBA exhibits local anesthetic effects, which contribute significantly to its therapeutic action.[3][4] This technical guide provides an in-depth analysis of the sodium channel blockade activity of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of local anesthetics.
The local anesthetic action of DCBA is attributed to its ability to block voltage-gated sodium channels, a mechanism it shares with classic local anesthetics like lidocaine.[5] By inhibiting the influx of sodium ions through these channels, DCBA reduces the excitability of neuronal membranes, thereby dampening the transmission of pain signals. While its primary application is in the context of mild oral and pharyngeal pain, the molecular interactions of DCBA with sodium channels are of significant interest for the broader understanding of local anesthesia and for the development of novel analgesic compounds.
Quantitative Analysis of Sodium Channel Blockade
The potency of this compound as a sodium channel blocker has been quantified in electrophysiological studies. A key study provides a half-maximal inhibitory concentration (IC50) for the blockade of sodium inward currents. The blockade is both voltage- and concentration-dependent, indicating a sophisticated interaction with the channel's different conformational states.
| Compound | IC50 (Resting State) | Channel Type | Noteworthy Observations |
| This compound (DCBA) | 657 µM | Voltage-gated sodium channels | Lowest potency among the studied compounds, comparable to lidocaine.[5] |
| Amylmetacresol | Not specified | Voltage-gated sodium channels | Blocks sodium inward currents in a voltage- and concentration-dependent manner.[5] |
| Hexetidine | Not specified | Voltage-gated sodium channels | Blocks sodium inward currents in a voltage- and concentration-dependent manner.[5] |
Mechanism of Action: State-Dependent Blockade
Research indicates that this compound exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel. This is a characteristic feature of many local anesthetics and contributes to their efficacy in blocking nerve impulses, particularly in rapidly firing neurons. The increased blockade at depolarized potentials and the use-dependent nature of the inhibition further support this mechanism.
Experimental Protocols
To provide a clear understanding of how the sodium channel blocking activity of this compound is assessed, this section outlines a typical experimental protocol based on standard electrophysiological techniques.
Cell Preparation and Culture:
-
Cell Line: A stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.2, Nav1.7) is used. Human embryonic kidney (HEK293) cells are a common choice for heterologous expression of ion channels.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain expression of the target channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection (if applicable): For transient expression, cells are transfected with plasmids containing the cDNA for the alpha and beta subunits of the sodium channel using a suitable transfection reagent.
Electrophysiology (Whole-Cell Patch-Clamp):
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Pipettes and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic composition, while the external solution mimics the extracellular environment.
-
Gaining Access: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect of the compound on the peak sodium current, the membrane potential is held at a hyperpolarized potential (e.g., -120 mV) and then stepped to a series of depolarizing potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Steady-State Inactivation (Availability): The voltage-dependence of inactivation is assessed by applying a series of conditioning prepulses to various potentials, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
Use-Dependent Blockade: To investigate use-dependence, a train of depolarizing pulses is applied at a high frequency (e.g., 10 Hz). The peak current of each pulse is measured to determine the degree of block accumulation during the train.
-
-
Data Analysis:
-
IC50 Determination: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the peak sodium current. The data are then fitted with a Hill equation to determine the IC50 value.
-
Gating Parameter Analysis: The voltage-dependence of activation and inactivation is analyzed by fitting the data with Boltzmann functions to determine the half-maximal voltage (V1/2) and the slope factor (k).
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of this compound's state-dependent blockade of voltage-gated sodium channels.
Caption: A generalized workflow for investigating the sodium channel blocking activity of a compound using whole-cell patch-clamp electrophysiology.
References
- 1. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. EP2570123A1 - Use of this compound having an anaesthetic effect - Google Patents [patents.google.com]
Unraveling the Core Mechanism of Protein Denaturation by 2,4-Dichlorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzyl alcohol (DCBA) is a widely utilized antiseptic agent, valued for its broad-spectrum antimicrobial and virucidal properties.[1][2][3][4][5] Its efficacy is largely attributed to its ability to denature proteins, yet the precise molecular mechanisms underpinning this action are not extensively detailed in the public domain.[1][6] This technical guide synthesizes the current understanding, drawing parallels from structurally similar compounds like benzyl alcohol, to propose a detailed mechanism of DCBA-induced protein denaturation. We present a framework for its investigation through established biophysical techniques, complete with detailed experimental protocols and expected quantitative outcomes. This document serves as a resource for researchers in drug development and molecular biology seeking to understand and further investigate the protein-destabilizing effects of this and similar small molecules.
Introduction: The Antimicrobial Action of this compound
This compound is a key active ingredient in many over-the-counter antiseptic formulations, most notably for sore throat and mouth infections.[1][4][5] Its primary mode of action is believed to be the denaturation of proteins essential for microbial and viral function.[1][6] This process involves the disruption of the delicate three-dimensional structure of proteins, leading to a loss of their biological activity. While the general principle of protein denaturation by alcohols is understood to involve interference with intramolecular hydrogen bonding and hydrophobic interactions, the specific contributions of the dichlorinated aromatic ring of DCBA are less clear.[7][8] This guide aims to bridge this knowledge gap by proposing a detailed molecular mechanism and outlining a rigorous experimental approach for its validation.
Proposed Core Mechanism of Protein Denaturation by this compound
The protein denaturation mechanism of this compound is likely a multi-faceted process involving both hydrophobic and hydrogen-bonding interactions, leading to the destabilization of the protein's tertiary and secondary structures. This proposed mechanism is based on the known effects of benzyl alcohol and other aromatic alcohols on protein stability.[9][10]
2.1. Initial Binding and Disruption of the Hydration Shell: The initial interaction is likely driven by the hydrophobic dichlorophenyl group of DCBA partitioning into non-polar pockets on the protein surface. This displaces ordered water molecules from the protein's hydration shell, a process that is entropically favorable.
2.2. Interference with Hydrophobic Core and Tertiary Structure: The aromatic ring of DCBA can then penetrate deeper into the protein's hydrophobic core. This disrupts the specific, weak van der Waals interactions between non-polar amino acid side chains that are crucial for maintaining the protein's tertiary structure.[7]
2.3. Disruption of Intramolecular Hydrogen Bonds: The hydroxyl group of DCBA can act as both a hydrogen bond donor and acceptor. It can compete with the protein's own backbone amide and carbonyl groups, as well as polar side chains, disrupting the network of intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[7][8]
2.4. Partial Unfolding and Aggregation: It is hypothesized that, similar to benzyl alcohol, DCBA does not cause complete, global unfolding of the protein. Instead, it likely induces partial unfolding of specific, conformationally labile regions, creating "molten globule"-like intermediates.[10] These partially unfolded proteins expose previously buried hydrophobic patches, which can lead to intermolecular interactions and subsequent protein aggregation.[9]
Experimental Protocols for Elucidating the Mechanism
To quantitatively assess the proposed mechanism, a series of biophysical experiments can be employed. Here, we outline detailed protocols using a model protein such as Bovine Serum Albumin (BSA) or Lysozyme.
3.1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
-
Objective: To determine the effect of DCBA on the secondary structure of the model protein.
-
Methodology:
-
Prepare a stock solution of the model protein (e.g., 0.1 mg/mL BSA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of DCBA in the same buffer. Due to its limited water solubility, a co-solvent like ethanol may be used, with appropriate controls.
-
A series of protein samples are prepared with increasing concentrations of DCBA (e.g., 0-5 mM).
-
Far-UV CD spectra (190-260 nm) are recorded for each sample at a constant temperature (e.g., 25°C) using a CD spectropolarimeter.
-
The resulting spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
-
Expected Outcome: A dose-dependent decrease in the characteristic α-helical signal (negative bands at 208 and 222 nm for BSA) and an increase in the random coil signal, indicating a loss of secondary structure.
3.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the DCBA-protein interaction.
-
Methodology:
-
The model protein solution (e.g., 0.05 mM Lysozyme) is placed in the sample cell of the ITC instrument.
-
A concentrated solution of DCBA (e.g., 1 mM) is loaded into the titration syringe. Both solutions must be in the same, precisely matched buffer.
-
A series of small injections of the DCBA solution are made into the protein solution at a constant temperature.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
-
Expected Outcome: The interaction is expected to be exothermic (negative ΔH) and driven by a favorable entropy change (positive ΔS), consistent with hydrophobic interactions.
3.3. Intrinsic Tryptophan Fluorescence Quenching
-
Objective: To probe changes in the tertiary structure around tryptophan residues upon DCBA binding.
-
Methodology:
-
Prepare a protein solution (e.g., 5 µM BSA) in a suitable buffer.
-
Excite the tryptophan residues at ~295 nm and record the fluorescence emission spectrum (typically 310-400 nm).
-
Titrate the protein solution with increasing concentrations of DCBA.
-
Record the fluorescence spectrum after each addition.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
-
Expected Outcome: A quenching of the intrinsic tryptophan fluorescence, indicating that DCBA is binding near these residues and altering their local environment, which is indicative of a change in the protein's tertiary structure.
Quantitative Data Summary (Hypothetical Data for BSA)
The following tables summarize the expected quantitative data from the proposed experiments, based on typical results for similar small molecule-protein interactions.
Table 1: Secondary Structure Content of BSA as a Function of DCBA Concentration (from CD Spectroscopy)
| [DCBA] (mM) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 0 | 67 | 10 | 23 |
| 0.5 | 62 | 10 | 28 |
| 1.0 | 55 | 11 | 34 |
| 2.0 | 48 | 12 | 40 |
| 5.0 | 35 | 13 | 52 |
Table 2: Thermodynamic Parameters for the Interaction of DCBA with Lysozyme at 25°C (from ITC)
| Parameter | Value |
| Stoichiometry (n) | ~2-3 |
| Association Constant (Ka) | 1.5 x 104 M-1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -5.7 kcal/mol |
| Entropy Change (ΔS) | +9.4 cal/mol·K |
Logical Framework for Mechanism Validation
The validation of the proposed mechanism relies on the convergence of evidence from multiple experimental techniques.
Conclusion
While direct experimental data on the protein denaturation mechanism of this compound is limited, a plausible and detailed mechanism can be proposed based on its structural similarity to other known protein denaturants like benzyl alcohol. This guide puts forth a hypothesis centered on initial hydrophobic interactions followed by the disruption of both tertiary and secondary protein structures through interference with the hydrophobic core and intramolecular hydrogen bonding. The outlined experimental protocols provide a clear roadmap for researchers to rigorously test this proposed mechanism and to quantify the key interactions. A deeper understanding of how DCBA and similar molecules function at a molecular level is crucial for the rational design of new and more effective antimicrobial agents.
References
- 1. This compound(1777-82-8) 1H NMR [m.chemicalbook.com]
- 2. Molecular simulation of the effects of alcohols on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. chem.gla.ac.uk [chem.gla.ac.uk]
- 6. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic study of proteins [annales.sum.edu.pl]
- 9. spectrabase.com [spectrabase.com]
- 10. news-medical.net [news-medical.net]
Pharmacokinetics and Metabolism of 2,4-Dichlorobenzyl Alcohol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and metabolism of 2,4-Dichlorobenzyl alcohol (DCBA). Due to a scarcity of publicly available, in-depth pharmacokinetic studies on DCBA, this document combines established qualitative data with inferred metabolic pathways based on the biotransformation of analogous compounds. It also presents standardized experimental protocols that could be employed to generate definitive quantitative data.
Executive Summary
This compound (DCBA) is a mild antiseptic agent commonly used in over-the-counter throat lozenges. While its local antiseptic and anesthetic effects are well-documented, detailed in vivo pharmacokinetic data is limited. Available information indicates that after oral administration, DCBA is metabolized in the liver, primarily through oxidation to 2,4-dichlorobenzoic acid, which is then conjugated with glycine to form 2,4-dichlorohippuric acid and subsequently excreted in the urine. This metabolic pathway is analogous to the well-established metabolism of benzyl alcohol. This guide outlines this metabolic process and provides hypothetical, yet representative, pharmacokinetic parameters and detailed experimental designs for future in vivo studies.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for this compound in plasma are not extensively reported in the literature, a hypothetical profile in rats following oral administration can be projected based on typical small molecule behavior.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Oral Gavage, 10 mg/kg) | Description |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration |
| Tmax | h | 0.5 | Time to reach maximum plasma concentration |
| AUC(0-t) | ng·h/mL | 3200 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | ng·h/mL | 3450 | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | h | 2.5 | Elimination half-life |
| Vd/F | L/kg | 1.2 | Apparent volume of distribution |
| CL/F | L/h/kg | 0.29 | Apparent total body clearance |
Note: The data presented in this table is illustrative and intended to represent typical values for a small molecule with similar characteristics. Actual values would need to be determined through dedicated in vivo pharmacokinetic studies.
In Vivo Metabolism
The primary route of metabolism for this compound is hepatic. The process involves a two-step biotransformation, which is common for aromatic alcohols.
-
Oxidation: The benzyl alcohol moiety of DCBA is first oxidized to the corresponding carboxylic acid, 2,4-dichlorobenzoic acid. This oxidation likely occurs in a two-step process, first to an aldehyde intermediate by alcohol dehydrogenases (ADHs), followed by further oxidation to the carboxylic acid by aldehyde dehydrogenases (ALDHs).[1]
-
Glycine Conjugation: The resulting 2,4-dichlorobenzoic acid then undergoes a phase II conjugation reaction with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, forms 2,4-dichlorohippuric acid.[2][3][4] This conjugate is significantly more water-soluble than the parent compound, facilitating its renal excretion.
Metabolic Pathway Diagram
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
To generate robust in vivo pharmacokinetic and metabolism data for this compound, standardized experimental protocols should be followed.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for a pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in Sprague-Dawley rats.
Materials:
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats for at least one week prior to the study with free access to food and water.
-
Dosing: Fast rats overnight before dosing. Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using appropriate software.
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of DCBA in plasma.
Method Summary:
-
Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatography: Reverse-phase HPLC with a C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Validation Parameters: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound significantly modulates specific signaling pathways in vivo at therapeutic concentrations. Its primary mechanism of action is considered to be its antiseptic and local anesthetic properties.
Conclusion
The in vivo disposition of this compound is presumed to be characterized by hepatic metabolism involving oxidation and subsequent glycine conjugation, leading to renal excretion. While quantitative pharmacokinetic data remains to be fully elucidated through dedicated studies, the established metabolic profile for similar aromatic alcohols provides a strong basis for understanding its fate in the body. The experimental protocols outlined in this guide provide a framework for conducting the necessary research to fill the existing data gaps and provide a more complete pharmacokinetic and metabolic profile of this widely used antiseptic agent.
References
- 1. Urinary benzyl alcohol and hippuric acid in workers exposed to benzyl alcohol during paint-stripping work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of 2,4-Dichlorobenzyl Alcohol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited environmental fate and degradation data are publicly available for 2,4-Dichlorobenzyl alcohol. To provide a comprehensive overview of the potential environmental behavior of this compound, this guide incorporates data on the structurally related and extensively studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), as a surrogate for illustrative purposes. All data and pathways related to 2,4-D are explicitly identified.
Introduction to this compound
This compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses, commonly used as an active ingredient in throat lozenges.[1] While its pharmacological properties are well-documented, its environmental fate and degradation pathways are not extensively studied. This technical guide aims to consolidate the available information on the physicochemical properties and ecotoxicity of this compound and to provide an in-depth understanding of its potential environmental behavior by drawing parallels with the well-researched compound, 2,4-D.
Physicochemical Properties of this compound
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | [2] |
| Molecular Weight | 177.02 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 55-60 °C | [2][3] |
| Boiling Point | 150 °C at 25 mmHg | [2] |
| Water Solubility | Very slightly soluble | [4] |
| log Pow (Octanol-Water Partition Coefficient) | 2.8 | [5] |
Ecotoxicity of this compound
Ecotoxicological data are crucial for assessing the potential environmental risk of a compound. Limited data are available for this compound, primarily concerning its effects on aquatic organisms. The compound is classified as harmful to aquatic life with long-lasting effects.
| Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Reference(s) |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 13.3 | 96 h | OECD 203 | [5] |
| Daphnia magna (Water Flea) | EC50 | 17.75 | 48 h | OECD 202 | [5] |
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of chemical compounds in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is dependent on pH and temperature.
Data for this compound: No specific data on the hydrolysis of this compound were found in the reviewed literature.
Surrogate Data (2,4-D): The hydrolysis of 2,4-D is pH-dependent, with faster degradation occurring under alkaline conditions.[6]
| pH | Half-life (t½) | Reference(s) |
| 6 | Longer half-life | [6] |
| 9 | Shorter half-life | [6] |
Photolysis
Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun.
Data for this compound: No specific data on the photolysis of this compound were found.
Surrogate Data (2,4-D): 2,4-D is susceptible to photodegradation in water and on soil surfaces. The major photodegradation product of 2,4-D is 1,2,4-benzenetriol.[6] Other identified products include 2,4-dichlorophenol and carbon dioxide.[6]
| Medium | Half-life (t½) | Reference(s) |
| Distilled Water (surface) | 13 days | [6] |
| Soil | 68 days | [7] |
Biotic Degradation
Biodegradation, primarily by microorganisms, is a major pathway for the dissipation of many organic compounds in the environment.
Data for this compound: No specific studies on the microbial degradation of this compound were identified.
Surrogate Data (2,4-D): The microbial degradation of 2,4-D is well-documented and is the primary mechanism of its breakdown in soil and water.[4][8] A variety of bacteria and fungi are capable of utilizing 2,4-D as a carbon and energy source.[1] The degradation pathway often involves the cleavage of the ether linkage followed by the opening of the aromatic ring.[9]
Microbial Degradation Pathway of 2,4-D
The most extensively studied pathway for 2,4-D degradation is encoded by the tfd genes in bacteria such as Cupriavidus necator JMP134.[9] The initial step is the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP).[9]
Figure 1. Microbial degradation pathway of 2,4-D by the tfd gene cluster.
Biodegradation Half-life of 2,4-D
The rate of biodegradation is influenced by environmental factors such as temperature, moisture, pH, and the presence of a suitable microbial population.
| Environment | Condition | Half-life (t½) | Reference(s) |
| Soil | Aerobic | 6.2 - 10 days | [7][10] |
| Water | Aerobic | 15 days | [7] |
| Water | Anaerobic | 41 - 333 days | [4][7] |
Soil Sorption and Mobility
The mobility of a chemical in soil is determined by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).
Data for this compound: No experimental Koc values for this compound were found.
Surrogate Data (2,4-D): 2,4-D has a low binding affinity in most mineral soils, indicating it is likely to be mobile.[4]
| Soil Type | Koc (mL/g) | Reference(s) |
| Sandy loam | 70 | [11] |
| Sand | 76 | [11] |
| Silty clay loam | 59 | [11] |
| Loam | 117 | [11] |
Experimental Protocols
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of chemicals.
Hydrolysis as a Function of pH (based on OECD Guideline 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffered solutions at different pH values.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a main test).
-
Sampling and Analysis: Samples are taken at appropriate time intervals and analyzed for the concentration of the test substance and any major hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).
-
Data Analysis: The rate of hydrolysis and the half-life are calculated from the decline in the concentration of the test substance over time.
Ready Biodegradability (based on OECD Guideline 301)
This set of screening tests assesses the potential for a chemical to be readily biodegradable by microorganisms under aerobic conditions.
-
Test System: An aqueous mineral medium is inoculated with microorganisms from a source such as activated sludge.
-
Test Substance: The test substance is added as the sole source of organic carbon.
-
Incubation: The test is run for 28 days under aerobic conditions in the dark or diffuse light.
-
Measurement of Biodegradation: Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
-
Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test (e.g., ≥70% DOC removal or ≥60% of theoretical CO₂ evolution).[12][13]
Adsorption - Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)
This test determines the adsorption and desorption of a chemical to and from soil.
-
Test System: Samples of at least five different soil types with varying properties (organic carbon content, pH, texture) are used.
-
Procedure: A solution of the test substance in a calcium chloride solution is added to the soil samples. The mixtures are agitated for a defined period to reach equilibrium.
-
Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon-normalized adsorption coefficient (Koc) is then determined by dividing Kd by the fractional organic carbon content of the soil.
Figure 2. General experimental workflow for a soil adsorption/desorption study.
Conclusion
This technical guide has synthesized the limited available data on the environmental fate and degradation of this compound and has utilized data from the structurally similar compound, 2,4-D, to infer potential environmental behavior. The physicochemical properties of this compound, particularly its log Pow of 2.8, suggest a moderate potential for bioaccumulation. Ecotoxicity data indicate that it is harmful to aquatic organisms.
Significant data gaps exist for the abiotic and biotic degradation of this compound. Based on the behavior of 2,4-D, it is plausible that microbial degradation in soil and water would be the primary route of its dissipation in the environment. However, specific degradation pathways, rates, and metabolites for this compound remain unknown.
To adequately assess the environmental risk of this compound, further research is imperative. Studies following standardized OECD guidelines are necessary to determine its hydrolysis and photolysis rates, its biodegradability in various environmental compartments, and its mobility in soil. Such data are essential for researchers, scientists, and drug development professionals to ensure a comprehensive understanding of the environmental impact of this widely used antiseptic compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 11. preventcancernow.ca [preventcancernow.ca]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
Solubility of 2,4-Dichlorobenzyl alcohol in different organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichlorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[1][2] Its efficacy and formulation into various dosage forms, such as lozenges, are intrinsically linked to its physicochemical properties, most notably its solubility.[2][3][4] Understanding the solubility of this compound in different organic solvents is critical for drug development, enabling informed decisions on purification, crystallization, formulation, and the development of analytical methods. This technical guide provides a summary of available solubility data for this compound and outlines a general experimental protocol for its determination.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 870 mg/L[5] | 20 (at pH 7) | Very slightly soluble[4] / Slightly Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Requires sonication for dissolution.[1] |
| Ethanol (96%) | C₂H₅OH | Very Soluble[4] | Not Specified | Qualitative description. |
| Methanol | CH₃OH | Soluble[2][7][8] | Not Specified | Qualitative description. |
| Chloroform | CHCl₃ | Soluble[2][7][8] | Not Specified | Qualitative description. |
| 10% DMSO in Corn Oil | Mixture | ≥ 2.5 mg/mL[1] | Not Specified | A complex solvent system for in vivo studies.[1] |
| 10% DMSO in PEG300/Tween-80/Saline | Mixture | ≥ 2.5 mg/mL[1] | Not Specified | A complex solvent system for in vivo studies (40% PEG300, 5% Tween-80, 45% saline).[1] |
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
1. Materials and Equipment:
-
This compound (powder)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the measurement instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Analyze the diluted sample under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of a moderately polar compound like this compound.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Logical relationship of solubility based on solvent polarity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 1777-82-8 [chemicalbook.com]
- 3. 2,4-ジクロロベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
The Toxicological Profile and Safety Assessment of 2,4-Dichlorobenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzyl alcohol (DCBA) is a mild antiseptic agent widely utilized in over-the-counter pharmaceutical products, primarily for the symptomatic relief of mouth and throat infections.[1] Its efficacy is attributed to its broad-spectrum activity against various bacteria and viruses.[2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a range of non-clinical studies. The document details its pharmacokinetic properties, mechanism of action, and the toxicological data from acute, repeated-dose, genetic, and developmental toxicity studies. All quantitative data are summarized in structured tables, and key experimental methodologies are described to provide a thorough understanding for researchers and professionals in the field of drug development and safety assessment.
Introduction
This compound is a chlorinated aromatic compound belonging to the class of benzyl alcohols.[3] It is a common active ingredient in throat lozenges, often in combination with other antiseptics like amylmetacresol, for the treatment of sore throats.[2] Beyond its pharmaceutical applications, it also serves as a preservative in some cosmetic and personal care products due to its antimicrobial properties against yeast and molds.[2][4] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for ensuring its safe application.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, such as from a lozenge, this compound is rapidly released and absorbed, reaching peak concentrations in saliva within 3-4 minutes.[5] A significant portion of the administered dose, around 50%, can still be found in the saliva after two hours.[5] Preclinical studies involving dermal application have shown that approximately 90% of the administered dose is eliminated through the kidneys.[5] The liver metabolizes this compound, with one of the identified metabolites being hippuric acid, which is subsequently excreted in the urine.[2][6]
Mechanism of Action
The antiseptic and pharmacological effects of this compound are attributed to a dual mechanism of action:
-
Antiseptic Action: The primary antiseptic effect is thought to involve the denaturation of external proteins and the disruption of the tertiary structure of proteins in bacteria and viruses.[3][5] This non-specific action provides its broad-spectrum antimicrobial properties.
-
Local Anesthetic Action: this compound also exhibits a local anesthetic effect, which contributes to the symptomatic relief of a sore throat. This action is believed to be due to the blockade of sodium channels, which inhibits the transmission of pain signals.[2][3][5]
Toxicological Profile
Acute Toxicity
Acute toxicity studies have been conducted to determine the effects of a single, high-dose exposure to this compound.
| Study Type | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat (female) | Oral | > 2000 mg/kg bw | [7] |
| Acute Oral Toxicity | Rat | Oral | ~2.7 - 3.0 g/kg bw | [8][9] |
| Acute Oral Toxicity | Mouse | Oral | 2.3 g/kg bw | [9] |
| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | [5] |
Repeated-Dose Toxicity
Information on repeated-dose toxicity is primarily derived from a 90-day study in rats and a prenatal developmental toxicity study.
| Study Type | Species | Duration | Route | NOAEL | Observed Effects at Higher Doses | Reference |
| Repeated Dose Toxicity | Rat | 90 days | Oral | 400 mg/kg bw/day | Not specified in available literature. | [10] |
| Prenatal Developmental Toxicity (Maternal) | Rat (Sprague-Dawley) | Gestation Days 6-19 | Oral | 400 mg/kg/day | At 800 mg/kg/day: decreased body weight and food consumption, liver changes. | [11][12] |
Skin and Eye Irritation and Skin Sensitization
This compound has been evaluated for its potential to cause local irritation and sensitization.
-
Skin Irritation: It is considered to be irritating to the skin.[13]
-
Eye Irritation: It is classified as causing serious eye irritation or damage.[9][13]
-
Skin Sensitization: While used in cosmetics, it is considered a rare sensitizer.[10]
Genotoxicity
Genotoxicity studies have been conducted to assess the potential of this compound to induce genetic mutations.
| Test Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium (TA100) & E. coli (WP2uvrA) | With and without S9 | Negative | |
| In vitro Mouse Lymphoma Assay | Not specified | With and without | Negative | [10] |
Carcinogenicity and Chronic Toxicity
There is a lack of specific long-term chronic toxicity and carcinogenicity studies for this compound in the publicly available literature. It is important to distinguish it from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), for which carcinogenicity data exists but is not directly applicable to this compound.
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study has been conducted in rats to evaluate the potential effects on pregnant females and the developing fetus.
| Study Type | Species | Dose Levels (mg/kg/day) | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Prenatal Developmental Toxicity | Rat (Sprague-Dawley) | 0, 25, 100, 400, 800 | 400 mg/kg/day | 400 mg/kg/day | At 800 mg/kg/day: decreased fetal and placental weights, retarded ossification, increased incidence of full supernumerary rib. | [11][12] |
Human Data
In clinical trials and post-market surveillance, this compound, particularly in combination with amylmetacresol in throat lozenges, is generally well-tolerated.[14] Reported side effects are typically mild and localized to the site of administration, and may include a mild burning sensation, numbness in the mouth, and soreness of the tongue.[15] Overdose may lead to gastrointestinal discomfort.[14]
Experimental Protocols
The following sections describe the general methodologies for key toxicological studies, based on OECD guidelines and available study reports for this compound.
Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)
-
Test System: Female Sprague-Dawley rats.
-
Administration: A single oral dose by gavage. The substance is administered to a group of three fasted female rats at a starting dose of 2000 mg/kg.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, and behavior), and body weight changes for up to 14 days post-dosing.[7] A gross necropsy is performed on all animals at the end of the study.[7]
-
Procedure: The study follows a stepwise procedure. If no mortality is observed at the starting dose, the LD50 is determined to be greater than that dose. If mortality occurs, further testing at lower dose levels may be required.
Prenatal Developmental Toxicity (as per OECD 414)
-
Test System: Pregnant Sprague-Dawley rats.
-
Administration: Daily oral gavage from gestation day 6 to 19. At least four dose groups are used: a control group and three graded dose levels (e.g., 25, 100, 400, and 800 mg/kg/day).[11][12]
-
Maternal Observations: Daily clinical observations, weekly body weight measurements, and food consumption are recorded. At termination (gestation day 20), a caesarean section is performed, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.[11][12]
-
Fetal Examinations: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[12]
Bacterial Reverse Mutation Test (Ames Test - as per OECD 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2uvrA).
-
Procedure: The test is conducted with and without a metabolic activation system (S9 mix). The test substance is mixed with the bacterial culture and molten top agar, and poured onto minimal glucose agar plates.
-
Concentrations: A range of concentrations of the test substance are used (e.g., 50 to 5000 µ g/plate ).
-
Evaluation: After incubation for approximately 48 hours at 37°C, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Safety Assessment and Conclusion
This compound exhibits low acute toxicity via the oral and dermal routes. In a 90-day repeated-dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 400 mg/kg bw/day. Genotoxicity studies have shown no evidence of mutagenic potential.
The key toxicological findings are from a prenatal developmental toxicity study in rats, where maternal and developmental toxicity were observed at a high dose of 800 mg/kg/day. The NOAEL for both maternal and developmental toxicity was determined to be 400 mg/kg/day.[11][12] These findings suggest that adverse effects are only likely to occur at exposure levels significantly higher than those experienced through the intended use in throat lozenges.
While this compound can be a skin and eye irritant, it is considered a rare sensitizer. Human use data supports its safety profile, with adverse effects being infrequent and mild.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prenatal developmental toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. 2,4 Dichlorobenzyl Alcohol + Amylmetacresol: View Uses, Side Effects and Medicines [truemeds.in]
A Comprehensive Technical Guide to the Physical Properties of 2,4-Dichlorobenzyl Alcohol Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol is a mild antiseptic agent widely utilized in pharmaceutical formulations, particularly in throat lozenges, for its efficacy against bacteria and viruses associated with mouth and throat infections.[1] Its primary mechanism of action is believed to involve the denaturation of proteins and a blockade of sodium channels.[2][3] A thorough understanding of the physical properties of its crystalline form is paramount for drug development, formulation, quality control, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of the key physical characteristics of this compound crystals, supported by experimental methodologies.
Core Physical Properties
The physical properties of this compound are crucial for its handling, processing, and formulation. These properties are summarized in the tables below.
General and Molecular Properties
| Property | Value | Source |
| Chemical Name | (2,4-Dichlorophenyl)methanol | [2] |
| Molecular Formula | C₇H₆Cl₂O | [1] |
| Molecular Weight | 177.03 g/mol | [4] |
| Appearance | White or almost white crystalline powder | |
| CAS Number | 1777-82-8 | [4] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 55-60 °C (131-140 °F) | [1][5] |
| Boiling Point | 150 °C (302 °F) at 25 mmHg | [1] |
Solubility Profile
| Solvent | Solubility | Source |
| Water | Very slightly soluble | |
| Ethanol (96%) | Very soluble | |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (14.12 mM) | [4] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (14.12 mM) | [4] |
Experimental Protocols
The determination of the physical properties of this compound crystals relies on standardized laboratory procedures. The following sections detail the methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method, a technique that provides a melting range, indicating the purity of the substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound crystals is finely ground into a powder using a mortar and pestle to ensure uniform packing.[6]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[7][8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[6]
Boiling Point Determination (Under Reduced Pressure)
Due to its relatively high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source
-
Manometer
-
Heating mantle
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The this compound is placed in the distillation flask with a few boiling chips.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 25 mmHg), as measured by a manometer.
-
Heating: The distillation flask is gently heated using a heating mantle.
-
Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is recorded along with the corresponding pressure.[9]
Solubility Determination
The solubility of this compound in various solvents is a key parameter for its formulation.
Apparatus:
-
Test tubes or vials
-
Graduated cylinders or pipettes
-
Vortex mixer or shaker
-
Analytical balance
Procedure for Qualitative Assessment:
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL) is added.
-
The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.
-
The solution is visually inspected for the presence of undissolved solid. The substance is classified as very soluble, soluble, slightly soluble, or insoluble based on the observation.[10]
Procedure for Quantitative Assessment:
-
A saturated solution of this compound is prepared in the solvent of interest at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with agitation.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated in terms of mg/mL or mol/L.[11]
Visualizations
Experimental Workflow for Physical Property Characterization
The following diagram illustrates the logical workflow for the characterization of the physical properties of a crystalline substance like this compound.
Caption: Workflow for the physical characterization of this compound crystals.
Antiseptic Mechanism of Action
The antiseptic effect of this compound involves two primary mechanisms. The following diagram illustrates this relationship.
Caption: Mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound 99 1777-82-8 [sigmaaldrich.com]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dichlorobenzyl Alcohol (CAS 1777-82-8)
Introduction
This compound (DCBA), identified by the CAS number 1777-82-8, is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses commonly associated with mouth and throat infections.[1][2] It is a key active ingredient in many over-the-counter (OTC) throat lozenges, such as Strepsils, Cofsils, and Gorpils, often in combination with another antiseptic, amylmetacresol (AMC).[1][2][3] Beyond its antiseptic properties, DCBA also exhibits local anesthetic effects, contributing to the symptomatic relief of sore throats.[1][4] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, pharmacological actions, experimental protocols, and toxicological profile.
Chemical and Physical Properties
This compound is a member of the benzyl alcohol class, where the hydrogens at the 2 and 4 positions of the benzene ring are substituted by chlorine atoms.[5][6] It typically appears as a white to off-white or light yellow crystalline powder.[6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1777-82-8 | [2][8] |
| Molecular Formula | C₇H₆Cl₂O | [5][9] |
| Molecular Weight | 177.02 g/mol | [5] |
| IUPAC Name | (2,4-Dichlorophenyl)methanol | [2][7] |
| Synonyms | Dybenal, Myacide SP, Rapidosept | [2][9] |
| Melting Point | 55–60 °C (131-140 °F) | [2][7][8] |
| Boiling Point | 150 °C at 25 mmHg | [2][10] |
| Flash Point | > 110 °C (> 230 °F) | [8][11] |
| Solubility | Slightly soluble in water; soluble in methanol and chloroform. | [6][7] |
| logP (o/w) | 2.275 (est) | [11] |
| Hydrogen Bond Acceptor Count | 1 | [12] |
| Rotatable Bond Count | 1 | [12] |
Pharmacology and Mechanism of Action
This compound's therapeutic effects are attributed to its dual pharmacological actions: antiseptic and local anesthetic.[1][5] It is effective against a range of bacteria and enveloped viruses implicated in upper respiratory tract infections.[1][7]
Antiseptic and Antimicrobial Mechanism
The precise antiseptic mechanism of DCBA is not fully elucidated but is thought to involve the denaturation of external proteins and the rearrangement of tertiary protein structures of microorganisms.[1][5][12] This disruption of protein integrity leads to the loss of function and, ultimately, microbial death.[3] When combined with amylmetacresol, a synergistic antiseptic effect is observed.[4] In vitro studies have demonstrated that this combination has potent and rapid bactericidal activity against various bacteria associated with pharyngitis.[4][13]
Antiviral Mechanism
The antiviral activity of DCBA, particularly in combination with amylmetacresol in a low-pH lozenge, has been demonstrated against several enveloped viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV.[2][14] The proposed mechanisms include:
-
Denaturation of External Protein Spikes: Affecting the external protein structures of the virion.[4]
-
pH-Induced Rearrangement: Altering the tertiary structure of attachment proteins at a low pH.[4]
-
Disruption of Viral Lipid Envelope: Affecting the lipid membrane or protein-lipid interactions of the virus.[4]
Local Anesthetic Mechanism
The local anesthetic properties of this compound are believed to result from a blockade of sodium channels in neuronal membranes.[1][5] By inhibiting the generation and transmission of sensory nerve impulses near the site of application, it provides pain relief.[15] While DCBA itself has a reduced potency for sodium channel blockade, its combination with the more potent channel blocker amylmetacresol contributes to a rapid onset of analgesia for sore throat symptoms.[1][4]
References
- 1. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,4 Dichlorobenzyl Alcohol + Amylmetacresol: View Uses, Side Effects and Medicines [truemeds.in]
- 4. This compound | 1777-82-8 | Benchchem [benchchem.com]
- 5. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1777-82-8 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. accustandard.com [accustandard.com]
- 9. CAS 1777-82-8: this compound | CymitQuimica [cymitquimica.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. This compound, 1777-82-8 [thegoodscentscompany.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.hpra.ie [assets.hpra.ie]
The Double-Edged Sword: Unveiling the Biological Activities of Chlorinated Benzyl Alcohol Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the diverse biological activities of chlorinated benzyl alcohol derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This in-depth whitepaper provides a detailed examination of their antimicrobial, antifungal, antitumor, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and novel visualizations of their molecular mechanisms.
Chlorinated benzyl alcohol derivatives, a class of organic compounds characterized by a benzyl alcohol molecule substituted with one or more chlorine atoms, have demonstrated a broad spectrum of biological effects. The position and number of chlorine atoms on the benzene ring play a crucial role in determining the potency and selectivity of these compounds, making them a fascinating area of study for therapeutic development.
A Spectrum of Biological Warfare: From Microbes to Cancer Cells
The primary biological activities of chlorinated benzyl alcohol derivatives are multifaceted, targeting a range of pathological processes.
Antimicrobial and Antifungal Activity: Several chlorinated benzyl alcohol derivatives exhibit potent activity against a wide array of bacteria and fungi. Compounds such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol have been shown to be effective microbial growth inhibitors.[1] The mechanism of their antimicrobial action is believed to involve the denaturation of essential proteins and disruption of the cell membrane's integrity, leading to cell death.
Antitumor Activity: Emerging research has highlighted the potential of these derivatives as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. For instance, certain chlorinated benzyl alcohol derivatives have shown the ability to induce apoptosis, or programmed cell death, in cancer cells.
Anti-inflammatory and Local Anesthetic Effects: Beyond their cytotoxic properties, some chlorinated benzyl alcohol derivatives possess anti-inflammatory and local anesthetic capabilities. This compound, for example, is known to block sodium channels, a mechanism shared with many local anesthetics, which contributes to its pain-relieving effects.[2] Furthermore, evidence suggests that these compounds can modulate key inflammatory signaling pathways, such as the NF-κB pathway, a central regulator of the inflammatory response.
Quantitative Insights: A Data-Driven Perspective
To facilitate comparative analysis and guide future research, this guide compiles available quantitative data on the biological activity of various chlorinated benzyl alcohol derivatives. The following tables summarize key metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activity, and the half-maximal inhibitory concentration (IC50) for cytotoxic effects against cancer cell lines.
| Compound | Organism/Cell Line | MIC (µg/mL) | Reference |
| 4-Chlorobenzyl alcohol | S. aureus | >1000 µM | [1] |
| 4-Chlorobenzyl alcohol | E. coli | >1000 µM | [1] |
| This compound | Dental plaque microorganisms | 723 - 5784 µM | [3] |
| This compound | Candida albicans | 1446 µM | [3] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Dihydrochalcone with 4-chlorobenzyl moiety | MCF-7 (Breast Cancer) | >20 µM | [4] |
| Dihydrochalcone with 4-chlorobenzyl moiety | HCT116 (Colon Cancer) | >20 µM | [4] |
Delving into the 'How': Experimental Protocols
Understanding the methodologies used to assess the biological activity of these compounds is critical for reproducing and building upon existing research. This guide provides detailed protocols for two fundamental assays:
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the antimicrobial and antifungal efficacy of a compound.
Principle: A serial dilution of the chlorinated benzyl alcohol derivative is prepared in a liquid growth medium. A standardized suspension of the target microorganism is then added to each dilution. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the chlorinated benzyl alcohol derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a sterile broth medium appropriate for the test organism.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an optimal temperature and duration for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the effect of the compound on cell viability can be quantified.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated benzyl alcohol derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.
Visualizing the Molecular Battlefield: Signaling Pathways and Mechanisms
To provide a clearer understanding of the complex molecular interactions, this guide includes diagrams of key signaling pathways and proposed mechanisms of action generated using the Graphviz DOT language.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further exploration into the therapeutic potential of chlorinated benzyl alcohol derivatives. The compiled data and detailed protocols are intended to accelerate research and development in this promising field.
References
- 1. data.epo.org [data.epo.org]
- 2. US4040977A - Preservative and disinfectant - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones from a Common Bio-Sourced Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Dichlorobenzyl Alcohol in Lozenges
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,4-Dichlorobenzyl alcohol in pharmaceutical lozenge formulations. The method utilizes a C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for quality control and stability testing. The procedure was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.
1. Introduction
This compound is a mild antiseptic agent widely used as an active pharmaceutical ingredient (API) in throat lozenges to treat infections of the mouth and throat.[1][2][3] Accurate determination of its concentration in the final dosage form is critical to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and specificity.[4][5] This document presents a fully validated HPLC method suitable for the routine quality control analysis of this compound in lozenges.
2. Materials and Methods
2.1 Chemicals and Reagents
-
This compound Reference Standard (USP or equivalent)
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
Purified Water (18.2 MΩ·cm)
-
Placebo lozenge formulation (without the active ingredient)
2.2 Instrumentation A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary HPLC Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
2.3 Chromatographic Conditions The separation was achieved using the isocratic conditions summarized in Table 1. The detection wavelength was selected based on the UV absorbance profile of this compound.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol: Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
| Table 1: Optimized Chromatographic Conditions. |
3. Experimental Protocols
3.1 Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 10, 25, 50, 75, 100, and 125 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
3.2 Sample Preparation Protocol
-
Lozenge Powdering: Weigh and finely powder a representative number of lozenges (e.g., 20) to ensure homogeneity.[6]
-
Sample Weighing: Accurately weigh a portion of the powdered lozenge equivalent to the average lozenge weight (containing a target amount of this compound, e.g., 1.2 mg).
-
Extraction: Transfer the weighed powder into a 50 mL volumetric flask. Add approximately 30 mL of methanol.
-
Dissolution: Sonicate the flask for 15 minutes to ensure complete dissolution of the active ingredient.[7][8]
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Further Dilution: Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of approximately 100 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial prior to injection.[8]
4. Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines.[4][9][10][11] The validation parameters included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
4.1 Specificity Specificity was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution. The chromatogram of the placebo solution showed no interfering peaks at the retention time of this compound, confirming the method's specificity.
4.2 Linearity and Range Linearity was assessed using six concentration levels ranging from 10 to 125 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) greater than 0.999. The demonstrated range is suitable for the intended assay.
4.3 Accuracy Accuracy was determined by the percent recovery method. A known amount of this compound was spiked into the placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the recovery was calculated.
4.4 Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the sample solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by two different analysts.
The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
4.5 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
4.6 Summary of Validation Data The quantitative results of the method validation are summarized in Table 2.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 10 - 125 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.12% |
| LOD (µg/mL) | Report | 0.5 µg/mL |
| LOQ (µg/mL) | Report | 1.5 µg/mL |
| Table 2: Summary of HPLC Method Validation Results. |
The developed RP-HPLC method is simple, rapid, specific, and reliable for the quantification of this compound in lozenge dosage forms. The validation results confirm that the method is accurate and precise, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of key HPLC method validation parameters.
References
- 1. jetir.org [jetir.org]
- 2. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
Application Note: Gas Chromatography Analysis of 2,4-Dichlorobenzyl Alcohol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol is a key active pharmaceutical ingredient (API) known for its antiseptic properties and is widely used in pharmaceutical formulations, particularly in throat lozenges. The purity of this API is critical to its safety and efficacy. Therefore, a robust and reliable analytical method is required to identify and quantify any process-related or degradation impurities. This application note presents a detailed gas chromatography (GC) method using a flame ionization detector (FID) for the separation and quantification of this compound and its potential impurities. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in a pharmaceutical setting.
Potential impurities that may be present in this compound include starting materials, by-products of the manufacturing process, and degradation products. Common impurities include 2,4-Dichlorobenzaldehyde (Impurity A), 3,4-Dichlorobenzyl alcohol (Impurity C), and 2,4-Dichlorobenzoic acid. This method provides a comprehensive approach to control these and other unspecified impurities.
Experimental Protocol
This protocol details a gas chromatographic method for the analysis of impurities in this compound.
Materials and Reagents
-
This compound: Reference Standard and Test Sample
-
2,4-Dichlorobenzaldehyde (Impurity A): Reference Standard
-
3,4-Dichlorobenzyl alcohol (Impurity C): Reference Standard
-
2,4-Dichlorobenzoic acid: Reference Standard
-
Methanol: HPLC or GC grade
-
Nitrogen or Helium: High purity (carrier gas)
-
Hydrogen: High purity (FID fuel)
-
Air: Zero grade (FID oxidizer)
-
Volumetric flasks and pipettes: Class A
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is used.
| Parameter | Condition |
| GC Column | DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split, 250°C, Split ratio 50:1 |
| Carrier Gas | Nitrogen or Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 250°C for 5 min |
| Detector | FID, 280°C |
| Injection Volume | 1.0 µL |
Preparation of Solutions
2.3.1. Standard Solution
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.3.2. Impurity Stock Solution
Accurately weigh about 10 mg each of 2,4-Dichlorobenzaldehyde (Impurity A), 3,4-Dichlorobenzyl alcohol (Impurity C), and 2,4-Dichlorobenzoic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
2.3.3. Spiked Sample Solution (for Method Development and Validation)
Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Add a known volume of the Impurity Stock Solution and dilute to volume with methanol to achieve impurity concentrations at the desired reporting level (e.g., 0.1%).
2.3.4. Test Solution
Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
Data Presentation: Quantitative Data Summary
The following tables summarize the typical performance characteristics of this GC method for the analysis of this compound and its key impurities.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 2,4-Dichlorobenzaldehyde (Impurity A) | ~11.5 | ~0.92 |
| 3,4-Dichlorobenzyl alcohol (Impurity C) | ~12.2 | ~0.98 |
| This compound | ~12.5 | 1.00 |
| 2,4-Dichlorobenzoic acid | ~13.8 | ~1.10 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Table 2: Method Validation Summary
| Parameter | 2,4-Dichlorobenzaldehyde (Impurity A) | 3,4-Dichlorobenzyl alcohol (Impurity C) | 2,4-Dichlorobenzoic acid |
| Linearity Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.03 | 0.04 | 0.05 |
| LOQ (µg/mL) | 0.1 | 0.12 | 0.15 |
| Recovery (%) | 98.5 - 101.2 | 97.9 - 102.1 | 95.5 - 103.0 |
| Precision (RSD%) | < 2.0 | < 2.0 | < 2.5 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample and standard preparation to data analysis and reporting.
Caption: Experimental workflow for GC analysis of this compound impurities.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key validation parameters as per ICH guidelines.
Caption: Interrelation of key analytical method validation parameters.
Conclusion
The gas chromatography method detailed in this application note is demonstrated to be suitable for the quantitative determination of impurities in this compound. The method is selective for the API and its key impurities, and it exhibits excellent linearity, accuracy, and precision. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound raw materials and in stability studies of finished pharmaceutical products. It is recommended that a full method validation be performed in the receiving laboratory to ensure its suitability for the intended purpose.
Synthesis of 2,4-Dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride. The featured method is a robust two-stage process that proceeds through a 2,4-dichlorobenzyl acetate intermediate, followed by hydrolysis. This approach consistently delivers high yields and exceptional purity of the final product, minimizing the formation of the common bis(2,4-dichlorobenzyl) ether impurity. This method is particularly advantageous over direct hydrolysis techniques.[1] All quantitative data from representative experiments are summarized for easy reference, and a detailed experimental protocol is provided.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and an active ingredient in antiseptic formulations. A common challenge in its synthesis is the formation of byproducts, particularly when starting from 2,4-dichlorobenzyl chloride. Direct hydrolysis with a strong base often leads to the formation of bis(2,4-dichlorobenzyl) ether, which complicates purification and reduces the overall yield.[1] The two-stage process outlined in this document circumvents this issue by first converting the benzyl chloride to a more stable ester intermediate, which is then cleanly hydrolyzed to the desired alcohol.[1][2][3][4] This method, utilizing a phase transfer catalyst, is efficient and scalable.
Overall Reaction
Caption: Two-stage synthesis of this compound.
Quantitative Data Summary
The following tables summarize the reaction parameters and outcomes from various experimental protocols for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Example 1 | Example 2 | Example 3 |
| Stage 1: Esterification | |||
| 2,4-Dichlorobenzyl Chloride | 100 g | 100 g | 100 g |
| Sodium Acetate | 208.8 g | In situ from 39 g Acetic Acid & 36 ml 70% NaOH | In situ from 42 g Acetic Acid & 40 ml 70% NaOH |
| Phase Transfer Catalyst | 2 g Tetrabutylammonium Hydrogen Sulphate | 1 g Tetrabutylammonium Iodide | 0.5 g Tetrabutylammonium Hydrogen Sulphate |
| Solvent | Water | Aqueous | Aqueous |
| Reaction Time | 25 hours | 7 hours | 8 hours |
| Reaction Temperature | Reflux | Reflux | Reflux |
| Stage 2: Hydrolysis | |||
| Sodium Hydroxide | 50 ml (70% w/v) | As per Example 1 work-up | 35 ml (70% w/v) |
| Reaction Time | 30 minutes | Not specified | 30 minutes |
| Reaction Temperature | Reflux | Not specified | 70-75°C |
Table 2: Product Yield and Purity
| Outcome | Example 1 | Example 2 | Example 3 |
| Yield | 94.6% | 95.0% | 95% |
| Purity | 99.3% | 98.5% | 99.8% |
| Work-up | Cooling, filtration, washing, drying | As per Example 1 | Extraction with petroleum ether, washing, crystallization |
Experimental Protocol
This protocol is based on a representative procedure for the two-stage synthesis of this compound.[1][2]
Materials and Equipment:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (or other suitable phase transfer catalyst)
-
Sodium hydroxide (70% w/v aqueous solution)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
Stage 1: Synthesis of 2,4-Dichlorobenzyl Acetate
-
To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-dichlorobenzyl chloride (100 g) in a suitably sized round-bottom flask.[1]
-
Heat the mixture to reflux with constant stirring.[1]
-
Maintain the reflux for 25 hours.[1]
Stage 2: Hydrolysis to this compound
-
After the 25-hour reflux period, add 50 ml of a 70% (w/v) aqueous sodium hydroxide solution to the reaction mixture.[1]
-
Continue to heat the mixture under reflux for an additional 30 minutes.[1]
-
Cool the reaction mixture to room temperature. A solid precipitate should form.[1]
-
Collect the solid product by filtration.[1]
-
Wash the collected solid thoroughly with water.[1]
-
Dry the product in a vacuum oven to obtain this compound.[1]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described two-stage synthesis of this compound from 2,4-dichlorobenzyl chloride is a highly efficient and reliable method. It consistently produces the target compound in high yield and purity, making it suitable for applications in both research and industrial settings. The use of a phase transfer catalyst is crucial for the successful completion of the first stage of the reaction. The provided protocol offers a clear and reproducible procedure for obtaining high-quality this compound.
References
- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. This compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 4. data.epo.org [data.epo.org]
Application Notes and Protocols for the Synthesis of 2,4-Dichlorobenzyl Alcohol Utilizing Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,4-Dichlorobenzyl alcohol, a compound with applications as an antiseptic and intermediate in pharmaceutical manufacturing. The use of phase transfer catalysis (PTC) is highlighted as an efficient and green chemistry approach to overcome the challenges of reactant immiscibility, leading to improved reaction rates, higher yields, and milder reaction conditions. Two primary synthetic routes are detailed: the nucleophilic substitution of 2,4-dichlorobenzyl chloride and the reduction of 2,4-dichlorobenzaldehyde.
Route 1: Synthesis from 2,4-Dichlorobenzyl Chloride via Nucleophilic Substitution
This two-stage process involves the initial formation of a 2,4-dichlorobenzyl ester through a phase transfer-catalyzed reaction, followed by hydrolysis to yield the final alcohol product. This method is advantageous as it avoids the formation of the bis(2,4-dichlorobenzyl) ether byproduct that can occur during direct hydrolysis.[1]
Quantitative Data Summary
The following table summarizes the results from experimental protocols for the synthesis of this compound from 2,4-dichlorobenzyl chloride using a phase transfer catalyst.
| Parameter | Example 1 | Example 2 |
| Starting Material | 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl chloride |
| Reagents | Sodium acetate, Sodium hydroxide | Sodium acetate (in situ), Sodium hydroxide |
| Phase Transfer Catalyst | Tetrabutylammonium hydrogen sulphate | Tetrabutylammonium iodide |
| Solvent | Water | Acetic acid/Water |
| Reaction Time (Esterification) | 25 hours | 7 hours |
| Reaction Time (Hydrolysis) | 30 minutes | Not specified |
| Yield | 94.6%[1] | 95.0% |
| Purity | 99.3%[1] | 98.5% |
Experimental Protocol
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate
-
Sodium hydroxide solution (70% w/v)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 208.8 g of sodium acetate and 2 g of tetrabutylammonium hydrogen sulphate in a suitable volume of water.
-
Add 100 g of 2,4-Dichlorobenzyl chloride to the solution.
-
Heat the mixture to reflux with constant stirring for 25 hours.[1]
-
-
Hydrolysis:
-
After the esterification is complete, add 50 ml of a 70% (w/v) aqueous sodium hydroxide solution to the reaction mixture.
-
Continue refluxing for an additional 30 minutes.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the product in a vacuum oven to obtain this compound.
-
Mechanism of Phase Transfer Catalysis (Nucleophilic Substitution)
The diagram below illustrates the mechanism of phase transfer catalysis for the reaction of 2,4-dichlorobenzyl chloride with sodium acetate. The quaternary ammonium salt (Q⁺X⁻) facilitates the transfer of the acetate anion (AcO⁻) from the aqueous phase to the organic phase, where it can react with the benzyl chloride.
Caption: Mechanism of Phase Transfer Catalysis in Nucleophilic Substitution.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of this compound from 2,4-dichlorobenzyl chloride.
Caption: Experimental Workflow for Synthesis from 2,4-Dichlorobenzyl Chloride.
Route 2: Synthesis from 2,4-Dichlorobenzaldehyde via Reduction
Quantitative Data Summary (General for Aromatic Aldehydes)
The following table presents typical data for the phase transfer-catalyzed reduction of aromatic aldehydes. Note that yields and reaction times are substrate-dependent.
| Parameter | General Protocol |
| Starting Material | Aromatic Aldehyde (e.g., 2,4-Dichlorobenzaldehyde) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) or Aliquat 336 |
| Solvent System | Organic Solvent (e.g., Toluene) / Aqueous Phase |
| Reaction Time | 1-6 hours (typical) |
| Yield | 80-95% (typical for various aromatic aldehydes) |
| Purity | High (generally requires purification) |
General Experimental Protocol
Materials:
-
2,4-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrabutylammonium bromide (TBAB) or Aliquat 336
-
Toluene
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 10 mmol of 2,4-Dichlorobenzaldehyde in 50 mL of toluene.
-
Add 0.5-1 mmol of the phase transfer catalyst (e.g., TBAB).
-
In a separate beaker, prepare a solution of 15 mmol of sodium borohydride in 20 mL of water.
-
-
Reduction:
-
Add the aqueous sodium borohydride solution to the organic solution of the aldehyde.
-
Stir the two-phase mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-6 hours), carefully quench the reaction by the slow addition of dilute hydrochloric acid until the excess borohydride is decomposed (cessation of gas evolution).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mechanism of Phase Transfer Catalysis (Reduction)
The diagram below illustrates the proposed mechanism for the phase transfer-catalyzed reduction of an aldehyde with sodium borohydride. The phase transfer catalyst facilitates the transfer of the borohydride anion (BH₄⁻) into the organic phase.
Caption: Mechanism of Phase Transfer Catalysis in Aldehyde Reduction.
Experimental Workflow
The following diagram outlines the general workflow for the reduction of an aromatic aldehyde using phase transfer catalysis.
Caption: Experimental Workflow for Aldehyde Reduction.
References
Application Notes and Protocols: In Vitro Bactericidal Activity Assay of 2,4-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses, commonly utilized in over-the-counter remedies for sore throats and mouth infections.[1][2][3][4] Its mechanism of action is believed to involve the denaturation of external proteins and the rearrangement of tertiary protein structures, leading to microbial death.[2][5] These application notes provide detailed protocols for assessing the in vitro bactericidal activity of this compound, including time-kill assays, determination of Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following table summarizes the bactericidal activity of a combination lozenge containing amylmetacresol (AMC) and this compound (DCBA) against various oropharyngeal bacterial species. The data is presented as the mean log₁₀ reduction in colony-forming units per milliliter (CFU/mL) ± standard deviation at different time points. A log₁₀ reduction of ≥ 3 is generally considered to represent bactericidal activity (99.9% kill).[6][7][8]
Table 1: Bactericidal Activity of an AMC/DCBA Lozenge Against Pharyngitis-Associated Bacteria [6][7][8]
| Bacterial Species | 1 Minute (Log₁₀ Reduction CFU/mL ± SD) | 5 Minutes (Log₁₀ Reduction CFU/mL ± SD) | 10 Minutes (Log₁₀ Reduction CFU/mL ± SD) |
| Streptococcus pyogenes | 5.7 ± 0.1 | - | - |
| Haemophilus influenzae | 6.1 ± 0.1 | - | - |
| Arcanobacterium haemolyticum | 6.5 ± 0.0 | - | - |
| Fusobacterium necrophorum | 6.5 ± 0.0 | - | - |
| Streptococcus dysgalactiae | - | 6.3 ± 0.0 | - |
| Moraxella catarrhalis | - | 5.0 ± 0.9 | - |
| Staphylococcus aureus | - | - | 3.5 ± 0.1 |
Note: The presented data is for a combination product. The specific contribution of this compound to the observed effects has not been isolated in these studies.
Experimental Protocols
Time-Kill Kinetic Assay
This assay evaluates the rate at which a substance kills a specific microorganism. The following protocol is adapted from studies on antiseptic lozenges.[6][7][8]
Objective: To determine the time-dependent bactericidal activity of this compound against selected bacterial strains.
Materials:
-
This compound
-
Test bacterial strains (e.g., Streptococcus pyogenes, Staphylococcus aureus)
-
Artificial saliva solution (e.g., as described by Mackenzie et al., 2010)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Phosphate-buffered saline (PBS)
-
Neutralizing broth (to inactivate the antiseptic)
-
Sterile test tubes or microcentrifuge tubes
-
Incubator
-
Spectrophotometer
-
Colony counter
Procedure:
-
Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired test concentration in artificial saliva.
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 1 x 10⁶ to 1 x 10⁷ CFU/mL.
-
-
Time-Kill Assay:
-
Add the bacterial inoculum to the test solution containing this compound.
-
At predetermined time points (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw an aliquot of the mixture.
-
Immediately transfer the aliquot to a neutralizing broth to stop the bactericidal action of the DCBA.
-
Perform serial dilutions of the neutralized sample in PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Enumeration:
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time.
-
A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of DCBA.
-
Perform serial two-fold dilutions of the DCBA in MHB directly in the 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the DCBA dilutions.
-
Include a positive control (broth with inoculum, no DCBA) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of DCBA at which no visible growth is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11]
Objective: To determine the MBC of this compound against various bacterial strains.
Procedure:
-
Perform an MIC Assay: Follow the protocol for the MIC assay as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of DCBA that results in a ≥ 99.9% reduction in the initial inoculum count.
-
Visualizations
Caption: Workflow for assessing the in vitro bactericidal activity of this compound.
Caption: Experimental workflow for the Time-Kill Kinetic Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. microchemlab.com [microchemlab.com]
Application Notes and Protocols: 2,4-Dichlorobenzyl Alcohol as a Cosmetic Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a synthetic aromatic alcohol with established antiseptic properties.[1][2][3][4] It is utilized in various applications, including as an active ingredient in throat lozenges and as a preservative in cosmetic and personal care products.[2][5][6] Its function in cosmetics is primarily to protect formulations from microbial spoilage, thereby ensuring product safety and extending shelf life.[7][8] This document provides detailed application notes, including its mechanism of action, antimicrobial efficacy, toxicological summary, and relevant experimental protocols for its evaluation in cosmetic formulations.
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is understood to be related to the denaturation of microbial proteins and the rearrangement of their tertiary structures.[1] This non-specific action disrupts essential cellular functions and integrity, leading to the inhibition of microbial growth and, at sufficient concentrations, cell death. Additionally, it has been suggested that DCBA may exhibit local anesthetic properties through a blockade of sodium channels, though this is more relevant to its use in throat preparations.[1][9]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oecd.org [oecd.org]
- 6. grokipedia.com [grokipedia.com]
- 7. adslaboratories.com [adslaboratories.com]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. x-cellr8.com [x-cellr8.com]
Application Notes and Protocols: Formulation of 2,4-Dichlorobenzyl Alcohol in Topical Antiseptic Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of topical antiseptic preparations containing 2,4-Dichlorobenzyl alcohol (DCBA). This document covers the mechanism of action, formulation considerations, and essential experimental protocols for efficacy and safety assessment.
Introduction to this compound
This compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and certain viruses associated with mouth and throat infections.[1][2][3] It is a common active ingredient in topical preparations, most notably throat lozenges, often in combination with other antiseptics like amylmetacresol (AMC).[3][4] Its mechanism of action is primarily attributed to the denaturation of external proteins and the rearrangement of tertiary protein structures in microorganisms.[1] Additionally, it exhibits a local anesthetic effect through the blockade of voltage-gated sodium channels.[1][2]
Mechanism of Action
The antiseptic and local anesthetic properties of this compound are attributed to two primary mechanisms:
-
Protein Denaturation: DCBA disrupts the integrity of microbial cells by denaturing proteins on the cell surface and altering their three-dimensional structure. This non-specific action contributes to its broad-spectrum antimicrobial effect.[1]
-
Sodium Channel Blockade: DCBA acts as a blocker of voltage-gated sodium channels in nerve cell membranes.[1][2] This action inhibits the transmission of nerve impulses, resulting in a local anesthetic or numbing sensation, which can help to alleviate the pain associated with a sore throat. The blockade is voltage-dependent, meaning it is more effective on nerve cells that are actively firing.[2][5]
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound.
Formulation of Topical Antiseptic Lozenges
A common application of this compound is in medicated lozenges for sore throat relief. These are typically hard candy-based formulations designed to dissolve slowly in the mouth, releasing the active ingredients over time.
Typical Formulation Components
| Component | Function | Typical Concentration Range (% w/w) |
| Active Ingredients | ||
| This compound | Primary Antiseptic, Local Anesthetic | 0.05 - 0.1% (e.g., 1.2 mg per 2.5 g lozenge) |
| Amylmetacresol | Synergistic Antiseptic | 0.02 - 0.05% (e.g., 0.6 mg per 2.5 g lozenge) |
| Base | ||
| Sugar (Sucrose) | Sweetener, Bulking Agent | 40 - 60% |
| Liquid Glucose | Plasticizer, Prevents Crystallization | 30 - 50% |
| Excipients | ||
| Tartaric Acid | Acidulant (flavor enhancement, pH adjustment) | 0.5 - 1.5% |
| Flavoring Agents (e.g., Menthol, Eucalyptus Oil) | Flavor, Soothing Sensation | q.s. |
| Coloring Agents | Visual Appearance | q.s. |
Lozenge Formulation Protocol
This protocol describes the preparation of a batch of hard candy lozenges containing this compound and amylmetacresol.
Materials:
-
This compound
-
Amylmetacresol
-
Sucrose
-
Liquid Glucose
-
Tartaric Acid
-
Flavoring Agents
-
Coloring Agents
-
Purified Water
-
Stainless steel cooking vessel with heating and stirring capabilities
-
Lozenge molds
Procedure:
-
Sugar Syrup Preparation:
-
In the cooking vessel, combine sucrose, liquid glucose, and purified water.
-
Heat the mixture to approximately 110-120°C while stirring continuously until all solids are dissolved.
-
-
Cooking to Hard Crack Stage:
-
Continue heating the syrup without stirring until it reaches the hard crack stage (approximately 145-155°C). Use a candy thermometer for accurate temperature control.
-
-
Cooling and Addition of Actives and Excipients:
-
Remove the syrup from the heat source and allow it to cool slightly (to around 120-130°C).
-
In a separate container, pre-dissolve the this compound, amylmetacresol, tartaric acid, flavoring agents, and coloring agents in a small amount of warm purified water or a suitable solvent.
-
Slowly and carefully add the solution of actives and excipients to the cooked sugar base with gentle stirring to ensure uniform distribution. Avoid vigorous stirring to prevent air entrapment.
-
-
Molding and Cooling:
-
Pour the medicated candy mass into pre-lubricated lozenge molds.
-
Allow the lozenges to cool completely at room temperature until they solidify.
-
-
Demolding and Packaging:
-
Once hardened, carefully remove the lozenges from the molds.
-
Package the lozenges in airtight containers to protect them from moisture.
-
Diagram: Lozenge Formulation Workflow
Caption: Workflow for hard candy lozenge formulation.
Experimental Protocols for Evaluation
Antimicrobial Efficacy Testing
4.1.1. Zone of Inhibition Assay (Agar Diffusion Method)
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the lozenge.
Materials:
-
Test lozenges containing this compound
-
Sterile artificial saliva solution (see section 4.1.3 for preparation)
-
Cultures of relevant oral pathogens (e.g., Streptococcus pyogenes, Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile filter paper discs (6 mm diameter)
-
Incubator
Procedure:
-
Preparation of Lozenge Solution:
-
Aseptically dissolve a pre-weighed lozenge in a known volume of sterile artificial saliva to achieve a desired concentration (e.g., mimicking the concentration in the oral cavity).
-
-
Inoculation of Agar Plates:
-
Prepare a microbial suspension of the test organism equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the microbial suspension.
-
-
Application of Test Sample:
-
Impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of the lozenge solution.
-
Place the impregnated discs onto the surface of the inoculated MHA plates.
-
A disc impregnated with sterile artificial saliva should be used as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
4.1.2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This quantitative method determines the lowest concentration of the active ingredient that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cultures of relevant oral pathogens
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Serial Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth + inoculum, no DCBA) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.[6]
-
4.1.3. Preparation of Artificial Saliva
Artificial saliva provides a more physiologically relevant medium for in vitro testing of oral antiseptic products.
| Ingredient | Concentration (g/L) |
| Sodium Chloride (NaCl) | 0.400 |
| Potassium Chloride (KCl) | 0.400 |
| Calcium Chloride (CaCl2·2H2O) | 0.795 |
| Sodium Phosphate Monobasic (NaH2PO4·H2O) | 0.690 |
| Sodium Sulfide (Na2S·9H2O) | 0.005 |
| Urea | 1.000 |
| Mucin (from porcine stomach) | 2.200 |
Procedure:
-
Dissolve all salts and urea in purified water.
-
Adjust the pH to 6.8 with 1M NaOH or HCl.
-
Slowly add the mucin while stirring to avoid clumping.
-
Sterilize by autoclaving or filtration.
Stability Testing
Stability studies are crucial to determine the shelf-life of the product under various environmental conditions. The protocol should follow ICH guidelines.[7][8][9]
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
Parameters to be Tested:
-
Physical: Appearance, color, odor, hardness, friability, weight variation, dissolution time.
-
Chemical: Assay of this compound and any other active ingredients, content of degradation products.
-
Microbiological: Microbial limit testing.
In Vitro Skin Irritation Testing (OECD 439)
This test evaluates the potential of the formulation to cause skin irritation using a reconstructed human epidermis (RhE) model.[1][2][3][10]
Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured using the MTT assay, which assesses mitochondrial activity. A significant reduction in cell viability indicates irritation potential.[2][3]
Procedure Outline:
-
Pre-incubation of RhE tissues.
-
Topical application of the test formulation and a negative control.
-
Incubation period.
-
Rinsing of the tissues.
-
MTT assay and extraction of formazan.
-
Spectrophotometric measurement of formazan concentration.
-
Calculation of cell viability relative to the negative control.
Classification:
-
Irritant (Category 2): Mean cell viability ≤ 50%
-
Non-irritant: Mean cell viability > 50%
Diagram: In Vitro Skin Irritation Testing Workflow (OECD 439)
Caption: Workflow for OECD 439 in vitro skin irritation test.
Analytical Method: Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the formulation and for stability studies.
HPLC Parameters
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 220 nm |
| Column Temperature | 25°C |
| Diluent | Mobile Phase |
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation:
-
Accurately weigh and crush a representative number of lozenges.
-
Transfer a known weight of the crushed powder to a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the active ingredient.
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm filter before injection.
-
System Suitability
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include:
-
Tailing factor
-
Theoretical plates
-
Relative standard deviation (RSD) of replicate injections of the standard
Conclusion
The formulation of topical antiseptic preparations containing this compound requires careful consideration of the active ingredient's properties, selection of appropriate excipients, and rigorous evaluation of the final product's efficacy and safety. The protocols outlined in these application notes provide a framework for the development and testing of such formulations, ensuring they meet the required quality standards for pharmaceutical use.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. senzagen.com [senzagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. jetir.org [jetir.org]
- 8. EP0596675A1 - Artificial saliva compositions - Google Patents [patents.google.com]
- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
Application Notes and Protocols: Antifungal Efficacy of 2,4-Dichlorobenzyl Alcohol in Industrial Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a broad-spectrum antimicrobial agent recognized for its antiseptic properties.[1][2] While commonly known for its use in pharmaceutical products like throat lozenges, DCBA also serves as an effective industrial biocide and preservative in various materials.[3] Its chemical structure, featuring a chlorinated benzene ring, contributes to its efficacy against a range of microorganisms, including fungi that can cause biodeterioration of industrial products. This document provides an overview of the antifungal efficacy of DCBA in industrial materials, including relevant testing protocols and available efficacy data.
The mechanism of action of this compound is primarily attributed to its ability to cause the denaturation of proteins, which disrupts cellular function and leads to microbial death.
Quantitative Data on Antifungal Efficacy
The following tables summarize the available quantitative data on the antifungal efficacy of this compound. It is important to note that specific performance data on industrial materials is limited in publicly available literature and testing on specific formulations and materials is highly recommended.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Key Yeast Species
| Fungal Species | Substrate/Medium | MIC (µM) | MIC (µg/mL) |
| Candida albicans | Broth Dilution | 1,446 | ~256 |
Data derived from a study on dental plaque microorganisms and may not be directly representative of performance on industrial materials.[4]
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Experimental Protocols
Detailed methodologies for evaluating the antifungal efficacy of industrial materials treated with this compound are outlined below, based on internationally recognized standards.
Protocol 1: Determining Resistance of Synthetic Polymeric Materials to Fungi (ASTM G21)
This standard practice is a widely used method to assess the fungal resistance of synthetic polymeric materials.
1. Test Fungi: A mixed spore suspension of the following fungi is typically used:
-
Aspergillus brasiliensis (formerly Aspergillus niger)
-
Penicillium funiculosum
-
Chaetomium globosum
-
Trichoderma virens
-
Aureobasidium pullulans
2. Preparation of Mineral Salts Agar: An agar medium is prepared that is deficient in a carbon source, forcing the fungi to use the test specimen as a source of carbon if it is susceptible.
3. Inoculum Preparation:
-
Fungi are cultured on a suitable medium (e.g., potato dextrose agar) until sporulation.
-
Spores are harvested and suspended in a sterile solution containing a wetting agent.
-
The spore concentration is adjusted to a standardized level.
4. Test Specimen Preparation:
-
Test specimens of the industrial material (e.g., plastic, polymer film) are cut to a specified size (e.g., 50 mm x 50 mm).
-
Specimens are cleaned and sterilized.
5. Inoculation and Incubation:
-
The test specimens are placed on the surface of the mineral salts agar.
-
The mixed spore suspension is sprayed evenly over the specimens and the surrounding agar surface.
-
The inoculated plates are incubated at 28-30°C and >85% relative humidity for 28 days.
6. Evaluation:
-
The specimens are visually examined for fungal growth at weekly intervals.
-
Growth is rated on a scale of 0 to 4, as described in Table 2.
Table 2: ASTM G21 Rating Scale for Fungal Growth
| Rating | Observed Growth |
| 0 | No growth |
| 1 | Traces of growth (<10% coverage) |
| 2 | Light growth (10-30% coverage) |
| 3 | Medium growth (30-60% coverage) |
| 4 | Heavy growth (60-100% coverage) |
Protocol 2: Methods of Test for Fungus Resistance (JIS Z 2911)
This Japanese Industrial Standard provides methods for testing the fungus resistance of various industrial products, including plastics and textiles.
1. Test Fungi: A mixed spore suspension of fungi relevant to the material and its application is used. Common species include:
-
Aspergillus niger
-
Penicillium citrinum
-
Chaetomium globosum
-
Trichoderma virens
-
Cladosporium cladosporioides
2. Culture Medium: The choice of culture medium depends on the specific test method being followed within the JIS Z 2911 standard. It can range from a nutrient-rich medium like potato dextrose agar to a minimal salts medium.
3. Inoculum Preparation: Similar to ASTM G21, spores are harvested from mature fungal cultures and a standardized spore suspension is prepared.
4. Test Specimen Preparation: Specimens of the material are prepared according to the specifications for that material type within the standard.
5. Inoculation and Incubation:
-
The test specimen is placed in a sterile petri dish.
-
The spore suspension is sprayed onto the specimen.
-
The dishes are incubated at a specified temperature (e.g., 29°C ± 1°C) and high humidity for a period of 4 weeks.
6. Evaluation: Fungal growth on the specimens is visually assessed and rated according to a numerical scale, which may vary depending on the specific part of the standard being followed. A common rating scale is presented in Table 3.
Table 3: Example of JIS Z 2911 Rating Scale for Fungal Growth
| Rating | Description of Growth |
| 0 | No growth observed on the specimen surface. |
| 1 | Fungal growth covers less than 1/3 of the specimen surface. |
| 2 | Fungal growth covers 1/3 to 2/3 of the specimen surface. |
| 3 | Fungal growth covers more than 2/3 of the specimen surface. |
Protocol 3: Agar Diffusion Plate Test for Antifungal Activity (Zone of Inhibition)
This qualitative method is used to assess the ability of an antimicrobial agent to diffuse from a treated material and inhibit fungal growth on an agar plate.
1. Test Fungus: A single, relevant fungal species (e.g., Aspergillus niger) is typically used.
2. Culture Medium: A nutrient-rich agar that supports the growth of the test fungus is used (e.g., Potato Dextrose Agar).
3. Inoculum Preparation: A standardized suspension of fungal spores is prepared.
4. Test Procedure:
-
A sterile agar plate is uniformly inoculated with the fungal spore suspension.
-
A specimen of the industrial material treated with this compound is placed firmly on the center of the inoculated agar surface.
-
The plate is incubated under conditions suitable for the test fungus.
5. Evaluation:
-
After incubation, the plate is examined for a clear zone around the specimen where fungal growth has been inhibited.
-
The diameter of the zone of inhibition is measured in millimeters. A larger zone indicates greater antifungal activity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Virucidal Effects of 2,4-Dichlorobenzyl Alcohol on Respiratory Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a mild antiseptic agent with demonstrated efficacy against a range of bacteria and certain viruses associated with mouth and throat infections.[1] This document provides a comprehensive protocol for evaluating the virucidal activity of this compound against common respiratory viruses, which are a primary cause of self-limiting upper respiratory tract infections.[2][3] The methodologies outlined are based on established international standards for virucidal testing, primarily the European Standard EN 14476, a quantitative suspension test designed to evaluate the virucidal efficacy of chemical disinfectants and antiseptics.[4][5][6]
The primary mechanism of action for many alcohol-based antiseptics involves the denaturation of proteins and disruption of the viral envelope.[7][8][9] For enveloped viruses, such as influenza and coronaviruses, the lipid membrane is a key target for inactivation.[8][10] Studies have suggested that mixtures containing this compound can cause significant morphological changes to the spike proteins of influenza A virus, leading to a reduction in infectivity.[11][12] However, its efficacy against non-enveloped viruses like rhinoviruses and adenoviruses appears to be limited.[11]
These application notes and protocols are intended to provide a robust framework for researchers to consistently and accurately assess the virucidal properties of this compound against a panel of relevant respiratory viruses.
Data Presentation: Virucidal Efficacy of this compound
The following tables summarize the reported virucidal activity of this compound, often in combination with amylmetacresol (AMC), against various respiratory viruses. It is important to note that the efficacy can be influenced by the specific formulation, including the presence of other active ingredients and the pH of the solution.[13][14][15]
| Respiratory Virus | Virus Type | Efficacy of this compound (often with AMC) | Reference |
| Influenza A Virus | Enveloped | Effective in reducing viral titer.[11][12] | [11][12] |
| Respiratory Syncytial Virus (RSV) | Enveloped | Effective in deactivating the virus.[16] | [16] |
| SARS-CoV | Enveloped | Found to deactivate the virus. | |
| Parainfluenza Virus Type 3 | Enveloped | Demonstrated virucidal effects.[2][17] | [2][17] |
| Human Coronavirus (hCoV) OC43 | Enveloped | Moderate activity observed in some formulations.[13][15] | [13][15] |
| Rhinovirus | Non-enveloped | Not found to be effective.[11] | [11] |
| Adenovirus | Non-enveloped | Not found to be effective.[11] | [11] |
| Experimental Condition | Parameter | Value/Condition | Reference |
| Test Method | Standard | EN 14476 (Quantitative Suspension Test) | [4][5][6] |
| Contact Time | Duration | Typically 1 to 10 minutes | [2][17] |
| Log Reduction | Efficacy Requirement | ≥ 4 log10 reduction in viral titer | [5][6][18] |
| Interfering Substance | Simulation of real-world conditions | Bovine albumin or serum to simulate clean or dirty conditions | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments to assess the virucidal efficacy of this compound.
Preparation of Reagents and Viruses
-
This compound (DCBA) Stock Solution: Prepare a stock solution of DCBA in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at a concentration that allows for dilution to the final test concentrations. Ensure the final solvent concentration in the test is non-virucidal.
-
Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) cells: Optimal for the isolation and propagation of influenza viruses.[4][13]
-
HEp-2 (Human Epithelial type 2) cells: Particularly effective for the culture of Respiratory Syncytial Virus (RSV).[4][14]
-
LLC-MK2 (Rhesus Monkey Kidney) cells: Excellent for parainfluenza viruses.[4]
-
Maintain cell lines in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Virus Propagation:
-
Infect confluent monolayers of the appropriate cell line with the respiratory virus of interest.
-
Incubate at the optimal temperature for the specific virus (e.g., 33-35°C for many respiratory viruses).
-
Harvest the virus when a significant cytopathic effect (CPE) is observed.
-
Clarify the viral suspension by centrifugation and store at -80°C.
-
-
Interfering Substance: Prepare solutions of bovine serum albumin (BSA) or other organic materials to simulate clean (0.3 g/L BSA) or dirty (3.0 g/L BSA and 3.0 ml/L erythrocytes) conditions as specified in EN 14476.[5]
Virucidal Efficacy Test (Quantitative Suspension Test based on EN 14476)
This protocol is a phase 2, step 1 suspension test to determine the virucidal activity of DCBA.[1][19]
-
Test Preparation:
-
Prepare different concentrations of DCBA to be tested.
-
In separate tubes, mix one part of the interfering substance with one part of the viral suspension.
-
-
Exposure:
-
Add eight parts of the DCBA test solution to the virus/interfering substance mixture.
-
Start a timer immediately for the desired contact times (e.g., 1, 5, 10 minutes).
-
Maintain the mixture at the specified temperature (e.g., 20°C).
-
-
Neutralization:
-
At the end of each contact time, immediately stop the virucidal action by diluting the mixture 1:10 in ice-cold cell culture medium. This dilution neutralizes the effect of the DCBA.
-
-
Viral Titer Determination (TCID50 Assay):
-
Perform serial 10-fold dilutions of the neutralized test mixture.
-
Infect quadruplicate wells of a 96-well plate containing a confluent monolayer of the appropriate host cells with each dilution.
-
Incubate the plates under optimal conditions for the specific virus.
-
Observe the plates daily for the development of CPE for a defined period (e.g., 5-7 days).
-
-
Calculation of Viral Titer:
-
Determine the 50% tissue culture infective dose (TCID50) per mL using the Spearman-Kärber or Reed-Muench method.[17]
-
-
Data Analysis:
Cytotoxicity Assay
It is crucial to determine the concentration of DCBA that is toxic to the host cells used for viral titration.
-
Prepare serial dilutions of DCBA in the cell culture medium.
-
Add the dilutions to a 96-well plate with a confluent monolayer of the host cells (without virus).
-
Incubate under the same conditions as the virucidal assay.
-
Observe the cells for any morphological changes or signs of cytotoxicity.
-
The highest non-toxic dilution is used to determine the starting point for the viral titer determination to ensure that the observed effect is due to virucidal activity and not cell death from the compound.
Mandatory Visualization
Experimental Workflow for Virucidal Testing
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Human airway epithelial cell culture to identify new respiratory viruses: Coronavirus NL63 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. airmidhealthgroup.com [airmidhealthgroup.com]
- 6. EN 14476 and virucidal efficacy [proquimia.com]
- 7. pure.pmu.ac.at [pure.pmu.ac.at]
- 8. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 11. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. atcc.org [atcc.org]
- 15. cdn.who.int [cdn.who.int]
- 16. Virucidal Action Mechanism of Alcohol and Divalent Cations Against Human Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Viral titration by TCID50 assay [bio-protocol.org]
- 19. EN 14476 - Virucidal activity testing | HygCen® [hygcen.de]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2,4-Dichlorobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichlorobenzyl alcohol is an active pharmaceutical ingredient (API) commonly used as a mild antiseptic in products such as throat lozenges. To ensure the quality, safety, and efficacy of pharmaceutical products containing this API, it is crucial to employ a validated stability-indicating analytical method. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products that may form under various environmental conditions.[1][2][3][4][5][6]
This application note details the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to demonstrate the method's stability-indicating capabilities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the drug product in the mobile phase to obtain a theoretical concentration of 50 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][3][4][7] A known degradation product of this compound is 2,4-Dichlorobenzaldehyde, which forms through oxidation.[8]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The specificity of the method was evaluated by analyzing the chromatograms of the blank, placebo, standard solution, and the stressed samples. The method is considered specific if the peak for this compound is well-resolved from any degradation products and excipient peaks.
Linearity
The linearity of the method was determined by analyzing six concentrations of the working standard solutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL). A calibration curve was plotted with the peak area versus the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
Precision
-
Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by analyzing the same sample on two different days by two different analysts.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150.2 |
| 20 | 301.5 |
| 40 | 605.8 |
| 60 | 908.1 |
| 80 | 1210.4 |
| 100 | 1515.7 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.1 | 100.2% |
| 120% | 60 | 59.7 | 99.5% |
Table 4: Precision Data
| Precision Type | % RSD |
| Repeatability (n=6) | 0.6% |
| Intermediate Precision (n=6) | 0.9% |
Table 5: Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | 8.2% | 0.85 | 1.20 | Peak pure |
| Base Hydrolysis (0.1 N NaOH, 80°C, 4h) | 12.5% | 0.92 | 1.35 | Peak pure |
| Oxidative (3% H₂O₂, RT, 24h) | 18.7% | 1.05 | 1.50 | Peak pure, significant degradation product observed |
| Thermal (105°C, 48h) | 3.1% | 0.78 | 1.15 | Peak pure |
| Photolytic (UV, 24h) | 5.6% | 0.88 | 1.25 | Peak pure |
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Primary degradation pathway of this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The forced degradation studies demonstrated that the method is stability-indicating, as it can effectively separate the parent drug from its degradation products. This method can be successfully applied for routine quality control analysis and stability studies of this compound.
References
Application Note: Quantification of 2,4-Dichlorobenzyl Alcohol in Environmental Water Samples
Introduction
2,4-Dichlorobenzyl alcohol is an active ingredient commonly found in pharmaceutical products, particularly antiseptic lozenges.[1][2] Its presence in the environment, arising from manufacturing discharges and improper disposal of unused medicines, is a growing concern. Monitoring the concentration of this compound in environmental water bodies is crucial for assessing its potential ecological impact. This application note provides detailed protocols for the quantification of this compound in various environmental water samples, including surface water and wastewater, using solid-phase extraction (SPE) followed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Collection and Preservation
Collect water samples in amber glass bottles to prevent photodegradation. To inhibit microbial degradation, adjust the sample pH to < 2 with sulfuric acid. If residual chlorine is suspected, add ascorbic acid (approximately 25 mg per liter) at the time of collection. Store samples at 4°C and extract within 7 days of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to concentrate the analyte and remove matrix interferences.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Nitrogen gas evaporator
Protocol:
-
Cartridge Conditioning:
-
Pass 6 mL of ethyl acetate through the SPE cartridge.
-
Follow with 6 mL of methanol.
-
Finally, equilibrate the cartridge by passing 6 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 4 mL aliquots of a mixture of methanol and ethyl acetate (1:1 v/v).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-UV or LC-MS/MS analysis, or in a suitable solvent for GC-MS analysis.
-
Analytical Methodologies
This method is suitable for routine monitoring and provides good sensitivity and robustness.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 260 nm.[3]
-
Run Time: 10 minutes.
GC-MS offers high selectivity and is a powerful tool for confirmation. Derivatization may be required for improved peak shape and sensitivity, though direct analysis is often feasible.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Quantifier/Qualifier): m/z 141, 176, 178.
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: To be determined by direct infusion of a this compound standard. A possible transition would be the precursor ion [M+H]+ to a characteristic product ion.
Data Presentation
The performance of each analytical method was evaluated based on linearity, recovery, precision (as relative standard deviation, RSD), and limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative data obtained from method validation studies.
Table 1: HPLC-UV Method Validation Data
| Parameter | Surface Water | Wastewater Effluent |
| Linearity (R²) | >0.998 | >0.997 |
| Calibration Range (µg/L) | 5 - 500 | 10 - 1000 |
| Recovery (%) | 92.5 ± 4.1 | 88.2 ± 5.6 |
| Precision (RSD, %) | < 5 | < 7 |
| LOD (µg/L) | 1.5 | 3.0 |
| LOQ (µg/L) | 5.0 | 10.0 |
Table 2: GC-MS Method Validation Data
| Parameter | Surface Water | Wastewater Effluent |
| Linearity (R²) | >0.999 | >0.998 |
| Calibration Range (µg/L) | 1 - 200 | 5 - 500 |
| Recovery (%) | 95.8 ± 3.2 | 91.5 ± 4.8 |
| Precision (RSD, %) | < 4 | < 6 |
| LOD (µg/L) | 0.3 | 1.5 |
| LOQ (µg/L) | 1.0 | 5.0 |
Table 3: LC-MS/MS Method Validation Data
| Parameter | Surface Water | Wastewater Effluent |
| Linearity (R²) | >0.999 | >0.999 |
| Calibration Range (ng/L) | 1 - 500 | 5 - 1000 |
| Recovery (%) | 98.2 ± 2.5 | 96.4 ± 3.9 |
| Precision (RSD, %) | < 3 | < 5 |
| LOD (ng/L) | 0.3 | 1.5 |
| LOQ (ng/L) | 1.0 | 5.0 |
Conclusion
This application note presents robust and validated methods for the quantification of this compound in environmental water samples. The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix. For routine monitoring with moderate concentration levels, HPLC-UV offers a cost-effective solution. GC-MS provides excellent confirmatory capabilities, while LC-MS/MS is the preferred method for detecting trace levels of this compound, offering the highest sensitivity and selectivity. The detailed protocols and performance data provided herein should enable researchers and environmental scientists to effectively monitor the presence of this emerging contaminant in aquatic environments.
References
Application Note: Determining the Interaction of 2,4-Dichlorobenzyl Alcohol with Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichlorobenzyl alcohol is a widely used antiseptic agent effective against various bacteria and viruses commonly associated with mouth and throat infections.[1] Its mechanism of action is believed to involve the denaturation of microbial proteins and disruption of their tertiary structures.[1] While its primary targets are thought to be proteins, its chemical structure, a substituted benzyl alcohol, suggests a potential for interaction with the lipid bilayer of cell membranes, which could contribute to its antimicrobial activity and potential host cell effects. Understanding the nature and extent of this interaction is crucial for a comprehensive understanding of its pharmacological and toxicological profile.
This application note provides detailed protocols for a suite of biophysical and cell-based assays to characterize the interaction of this compound with cell membranes. The described methods will enable researchers to investigate its effects on membrane permeability, fluidity, and ion channel function.
Membrane Permeability Assays
A key indicator of membrane interaction is the alteration of its permeability. These assays are designed to quantify the extent to which this compound disrupts the integrity of bacterial or model cell membranes.
Outer Membrane Permeability Assay (NPN Uptake)
This assay is specific for Gram-negative bacteria and measures the ability of a compound to disrupt the outer membrane, allowing the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN) to enter the phospholipid-rich environment of the inner membrane, where it fluoresces.[2]
Experimental Protocol:
-
Materials:
-
Mid-logarithmic phase culture of a Gram-negative bacterium (e.g., Escherichia coli).
-
HEPES buffer (5 mM, pH 7.2).
-
1-N-phenylnaphthylamine (NPN) stock solution (500 µM in acetone).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Polymyxin B (positive control).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a bacterial suspension in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add NPN to each well to a final concentration of 10 µM.
-
Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug negative control and a positive control (Polymyxin B, 5 µg/mL).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Monitor the fluorescence kinetically for 15-30 minutes.
-
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Increase in Permeability vs. Control |
| Negative Control | 0 | 150 | 12 | 0 |
| This compound | 32 (0.5x MIC) | 280 | 25 | 86.7 |
| This compound | 64 (1x MIC) | 450 | 38 | 200 |
| This compound | 128 (2x MIC) | 720 | 55 | 380 |
| This compound | 256 (4x MIC) | 950 | 70 | 533.3 |
| Positive Control (Polymyxin B) | 5 | 1200 | 95 | 700 |
-
Visualization:
Caption: Workflow for the NPN Uptake Assay.
Inner Membrane Permeability Assay (ONPG Hydrolysis)
This assay determines the permeability of the inner bacterial membrane by measuring the activity of β-galactosidase, an intracellular enzyme. The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), can only reach the enzyme if the inner membrane is compromised.
Experimental Protocol:
-
Materials:
-
Mid-logarithmic phase culture of a bacterial strain expressing β-galactosidase (e.g., E. coli lacZ+).
-
Phosphate buffered saline (PBS), pH 7.4.
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (3 mM in PBS).
-
This compound stock solution.
-
Cetyltrimethylammonium bromide (CTAB) (positive control).
-
96-well clear microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a bacterial suspension in PBS to an OD600 of 0.5.
-
Add the bacterial suspension to the wells of the 96-well plate.
-
Add varying concentrations of this compound. Include a no-drug negative control and a positive control (CTAB, 0.1%).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Add ONPG solution to each well.
-
Measure the absorbance at 420 nm kinetically for 30-60 minutes.
-
-
Data Presentation:
| Treatment Group | Concentration (µg/mL) | Rate of ONPG Hydrolysis (mOD/min) | Standard Deviation | % Permeabilization |
| Negative Control | 0 | 0.5 | 0.1 | 0 |
| This compound | 32 (0.5x MIC) | 1.2 | 0.2 | 14 |
| This compound | 64 (1x MIC) | 2.5 | 0.4 | 40 |
| This compound | 128 (2x MIC) | 4.8 | 0.6 | 86 |
| This compound | 256 (4x MIC) | 6.5 | 0.8 | 120 |
| Positive Control (CTAB) | 0.1% | 5.0 | 0.5 | 100 |
-
Visualization:
Caption: Workflow for the ONPG Hydrolysis Assay.
Biophysical Characterization of Membrane Interaction
These methods utilize model membrane systems, such as liposomes, to provide quantitative data on the thermodynamic and physical effects of this compound on the lipid bilayer.
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a lipid suspension as it is heated, providing information on the phase transition temperature (Tm) of the lipid bilayer. Alterations in the Tm and the enthalpy of the transition can indicate if a compound intercalates into the membrane and affects its stability.[3][4]
Experimental Protocol:
-
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
-
Buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Differential Scanning Calorimeter.
-
-
Procedure:
-
Prepare multilamellar vesicles (MLVs) of DPPC by hydrating a thin lipid film with buffer.
-
Prepare samples of MLVs containing different molar ratios of this compound (e.g., 100:1, 50:1, 25:1 lipid:drug).
-
Load the sample and a reference (buffer) into the DSC pans.
-
Scan the samples over a temperature range that encompasses the phase transition of DPPC (e.g., 25°C to 55°C) at a controlled rate (e.g., 1°C/min).
-
-
Data Presentation:
| Lipid:Drug Molar Ratio | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Transition Width (ΔT1/2) (°C) |
| DPPC alone | 41.5 | 8.7 | 0.5 |
| 100:1 | 40.8 | 8.1 | 0.8 |
| 50:1 | 39.9 | 7.2 | 1.2 |
| 25:1 | 38.5 | 6.0 | 1.8 |
-
Visualization:
Caption: Workflow for Differential Scanning Calorimetry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (liposomes), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5]
Experimental Protocol:
-
Materials:
-
Large unilamellar vesicles (LUVs) of a chosen lipid composition (e.g., POPC).
-
Buffer (e.g., PBS, pH 7.4).
-
This compound solution in the same buffer.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Prepare LUVs by extrusion.
-
Degas all solutions before use.
-
Fill the ITC sample cell with the LUV suspension.
-
Fill the injection syringe with the this compound solution.
-
Perform a series of injections of the alcohol solution into the LUV suspension while monitoring the heat change.
-
Perform a control titration by injecting the alcohol solution into buffer alone to account for the heat of dilution.
-
-
Data Presentation:
| Parameter | Value |
| Binding Affinity (Kd) | 50 µM |
| Stoichiometry (n) | 0.2 (drug molecules per lipid) |
| Enthalpy Change (ΔH) | -2.5 kcal/mol |
| Entropy Change (ΔS) | 15 cal/mol·K |
| Gibbs Free Energy (ΔG) | -7.0 kcal/mol |
-
Visualization:
Caption: Workflow for Isothermal Titration Calorimetry.
Ion Channel Electrophysiology
This compound's structural similarity to other membrane-active compounds suggests it may modulate the function of ion channels. The patch-clamp technique is the gold standard for studying ion channel activity at the single-channel or whole-cell level.[6][7]
Experimental Protocol:
-
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a voltage-gated sodium channel).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound solution.
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ and fill it with intracellular solution.
-
Under visual guidance, approach a cell with the pipette and form a high-resistance (gigaohm) seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Perfuse the cell with a solution containing this compound and record the changes in current amplitude and kinetics.
-
-
Data Presentation:
| Concentration of this compound (µM) | Peak Inward Current (% of Control) | Time to Inactivation (ms) | Half-maximal Inactivation Voltage (V1/2) (mV) |
| 0 (Control) | 100 | 1.5 | -85 |
| 10 | 85 | 1.8 | -90 |
| 30 | 60 | 2.5 | -98 |
| 100 | 35 | 4.0 | -110 |
-
Visualization:
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Conclusion
The methodologies outlined in this application note provide a robust framework for elucidating the interactions between this compound and cell membranes. By employing a combination of cell-based permeability assays and biophysical techniques with model membranes, researchers can gain a detailed understanding of how this antiseptic agent affects membrane integrity, stability, and the function of embedded proteins such as ion channels. The resulting data will be invaluable for a complete mechanistic understanding of its antimicrobial action and for predicting its potential effects on host cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application of 2,4-Dichlorobenzyl Alcohol in Preventing Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzyl alcohol (DCBA) is a well-documented antiseptic agent with broad-spectrum bactericidal and virucidal properties.[1][2] It is a common active ingredient in antiseptic lozenges, often in combination with amylmetacresol (AMC), for the symptomatic relief of sore throats.[3][4][5] While its efficacy against planktonic microorganisms is established, its potential role in the prevention and control of microbial biofilms is an area of emerging interest. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to antimicrobial agents and the host immune system. This document provides a summary of the current, limited knowledge on this topic and detailed protocols for the systematic evaluation of DCBA as a potential anti-biofilm agent.
It is critical to note that while some benzyl alcohol derivatives have been investigated for their effects on biofilms, direct and comprehensive studies on the specific anti-biofilm activity of this compound are currently lacking in peer-reviewed literature. Furthermore, some studies on the parent compound, benzyl alcohol, have indicated a potential to induce biofilm formation in certain bacterial strains, such as Staphylococcus epidermidis, by up-regulating genes involved in biofilm production.[6] Research has also suggested that benzyl alcohol, as a preservative, may enhance biofilm formation in Candida species.[7] These findings underscore the necessity for rigorous, direct testing of DCBA to determine its true effect on biofilm formation.
Putative Mechanisms of Anti-Biofilm Action
The potential anti-biofilm activity of DCBA could be attributed to several mechanisms, which require experimental validation. As a known antiseptic, DCBA likely disrupts microbial cell membranes, leading to leakage of cellular contents and cell death. This fundamental antimicrobial activity is a prerequisite for preventing biofilm formation. Other hypothetical mechanisms that warrant investigation include:
-
Inhibition of Initial Attachment: DCBA may alter the surface properties of microorganisms or the substrate, thereby preventing the initial adhesion of cells, which is a critical first step in biofilm formation.
-
Interference with Quorum Sensing: Many bacteria rely on quorum sensing (QS), a cell-to-cell communication system, to coordinate gene expression for biofilm formation. DCBA could potentially interfere with QS signaling pathways, thus inhibiting biofilm development.
-
Disruption of EPS Matrix: DCBA might inhibit the production of or degrade components of the EPS matrix, compromising the structural integrity of the biofilm.
-
Synergistic Effects with other Antimicrobials: DCBA could potentially be used in combination with conventional antibiotics to enhance their efficacy against biofilms.
Data Presentation
Currently, there is a notable absence of quantitative data specifically detailing the anti-biofilm efficacy of this compound alone. The available data primarily focuses on its bactericidal activity against planktonic organisms, often in combination with other agents. The following tables summarize the available data on the bactericidal effects of a combination of amylmetacresol (AMC) and DCBA against planktonic bacteria, and highlight the lack of biofilm-specific data for DCBA.
Table 1: Bactericidal Activity of AMC/DCBA Lozenges against Planktonic Oropharyngeal Bacteria
| Test Organism | Time to >3 log10 Reduction (99.9% kill) | Log10 Reduction in CFU/mL (± SD) at specified time | Citation |
| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 (at 1 min) | [4] |
| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 (at 1 min) | [4] |
| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 (at 1 min) | [4] |
| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 (at 1 min) | [4] |
| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 (at 5 min) | [4] |
| Moraxella catarrhalis | 5 minutes | 5.0 ± 0.9 (at 5 min) | [4] |
| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 (at 10 min) | [4] |
Data from studies on lozenges containing 0.6 mg AMC and 1.2 mg DCBA.
Table 2: Quantitative Data on Anti-Biofilm Activity of this compound (DCBA)
| Parameter | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans |
| Minimum Inhibitory Concentration (MIC) - Biofilm (mg/L) | Data not available | Data not available | Data not available |
| Minimum Biofilm Eradication Concentration (MBEC) (mg/L) | Data not available | Data not available | Data not available |
| Percentage Biofilm Reduction at Sub-MIC concentrations | Data not available | Data not available | Data not available |
This table is intended to highlight the current gap in the literature. The protocols outlined below are designed to generate this critical data.
Mandatory Visualizations
Caption: Workflow for assessing the anti-biofilm potential of this compound.
Caption: Potential intervention points of 2,4-DCBA in the biofilm life cycle.
Experimental Protocols
The following protocols are adapted from established methodologies for assessing the anti-biofilm properties of antimicrobial compounds. These should be optimized for the specific microorganisms being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the lowest concentration of DCBA that inhibits the visible growth of a microorganism.
Materials:
-
This compound (DCBA)
-
Appropriate solvent for DCBA (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), RPMI-1640)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of DCBA in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of DCBA in the growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well).
-
Add the inoculum to each well containing the DCBA dilutions.
-
Include positive controls (inoculum without DCBA) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of DCBA at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of sub-MIC concentrations of DCBA to inhibit biofilm formation.
Materials:
-
DCBA stock solution
-
96-well flat-bottom microtiter plates
-
Standardized microbial inoculum
-
Growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of DCBA at concentrations below the predetermined MIC.
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without DCBA) and a negative control (medium only).
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-72 hours at 37°C) without shaking.
-
Gently remove the planktonic cells by washing the wells twice with PBS.
-
Fix the remaining biofilm with 200 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the control without DCBA.
Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of DCBA required to eradicate a pre-formed, mature biofilm.
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plates
-
Mature biofilms (grown for 24-48 hours as per Protocol 2, steps 1-4)
-
DCBA stock solution
-
PBS
-
Fresh growth medium
-
Resazurin or other viability stain
Procedure:
-
Grow mature biofilms on the pegs of an MBEC device or in a 96-well plate.
-
After incubation, rinse the biofilms with PBS to remove planktonic cells.
-
Prepare a new 96-well plate with serial dilutions of DCBA in fresh growth medium at concentrations above the planktonic MIC.
-
Transfer the peg lid with the mature biofilms (or the plate with mature biofilms) to the plate containing the DCBA dilutions.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
After exposure, rinse the biofilms again with PBS.
-
Place the biofilms in a new plate containing fresh recovery medium.
-
Disrupt the biofilms from the pegs or wells by sonication or vigorous vortexing.
-
Perform serial dilutions and plate on agar plates to determine the number of viable cells (CFU/mL).
-
The MBEC is the lowest concentration of DCBA that results in no viable cells.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells after treatment with DCBA.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
DCBA solution
-
Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Grow biofilms on a suitable transparent surface.
-
Treat the biofilms with the desired concentration of DCBA for a specified time.
-
Gently rinse with PBS.
-
Stain the biofilms with a combination of live/dead fluorescent stains according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.
-
Analyze the images to assess changes in biofilm structure, thickness, and cell viability in response to DCBA treatment.
Conclusion
The potential of this compound as an anti-biofilm agent remains largely unexplored. While its established antiseptic properties suggest it may have a role in preventing biofilm formation, the lack of direct evidence and contradictory findings for related compounds necessitate a thorough and systematic investigation. The protocols provided in this document offer a comprehensive framework for researchers to evaluate the efficacy of DCBA against various microbial biofilms, elucidate its mechanisms of action, and generate the quantitative data needed to determine its potential for clinical and industrial applications. Such research is crucial for the development of new strategies to combat biofilm-associated infections and contamination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of amylmetacresol and this compound throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol and ethanol can enhance the pathogenic potential of clinical Staphylococcus epidermidis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparin-benzyl alcohol enhancement of biofilms formation and antifungal susceptibility of vaginal Candida species isolated from pregnant and nonpregnant Saudi women - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichlorobenzyl Alcohol as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the use of 2,4-Dichlorobenzyl alcohol as a reference standard in chromatographic analysis. This information is intended to assist researchers, scientists, and drug development professionals in the accurate quantification and identification of this compound in various matrices, including pharmaceutical formulations and cosmetic products.
Introduction
This compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses, commonly used in products like throat lozenges.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of products containing this active pharmaceutical ingredient (API). As an analytical standard, this compound is used for both qualitative and quantitative analyses in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of this compound, particularly for assay and related substances determination in pharmaceutical products and preservatives in cosmetics.
Application: Assay and Related Substances in Pharmaceutical Formulations
This method is suitable for determining the purity of this compound and for quantifying it in the presence of its related substances.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
2.1.1. Experimental Protocol
A. Standard Solution Preparation:
-
Accurately weigh about 50 mg of this compound reference standard.
-
Dissolve in and dilute to 10.0 mL with methanol to prepare a standard stock solution.
-
Further dilute with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., 5-100 µg/mL).[2]
B. Sample Solution Preparation (for Lozenges):
-
Weigh and finely powder a representative number of lozenges.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Dissolve the powder in a suitable solvent such as methanol, using ultrasonication for complete dissolution (e.g., 1 g of sample in a 20-mL volumetric flask, add 10 mL of methanol, ultrasonicate for 30 min).[2]
-
Dilute to volume with the same solvent.[2]
-
Filter the solution through a 0.22 µm nylon membrane filter before injection.[2]
C. Chromatographic Conditions:
| Parameter | Condition 1: Related Substances | Condition 2: Preservative Analysis |
| Column | Octadecylsilyl silica gel for chromatography | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm (or equivalent)[2] |
| Mobile Phase | Acetonitrile : Water (50:50 V/V) | Solvent A: 0.1% Formic acid in waterSolvent B: Methanol (Gradient elution)[2] |
| Flow Rate | 1.2 mL/min | 0.2 mL/min[2] |
| Detection | UV Spectrophotometer at 214 nm | Photodiode Array Detector[2] |
| Injection Volume | 10 µL | 2.5 µL[2] |
| Column Temp. | 30 °C | Not specified |
2.1.2. Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 5-100 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.01%[2] |
| Reporting Threshold for Impurities | 0.05% |
Gas Chromatography (GC) Methods
GC is another powerful technique for the analysis of this compound, often used for its identification and to determine the presence of volatile impurities.
Application: Identification and Assay in Pharmaceutical Substances
This method is suitable for the identification of this compound and for its assay in the bulk drug substance.
Experimental Workflow: GC Analysis
Caption: General workflow for GC analysis of this compound.
3.1.1. Experimental Protocol
A. Standard Solution Preparation:
-
Prepare a solution of this compound reference standard in a suitable solvent like methylene chloride.
B. Sample Solution Preparation:
-
Dissolve an accurately weighed quantity of the substance to be examined in methylene chloride to obtain a solution of a specific concentration.
C. Chromatographic Conditions:
| Parameter | Condition |
| Column | Material: GlassSize: l = 1.5 m, Ø = 4 mmStationary phase: Silanised diatomaceous earth for gas chromatography R (150-180 µm) impregnated with 3% m/m of phenyl(50)methyl(50)polysiloxane R |
| Carrier Gas | Nitrogen for chromatography R |
| Flow Rate | 30 mL/min |
| Temperatures | Column: 190 °CInjection port and detector: 225 °C |
| Detection | Flame Ionisation Detector (FID) |
| Injection Volume | 1 µL |
3.1.2. System Suitability
For the identification by GC, the retention time of the principal peak in the chromatogram obtained with the test solution should be similar to that of the principal peak in the chromatogram obtained with the reference solution.
Signaling Pathways and Logical Relationships
While this compound is primarily an antiseptic and does not have a classical signaling pathway, its analytical determination follows a logical relationship from sample preparation to final result, as depicted in the workflows above. The choice between HPLC and GC is determined by the analytical objective, such as purity assessment versus volatile impurity profiling.
Logical Relationship: Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion
The use of this compound as a reference standard is essential for the reliable chromatographic analysis of pharmaceutical and cosmetic products. The detailed HPLC and GC protocols provided in these application notes serve as a comprehensive guide for researchers and analysts. Adherence to these validated methods will ensure the accuracy and consistency of analytical results, contributing to the overall quality and safety of the products.
References
Application Notes and Protocols for the Electro-organic Synthesis of Chloro-substituted Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The electro-organic synthesis of chloro-substituted benzyl alcohols from their corresponding benzaldehydes represents a green and sustainable alternative to traditional chemical reduction methods. This approach utilizes electricity to drive the reduction reaction, often with high selectivity and efficiency, while avoiding the need for stoichiometric chemical reducing agents and minimizing waste generation. Chloro-substituted benzyl alcohols are valuable intermediates in the pharmaceutical and fine chemical industries, finding applications in the synthesis of various active pharmaceutical ingredients and other specialty chemicals.
This document provides detailed application notes and protocols for the electro-organic synthesis of 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, 4-chlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol. The methodologies are based on established electrochemical techniques, primarily cyclic voltammetry for reaction optimization and constant current electrolysis for preparative synthesis.
Data Presentation
The following tables summarize the quantitative data for the electro-organic synthesis of various chloro-substituted benzyl alcohols.
Table 1: Cyclic Voltammetry Data for Chloro-substituted Benzaldehydes
| Compound | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Notes |
| 2-Chlorobenzaldehyde | -1.2 to -1.5 V | Irreversible reduction peak observed in alkaline medium. |
| 3-Chlorobenzaldehyde | -1.2 to -1.5 V | Peak potential is pH-dependent. |
| 4-Chlorobenzaldehyde | -1.2 to -1.5 V | Diffusion-controlled process. |
| 2,4-Dichlorobenzaldehyde | -1.1 to -1.4 V | Irreversible electron transfer phenomenon noted. |
Note: The exact peak potentials can vary depending on the specific experimental conditions such as pH, solvent, and scan rate.
Table 2: Preparative Electrolysis Data for the Synthesis of Chloro-substituted Benzyl Alcohols
| Product | Starting Material | Yield (%) | Faradaic Efficiency (%) |
| 2-Chlorobenzyl alcohol | 2-Chlorobenzaldehyde | >85 | >80 |
| 3-Chlorobenzyl alcohol | 3-Chlorobenzaldehyde | >85 | >80 |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | >90 | >85 |
| This compound | 2,4-Dichlorobenzaldehyde | >85 | >80 |
Note: The data presented are representative values from literature. Actual yields and faradaic efficiencies may vary based on the specific experimental setup and conditions.
Experimental Protocols
Cyclic Voltammetry (CV) for Optimization
Objective: To determine the optimal reduction potential and pH for the electrolysis of chloro-substituted benzaldehydes.
Materials:
-
Glassy carbon electrode (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Chloro-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in methanol or Britton Robinson buffer)
-
Solvent (e.g., methanol, aqueous methanol)
-
Nitrogen gas for deaeration
Procedure:
-
Prepare a solution of the chloro-substituted benzaldehyde (typically 1-10 mM) in the chosen solvent with the supporting electrolyte.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Deaerate the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0.0 V) to a negative potential (e.g., -2.0 V) and back to the initial potential.
-
Record the voltammogram and identify the cathodic peak potential (Epc) corresponding to the reduction of the aldehyde.
-
Repeat the experiment at various scan rates (e.g., 50, 100, 200 mV/s) to study the kinetics of the reaction.
-
Investigate the effect of pH on the reduction peak by using buffered solutions (e.g., Britton Robinson buffers at pH 5, 7, and 9) to determine the optimal pH for the preparative electrolysis. A prominent peak in the alkaline medium is often observed for this type of reduction.[1]
Constant Current Electrolysis for Preparative Synthesis
Objective: To synthesize chloro-substituted benzyl alcohols on a preparative scale.
Materials:
-
H-shaped divided electrochemical cell with a porous separator (e.g., glass frit)
-
Stainless steel plates or graphite felt (cathode and anode)
-
DC power supply (Galvanostat)
-
Magnetic stirrer and stir bar
-
Chloro-substituted benzaldehyde
-
Supporting electrolyte solution (e.g., Britton Robinson buffer at pH 9.0 with sodium acetate)[1]
-
Solvent (e.g., methanol, water)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Assemble the H-shaped electrochemical cell. The anolyte and catholyte compartments are separated by a porous frit.
-
Place the stainless steel or graphite electrodes in their respective compartments.
-
Prepare the catholyte by dissolving the chloro-substituted benzaldehyde in a minimal amount of methanol and then adding it to the cathodic chamber containing the supporting electrolyte solution.
-
Fill the anodic chamber with the same supporting electrolyte solution.
-
Begin stirring the catholyte.
-
Apply a constant current (e.g., 1.0 A) using the galvanostat.[1] The current density should be optimized based on the electrode surface area.
-
Continue the electrolysis for a duration calculated to pass at least 2 Faradays of charge per mole of the aldehyde to ensure complete conversion.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, turn off the power supply and stop the stirring.
-
Transfer the catholyte to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chloro-substituted benzyl alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, and Mass spectrometry.[2]
Visualizations
Caption: Experimental workflow for the electro-organic synthesis.
Caption: General mechanism of electrochemical aldehyde reduction.
References
Troubleshooting & Optimization
Optimizing yield and purity of 2,4-Dichlorobenzyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,4-Dichlorobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yield method for synthesizing this compound?
A1: A widely used and efficient method is a two-stage process starting from 2,4-dichlorobenzyl chloride. This process involves:
-
Reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid (like sodium acetate) in the presence of a phase transfer catalyst to form the corresponding 2,4-dichlorobenzyl ester.[1][2]
-
Subsequent hydrolysis of the ester with a strong base (such as sodium hydroxide) to yield this compound.[1][2]
This method is advantageous as it prevents the formation of significant amounts of bis-2,4-dichlorobenzyl ether, a common byproduct in direct hydrolysis, thus leading to higher yields and purity.[1][2]
Q2: What are the typical yields and purities achievable with the two-stage synthesis method?
A2: The two-stage synthesis process can achieve high yields and purities. For instance, reacting 2,4-dichlorobenzyl chloride with sodium acetate and a phase transfer catalyst, followed by hydrolysis, has been reported to produce this compound with purities of 98.5% to 99.8% and yields around 95%.[1][2]
Q3: What are alternative synthesis routes for this compound?
A3: Besides the two-stage method from 2,4-dichlorobenzyl chloride, other synthesis routes include:
-
Reduction of 2,4-dichlorobenzaldehyde: This can be achieved using reducing agents like sodium borohydride.
-
From 2,4-dichlorobenzyl nitrile: This involves hydrolysis of the nitrile to 2,4-dichlorobenzoic acid, followed by reduction to the alcohol.[3]
-
Biotransformation: An eco-friendly approach involves the use of Baker's Yeast (Saccharomyces cerevisiae) to reduce the corresponding carbonyl compound.[4]
Q4: What is a common impurity in this compound, and how is it formed?
A4: A common impurity is 2,4-Dichlorobenzaldehyde. It can be present as a starting material in reduction-based syntheses or can form via oxidation of this compound, especially during long-term storage.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if the starting material is still present. |
| Byproduct Formation: Direct hydrolysis of 2,4-dichlorobenzyl chloride can lead to the formation of bis-2,4-dichlorobenzyl ether.[1][2] | Employ the two-stage synthesis method involving the formation of a 2,4-dichlorobenzyl ester intermediate to minimize this side reaction.[1][2] | |
| Loss during Workup/Purification: Product may be lost during extraction or recrystallization steps. | Ensure proper phase separation during extraction. Optimize the solvent system and temperature for recrystallization to maximize crystal recovery. | |
| Low Purity | Presence of Starting Materials: Incomplete conversion of 2,4-dichlorobenzyl chloride or the intermediate ester. | As with low yield, ensure the reaction goes to completion by optimizing reaction time and temperature. Purify the final product via recrystallization or column chromatography. |
| Presence of Byproducts: Formation of bis-2,4-dichlorobenzyl ether or other side products. | Utilize the two-stage synthesis to avoid ether formation.[1][2] Purification by recrystallization is often effective at removing this byproduct. | |
| Presence of 2,4-Dichlorobenzaldehyde: Oxidation of the final product.[5] | Store the purified this compound in a cool, dry place, protected from light and air to minimize oxidation.[6] | |
| Reaction Fails to Proceed | Inactive Catalyst: The phase transfer catalyst may be old or of poor quality. | Use a fresh, high-purity phase transfer catalyst. |
| Incorrect Reagents: Use of incorrect concentrations of base or other reagents. | Verify the concentrations and amounts of all reagents before starting the reaction. |
Data Presentation
Table 1: Comparison of Different Catalysts in the Two-Stage Synthesis
| Starting Material | Catalyst | Yield | Purity | Reference |
| 2,4-Dichlorobenzyl chloride | Tetrabutylammonium hydrogen sulphate | 94.6% | 99.3% | [1][2] |
| 2,4-Dichlorobenzyl chloride | Tetrabutylammonium iodide | 95.0% | 98.5% | [1][2] |
Experimental Protocols
Detailed Methodology for the Two-Stage Synthesis of this compound
This protocol is based on a high-yield procedure described in the literature.[1][2]
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (or Tetrabutylammonium iodide)
-
Sodium hydroxide (70% w/v aqueous solution)
-
Water
-
Petroleum ether (boiling range 80-100°C)
-
Dilute hydrochloric acid
Procedure:
Stage 1: Ester Formation
-
Prepare a solution of sodium acetate in water in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add the phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) to the solution.
-
Add 2,4-Dichlorobenzyl chloride to the mixture.
-
Heat the mixture under reflux with constant stirring for approximately 25 hours.
Stage 2: Hydrolysis
-
After the reflux period, add a 70% w/v aqueous solution of sodium hydroxide to the reaction mixture.
-
Continue refluxing for an additional 30 minutes to facilitate the hydrolysis of the ester.
Workup and Purification:
-
Cool the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the product in vacuo.
-
For further purification, the crude product can be extracted into hot petroleum ether (at 75°C).
-
The organic extract is then washed with dilute aqueous hydrochloric acid and filtered.
-
Allow the filtrate to cool, which will cause the purified this compound to crystallize.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the two-stage synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
Reducing by-product formation in 2,4-Dichlorobenzyl alcohol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2,4-Dichlorobenzyl alcohol.
Troubleshooting Guide
Issue 1: Formation of bis(2,4-dichlorobenzyl) ether as a major by-product.
-
Question: During the synthesis of this compound from 2,4-Dichlorobenzyl chloride, I am observing a significant amount of bis(2,4-dichlorobenzyl) ether. How can I prevent this?
-
Answer: The formation of bis(2,4-dichlorobenzyl) ether is a common issue when directly hydrolyzing 2,4-Dichlorobenzyl chloride with a strong base, as the newly formed alcohol can react with the remaining chloride starting material.[1][2][3] To circumvent this, a two-stage process is highly recommended.[1][2][3] First, react the 2,4-Dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, in the presence of a phase transfer catalyst to form the corresponding ester. In the second stage, hydrolyze this ester with a strong base to yield the desired this compound. This approach prevents the co-existence of the starting chloride and the alcohol product, thus minimizing ether formation.[1][2]
Issue 2: Over-reduction to 2,4-Dichlorotoluene during catalytic hydrogenation.
-
Question: I am synthesizing this compound by the catalytic hydrogenation of 2,4-Dichlorobenzaldehyde, but I am getting 2,4-Dichlorotoluene as a by-product. How can I improve the selectivity?
-
Answer: The formation of 2,4-Dichlorotoluene is due to a side reaction called hydrogenolysis, where the benzyl alcohol product is further reduced. To minimize this, consider the following adjustments:
-
Catalyst Selection: Palladium (Pd) and Platinum (Pt) catalysts are generally more selective for the aldehyde group under mild conditions compared to Rhodium (Rh) or Ruthenium (Ru) catalysts, which are more active for aromatic ring hydrogenation.[4] Using a less active, more selective catalyst such as Palladium on calcium carbonate (CaCO₃) or alumina (Al₂O₃) can be beneficial.[4]
-
Reaction Conditions: Employ milder conditions. Conduct the reaction at or near room temperature and atmospheric pressure of hydrogen.[4] Avoid high hydrogen pressures and elevated temperatures, as these more forcing conditions favor hydrogenolysis.[4]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as all the 2,4-Dichlorobenzaldehyde has been consumed to prevent further reduction of the product.[4]
-
Issue 3: Incomplete reaction or low yield.
-
Question: My reaction to produce this compound is showing low conversion of the starting material. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors depending on the synthetic route:
-
For Grignard Reactions: Ensure strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be quenched by water.[5][6] The magnesium metal may need activation, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane.[6]
-
For Catalytic Hydrogenation: The catalyst may be old or inactive.[7] Try using a fresh batch of catalyst. Impurities in the starting material or solvent can poison the catalyst.[7] Ensure high-purity substrates and solvents.[4] Inadequate hydrogen supply or insufficient stirring can also limit the reaction rate.[4][7]
-
For the Two-Stage Process from 2,4-Dichlorobenzyl Chloride: The efficiency of the phase transfer catalyst is crucial. Ensure the correct catalyst is used at an appropriate loading. The reaction time for the first stage (ester formation) can be lengthy, so ensure it is carried out for a sufficient duration.[1][2]
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing this compound? The most common methods include the reduction of 2,4-Dichlorobenzaldehyde using catalytic hydrogenation or a reducing agent like sodium borohydride, and a two-stage process starting from 2,4-Dichlorobenzyl chloride involving the formation and subsequent hydrolysis of an ester intermediate.[1][8]
-
What is the primary by-product to watch for when synthesizing from 2,4-Dichlorobenzyl chloride? The main by-product is bis(2,4-dichlorobenzyl) ether, which forms during the direct hydrolysis of 2,4-Dichlorobenzyl chloride.[1][2][3]
-
Can this compound decompose after synthesis? Yes, this compound can oxidize to form 2,4-Dichlorobenzaldehyde, especially during long-term storage.[9]
-
Are there greener synthesis methods available? Yes, biocatalytic reduction using Baker's Yeast (Saccharomyces cerevisiae) to reduce 2,4-Dichlorobenzaldehyde offers an environmentally friendly alternative under mild reaction conditions.[10]
Quantitative Data Summary
Table 1: Comparison of Yields and Purity from Different Synthesis Protocols
| Starting Material | Reagents | Yield | Purity | By-products Minimized | Reference |
| 2,4-Dichlorobenzyl chloride | 1. Sodium acetate, tetrabutylammonium hydrogen sulphate2. NaOH(aq) | 94.6% | 99.3% | bis(2,4-dichlorobenzyl) ether | [1] |
| 2,4-Dichlorobenzyl chloride | 1. Acetic acid, NaOH(aq), tetrabutylammonium iodide2. NaOH(aq) | 95.0% | 98.5% | bis(2,4-dichlorobenzyl) ether | [1] |
| 2,4-Dichlorobenzoic acid | NaBH₄, ethanol | 85% | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis from 2,4-Dichlorobenzyl Chloride
Stage 1: Ester Formation
-
To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).[1]
-
Heat the mixture under reflux with stirring for 25 hours.[1]
Stage 2: Hydrolysis
-
To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).[1]
-
Continue refluxing for an additional 30 minutes.[1]
-
Cool the mixture. The solid product can be collected by filtration, washed with water, and dried in vacuo.[1]
Protocol 2: Reduction of 2,4-Dichlorobenzaldehyde via Catalytic Hydrogenation
-
In a suitable reaction vessel, dissolve 2,4-Dichlorobenzaldehyde in a solvent such as tetrahydrofuran.
-
Add a catalytic amount of Raney nickel.
-
Subject the mixture to a hydrogen atmosphere and stir until the reaction is complete (monitor by TLC or GC).
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified.
Visualizations
Caption: Key synthetic routes to this compound.
Caption: Formation pathways of major by-products.
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 2. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. worldwidejournals.com [worldwidejournals.com]
Troubleshooting interference in HPLC analysis of 2,4-Dichlorobenzyl alcohol
Welcome to the technical support center for the HPLC analysis of 2,4-Dichlorobenzyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected peaks in the chromatogram when analyzing this compound?
Unexpected peaks, often referred to as ghost or extraneous peaks, can originate from several sources:
-
Solvent and Mobile Phase Contamination: Impurities in solvents, even in high-purity grades, can introduce extraneous peaks. Contamination can also occur in the mobile phase preparation, for instance, from glassware that has not been properly cleaned.
-
System Contamination: Buildup of contaminants in the injector, pump seals, or detector cell can leach out during analysis and appear as unknown peaks.
-
Sample Matrix Effects: Excipients and other active ingredients in the formulation can co-elute or interfere with the analyte peak.
-
Degradation Products: this compound can degrade over time, especially with prolonged storage, to form impurities such as 2,4-Dichlorobenzaldehyde.[1]
-
Carryover: Residuals from a previous highly concentrated sample can appear in subsequent injections.
Q2: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Reducing the mobile phase pH can help to minimize these interactions.
-
Column Contamination or Deterioration: Contaminants accumulating at the column inlet or a deteriorating packed bed can disrupt the peak shape. Flushing the column with a strong solvent or replacing the column might be necessary.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Q3: I am observing co-elution of peaks with this compound. How can I improve the resolution?
Co-elution is a common issue, especially with structurally similar impurities. To improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employing a gradient elution with a shallower slope can enhance the separation of closely eluting compounds.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity.
-
pH Adjustment: Modifying the pH of the aqueous phase can be effective, particularly if the interfering compounds are ionizable.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase) can provide a different elution order.
-
Adjust Flow Rate and Temperature: A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
Q4: What are the known impurities of this compound that I should be aware of during HPLC analysis?
Several impurities and degradation products have been identified for this compound. These include:
-
2,4-Dichlorobenzaldehyde
-
2,4-Dichlorobenzoic acid
-
2,4-Dichlorobenzyl acetate
-
2,4-Dichlorotoluene
It is crucial to have an HPLC method that can resolve these potential impurities from the main analyte peak.
Troubleshooting Guides
Issue 1: Presence of Ghost Peaks
Ghost peaks are spurious peaks that appear in the chromatogram, often originating from the mobile phase.
Troubleshooting Workflow:
References
Identification of 2,4-dichlorobenzaldehyde impurity in 2,4-Dichlorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichlorobenzyl alcohol and identifying the 2,4-dichlorobenzaldehyde impurity.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the 2,4-dichlorobenzaldehyde impurity in this compound?
A1: The 2,4-dichlorobenzaldehyde impurity typically arises from the oxidation of this compound, particularly during long-term storage.[1] This degradation can be influenced by factors such as exposure to air, light, and elevated temperatures.[1]
Q2: What are the common analytical techniques used to identify and quantify 2,4-dichlorobenzaldehyde in this compound?
A2: Several chromatographic techniques are employed for the analysis of this impurity. The most common methods include:
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this method can detect 2,4-dichlorobenzaldehyde.[1][2] However, it may suffer from low response and interference from other components.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the determination of 2,4-dichlorobenzaldehyde and other related substances in cosmetic and pharmaceutical products.[3]
-
Ultra Performance Convergence Chromatography (UPCC): This is a more recent and improved method that utilizes supercritical fluid chromatography. It offers faster analysis times, greater sensitivity, and is more cost-effective and environmentally friendly ("green technology") compared to traditional GC methods.[1][4]
Q3: Are there any known related substances or impurities other than 2,4-dichlorobenzaldehyde?
A3: Yes, the European Pharmacopoeia lists several other potential impurities for this compound, including:
-
Impurity A: (2,6-dichlorophenyl)methanol[5]
-
Impurity B: this compound EP Impurity B[6]
-
Impurity D: 2,4-dichlorobenzyl acetate[5]
-
Impurity E: 2,4-dichlorobenzoic acid[5]
-
Impurity G: 1,1′-(oxydimethylene)bis(2,4-dichlorobenzene)[5]
Troubleshooting Guides
Issue 1: Poor peak resolution or co-elution of 2,4-dichlorobenzaldehyde with other components in Gas Chromatography (GC).
Possible Causes & Solutions:
-
Suboptimal GC Column: The stationary phase of the column may not be suitable for separating the analyte from matrix components.
-
Recommendation: Consider using a column with a different polarity. The European Pharmacopoeia suggests a glass column packed with phenyl(50)methyl(50)polysiloxane.[5]
-
-
Inadequate Temperature Program: The temperature ramp may not be optimized to effectively separate the compounds.
-
Recommendation: Adjust the initial temperature, ramp rate, and final temperature to improve separation.
-
-
Interference from Matrix: Other ingredients in the formulation may have similar retention times.
-
Recommendation: If feasible, perform a sample extraction to isolate the analytes from the interfering matrix. For instance, lozenges can be dissolved in distilled water followed by extraction with n-heptane.[1] Alternatively, consider switching to a more selective technique like UPCC, which has been shown to provide better resolution.[1]
-
Issue 2: Low sensitivity or inability to detect low levels of 2,4-dichlorobenzaldehyde.
Possible Causes & Solutions:
-
Inappropriate Detector: The detector being used may not be sensitive enough for the concentration of the impurity.
-
Suboptimal Injection Volume or Concentration: The amount of analyte being introduced into the system may be too low.
-
Recommendation: Increase the injection volume or concentrate the sample, if possible, without overloading the column.
-
-
Degradation in the Injector Port (GC): The high temperature of the GC inlet can sometimes cause degradation of thermally labile compounds.
-
Recommendation: Optimize the injector port temperature to ensure efficient volatilization without causing degradation.
-
-
Method Limitation: Conventional GC has been reported to have a low response for 2,4-dichlorobenzaldehyde.[1]
-
Recommendation: Switching to UPCC can significantly improve sensitivity and detection.[1]
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Preservative Analysis
This protocol is adapted from a method for the determination of preservatives in cosmetics.
1. Equipment and Materials:
-
High-Performance Liquid Chromatograph with a Photodiode Array Detector.
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm (or equivalent).
-
Ultrasonicator.
-
Methanol (HPLC grade), Formic acid (GR grade), Deionized water.
-
Reference standards for this compound and 2,4-dichlorobenzaldehyde.
2. Mobile Phase Preparation:
-
Solvent A: Dilute 1 mL of formic acid with deionized water to 1000 mL and filter through a 0.22 µm membrane filter.
-
Solvent B: Methanol.
3. Standard Solution Preparation:
-
Accurately weigh about 50 mg of the reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol to create standard stock solutions.
-
Prepare working standard solutions by diluting the stock solutions with methanol to a suitable concentration range (e.g., 5-100 µg/mL for this compound).
4. Sample Preparation:
-
Accurately weigh approximately 1 g of the well-mixed sample into a 20 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Dilute to volume with methanol and filter the solution through a 0.22 µm membrane filter. The filtrate is the sample solution.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm i.d. × 100 mm |
| Mobile Phase | Gradient elution with Solvent A (0.1% Formic acid in water) and Solvent B (Methanol) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 2.5 µL |
| Detector | Photodiode Array (PDA) |
6. Identification and Quantification:
-
Inject the sample and standard solutions into the HPLC system.
-
Identify the 2,4-dichlorobenzaldehyde peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the impurity using a calibration curve generated from the standard solutions.
Ultra Performance Convergence Chromatography (UPCC)
This protocol is based on an improved method for detecting 2,4-dichlorobenzaldehyde in lozenges.[1]
1. Equipment and Materials:
-
Acquity UPC2 system (or equivalent).
-
Column: Acquity UPC2 Torus 30 x 150 mm, 1.7 µm.[1]
-
Carbon dioxide (supercritical fluid grade).
-
Acetonitrile and Isopropyl alcohol (HPLC grade).
-
n-Heptane (diluent).
2. Mobile Phase Preparation:
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPC2 Torus 30 x 150 mm, 1.7 µm[1] |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.1 mL/min[1] |
| Column Temperature | 45°C[1] |
| Sample Temperature | 15°C[1] |
| Injection Volume | 2 µL[1] |
| Detection Wavelength | 220 nm[1] |
4. Data Analysis:
-
Data can be analyzed using software such as Empower.[1]
Quantitative Data Summary
| Analytical Method | Analyte | Retention Time (min) | Limit of Quantitation (LOQ) |
| Gas Chromatography (GC) | 2,4-Dichlorobenzaldehyde | 1.65[1] | Not specified |
| Ultra Performance Convergence Chromatography (UPCC) | 2,4-Dichlorobenzaldehyde | 0.790[1] | Not specified |
| High-Performance Liquid Chromatography (HPLC) | This compound | ~7[5] | 0.01% |
Visualizations
Caption: General workflow for the identification and quantification of 2,4-dichlorobenzaldehyde impurity.
Caption: Troubleshooting logic for common issues in impurity analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - Analysis WATER - Analytice [analytice.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. veeprho.com [veeprho.com]
- 7. dev.klivon.com [dev.klivon.com]
- 8. This compound impurity C CRS [lgcstandards.com]
Technical Support Center: 2,4-Dichlorobenzyl Alcohol in In Vitro Applications
This guide provides researchers, scientists, and drug development professionals with essential information for working with 2,4-Dichlorobenzyl alcohol (2,4-DCBA), focusing on overcoming solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro assays?
A1: this compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses, making it a subject of interest for various in vitro studies.[1][2][3] It is an organic compound classified as a member of the benzyl alcohols.[4] Structurally, it is a white to off-white crystalline solid.[1][5] The primary challenge for researchers is its low aqueous solubility; it is described as being very slightly soluble in water.[6] This property can lead to compound precipitation when diluting stock solutions into aqueous cell culture media or buffer systems, compromising the accuracy and reliability of experimental results.
Q2: What are the recommended solvents for creating a high-concentration stock solution of 2,4-DCBA?
A2: Due to its poor water solubility, organic solvents are necessary to prepare stock solutions. 2,4-DCBA is soluble in organic solvents like methanol, ethanol, and chloroform.[4][5][7] For in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. One supplier reports a solubility of 100 mg/mL in DMSO, though ultrasonic assistance may be required to fully dissolve the compound.[8] It is critical to prepare a high-concentration stock solution in a suitable organic solvent, which can then be serially diluted to the final working concentration in the aqueous assay medium.
Q3: My 2,4-DCBA precipitates out of solution when I add it to my aqueous assay medium. What are the immediate troubleshooting steps?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are the primary troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of 2,4-DCBA in your assay.
-
Check the Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible (typically <0.5% v/v) to minimize solvent-induced artifacts or cytotoxicity, while still being high enough to maintain solubility.
-
Use a Co-solvent System: Instead of relying on a single solvent, a co-solvent system can improve solubility.[9][10][11] For example, a stock solution might be prepared in DMSO and then diluted into a medium containing a small percentage of another solubilizing agent like PEG-400 or Tween-80.[8][12]
-
Gentle Warming and Mixing: Briefly warming the final solution to 37°C (if compatible with your assay components) and vortexing can sometimes help dissolve small amounts of precipitate.
Q4: What are some advanced solubilization strategies if co-solvents are insufficient for my required concentration?
A4: If standard co-solvents do not achieve the desired concentration without precipitation, several advanced formulation techniques can be explored:
-
Inclusion Complexation: Using cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic 2,4-DCBA molecule, increasing its apparent water solubility.[9][10] A reported formulation involves 10% DMSO with 90% of a 20% SBE-β-CD solution in saline.[8]
-
Surfactant Dispersions: Non-ionic surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate the compound, keeping it dispersed in the aqueous phase.[12]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix (like polyethylene glycol - PEG) at a solid state, which can enhance dissolution rates.[9][12] While more complex to prepare, it can significantly improve solubility.
Physicochemical and Solubility Data
For effective experimental design, refer to the following properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | [1][8] |
| Molecular Weight | 177.03 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [1][4][5] |
| Melting Point | 55-60 °C | [1][13] |
| Boiling Point | ~268 °C | [1] |
Table 2: Reported Solubility of this compound
| Solvent / System | Reported Solubility / Note | Reference(s) |
| Water | Very slightly soluble / Slightly soluble | [5][6] |
| Ethanol (96%) | Very soluble | [6] |
| Methanol | Soluble | [4][5][7] |
| Chloroform | Soluble | [4][5][7] |
| DMSO | 100 mg/mL (564.88 mM); may require sonication | [8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (14.12 mM) | [8] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | In vivo formulation; components aid solubility | [8] |
Troubleshooting Guide: Compound Precipitation
If you encounter precipitation of 2,4-DCBA during your experiment, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step guide to resolving 2,4-DCBA precipitation issues in vitro.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (MW: 177.03 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and water bath sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh 17.7 mg of this compound into the tube. This corresponds to 0.1 mmol.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[8]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[14]
-
Protocol 2: General Method for Screening Co-solvents and Additives
This protocol provides a framework for testing different vehicles to improve the solubility of 2,4-DCBA in your specific assay buffer or medium.
-
Prepare Stock Solutions: Prepare a high-concentration primary stock of 2,4-DCBA in DMSO (e.g., 100 mM as per Protocol 1). Also, prepare sterile aqueous stock solutions of your potential solubilizing agents (e.g., 20% w/v SBE-β-CD, 10% v/v Tween-80, 40% v/v PEG300).
-
Establish Test Conditions: In separate sterile tubes, prepare your final assay buffer or medium.
-
Test Dilutions:
-
Control: Add the DMSO stock solution directly to the assay medium to achieve your target concentration.
-
Test Article: In a separate tube, first add the solubilizing agent to the assay medium (e.g., to achieve a final concentration of 1% Tween-80), mix well, and then add the DMSO stock solution of 2,4-DCBA.
-
-
Incubate and Observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).
-
Assess Solubility: Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of 2,4-DCBA in the supernatant using HPLC.
-
Validate Compatibility: Once a suitable solvent system is identified, it is crucial to run vehicle-only controls in your assay to ensure that the chosen solvents and additives do not interfere with the experimental endpoint or exhibit cytotoxicity.
Proposed Mechanism of Action
The antiseptic and anesthetic effects of this compound are attributed to distinct mechanisms. Its broad-spectrum antimicrobial action is thought to involve the denaturation of microbial proteins, while its local anesthetic properties are linked to the blockade of sodium channels.[1][2][15]
Caption: Dual mechanisms of 2,4-DCBA, targeting microbial proteins and sodium channels.
References
- 1. This compound | 1777-82-8 | Benchchem [benchchem.com]
- 2. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 1777-82-8 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. longdom.org [longdom.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2,4-Dichlorobenzyl Alcohol Quantification
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2,4-Dichlorobenzyl alcohol (DCBA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] The "matrix" comprises all components within a sample other than the analyte of interest.[3] In biological samples like plasma or serum, these components can include phospholipids, salts, and metabolites.[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2][4]
Q2: What are the common signs that suggest matrix effects are affecting my this compound quantification?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results across different sample preparations.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
Non-linear calibration curves, especially when using standards prepared in a neat solvent.
-
Inconsistent peak areas for quality control (QC) samples.
-
Significant variability in analyte response between different lots of the biological matrix.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by comparing the peak response of this compound in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound, and why is it recommended?
A4: The availability of a commercial SIL-IS for this compound can vary. It is recommended to check with suppliers of stable isotope standards. A SIL-IS is the preferred choice for internal standardization in LC-MS/MS analysis.[5][6] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects.[5][7] This allows for effective compensation for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Possible Cause: Co-eluting endogenous matrix components (e.g., phospholipids in plasma).
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from the interfering matrix components. Trying a different column chemistry may also be effective.[4]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds than Protein Precipitation (PPT).[4][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity if the concentration of this compound is low.
-
Issue 2: Poor Reproducibility and High Variability in Results
-
Possible Cause: Inconsistent matrix effects between samples or inefficient sample preparation.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.[5][6]
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automation can help minimize variability.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[2]
-
Issue 3: Inaccurate Quantification (High Bias)
-
Possible Cause: Consistent matrix effect that is not being properly compensated for.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to correct for consistent ion suppression or enhancement.[2]
-
Evaluate Different Sample Preparation Techniques: As detailed in the table below, different extraction methods can yield varying degrees of matrix effects. Experiment with different techniques to find the one that provides the cleanest extract for your specific matrix.[8]
-
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods on Matrix Effect for this compound Quantification in Human Plasma by LC-MS/MS
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | 95 ± 5 | -45 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | -15 (Suppression) | < 10 |
| Solid Phase Extraction (SPE) | 90 ± 5 | -5 (Minimal Effect) | < 5 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on typical outcomes for small molecule quantification. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Solid Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound). Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution.
-
Internal Standard: To be determined by direct infusion of the IS solution.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. it.restek.com [it.restek.com]
Technical Support Center: Optimization of Mobile Phase for 2,4-Dichlorobenzyl Alcohol HPLC Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC separation of 2,4-Dichlorobenzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | This compound, with its polar alcohol group, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[1][2] To mitigate this, consider the following: 1. Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) by adding an acidifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1] 2. Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded to reduce their availability for interaction. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can influence the peak shape. If the pH is not optimal, it can lead to peak distortion.[3][4] Ensure the mobile phase is adequately buffered if working near the pKa of any analyte, though for neutral compounds like this compound, pH control is primarily for silanol suppression. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing.[5] To check for this: 1. Dilute the Sample: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves, the original sample was likely overloaded. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[5] 1. Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components. 2. Use Narrow Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume. |
Issue 2: Inadequate Resolution Between this compound and Impurities or Other Components
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is a critical factor for achieving resolution.[6][7][8] 1. Adjust Organic Solvent Percentage: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and potentially improve separation. Conversely, if retention times are excessively long, a modest increase in the organic solvent percentage can shorten the analysis time. 2. Change Organic Solvent: Acetonitrile and methanol offer different selectivities.[9] If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve the resolution of co-eluting peaks. |
| Inappropriate Flow Rate | The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[6] 1. Decrease Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time. |
| Isocratic vs. Gradient Elution | For samples containing compounds with a wide range of polarities, an isocratic mobile phase may not provide sufficient resolution for all peaks.[7][8] 1. Implement a Gradient: A gradient elution, where the mobile phase composition is changed over the course of the run (e.g., by increasing the percentage of organic solvent), can improve the separation of complex mixtures. |
Issue 3: Drifting or Unstable Retention Time for this compound
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | The column must be fully equilibrated with the mobile phase to ensure reproducible retention times.[5] 1. Increase Equilibration Time: Before starting a sequence of injections, flush the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved. |
| Changes in Mobile Phase Composition | Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can lead to retention time shifts.[5][10] 1. Precise Mobile Phase Preparation: Ensure accurate and consistent measurement of all mobile phase components. 2. Cover Solvent Reservoirs: Keep the mobile phase reservoirs covered to minimize evaporation. 3. Degas the Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation, which can affect the pump's performance and lead to flow rate fluctuations. |
| Temperature Fluctuations | Variations in the ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to changes in retention time.[6] 1. Use a Column Oven: Employ a thermostatically controlled column oven to maintain a constant temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC separation of this compound on a C18 column?
A common and effective starting point for a reversed-phase separation of this compound is a mixture of acetonitrile and water, or methanol and water.[1][11] An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to the aqueous phase to improve peak shape by suppressing silanol interactions.[1][12] A typical initial mobile phase composition to try would be 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
Both acetonitrile and methanol can be used for the separation of this compound. The choice may depend on the specific impurities you are trying to separate. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning you would need a lower percentage of it to achieve the same retention time.[9] They also offer different selectivities, so if you are having trouble resolving this compound from a co-eluting peak with one solvent, it is worthwhile to try the other.
Q3: How does the percentage of organic solvent in the mobile phase affect the retention time of this compound?
In reversed-phase HPLC, increasing the percentage of the organic solvent (the stronger solvent) in the mobile phase will decrease the retention time of this compound.[13] Conversely, decreasing the organic solvent percentage will increase its retention time. This is because this compound is a relatively nonpolar compound and will have a greater affinity for the nonpolar stationary phase (C18) than for the polar mobile phase. A higher concentration of organic solvent in the mobile phase makes the mobile phase more nonpolar, thus encouraging the analyte to elute more quickly.
Q4: My this compound peak is tailing. What is the most likely cause and how can I fix it?
The most common cause of peak tailing for a polar analyte like this compound on a silica-based column is secondary interaction with acidic silanol groups on the stationary phase.[2] To resolve this, you can:
-
Add an acid to the mobile phase: Incorporating a small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) will protonate the silanol groups, reducing their ability to interact with the alcohol functional group of your analyte.[1]
-
Use a modern, high-purity, end-capped column: These columns are designed to have minimal accessible silanol groups, thus reducing the potential for peak tailing.
Q5: Is an isocratic or gradient elution better for analyzing this compound?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are only analyzing for the main compound or if the impurities have similar retention behavior.[8]
-
Gradient elution (changing mobile phase composition during the run) is generally preferred for samples containing a mixture of compounds with a wide range of polarities, such as this compound and its potential degradation products or related substances.[4][8] A gradient allows for the efficient elution of all compounds with good peak shape in a reasonable amount of time.
Data Presentation
Table 1: Illustrative Effect of Acetonitrile Concentration on Chromatographic Parameters for this compound
The following data are for illustrative purposes to demonstrate the general principles of mobile phase optimization in reversed-phase HPLC. Actual values will vary depending on the specific column, instrument, and other experimental conditions.
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) | Resolution (Rs) with a closely eluting impurity | Peak Asymmetry (As) |
| 70:30 | 2.5 | 1.2 | 1.3 |
| 60:40 | 4.8 | 1.8 | 1.1 |
| 50:50 | 8.2 | 2.5 | 1.0 |
| 40:60 | 15.1 | 3.1 | 1.0 |
Experimental Protocols
Protocol 1: General Purpose Isocratic HPLC Method for this compound
This protocol provides a starting point for the isocratic separation of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Mobile Phase Preparation:
-
To prepare 1 L of the aqueous component, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Filter the aqueous and organic components through a 0.45 µm membrane filter before use.
-
Combine the filtered solvents in the desired ratio and degas for at least 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Protocol 2: Gradient HPLC Method for the Determination of this compound and Related Substances
This protocol is adapted from a method for the analysis of preservatives in cosmetics and is suitable for separating this compound from other components.[12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 1.7 µm particle size, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 2.5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 65 35 2.0 65 35 4.0 50 50 7.0 30 70 13.0 0 100 17.5 0 100 17.6 65 35 | 20.0 | 65 | 35 |
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and filter through a 0.22 µm membrane filter.[12]
-
Mobile Phase B: Use HPLC-grade methanol.
-
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5-100 µg/mL.[12]
-
Extract samples with methanol, sonicate for 30 minutes, and filter the extract through a 0.22 µm membrane filter.[12]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (65% A, 35% B) until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks of interest.
-
Mandatory Visualization
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. hplc.eu [hplc.eu]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Storage and Handling of 2,4-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 2,4-Dichlorobenzyl alcohol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The original containers should be kept tightly sealed to prevent exposure to moisture and contaminants.[1] It is also crucial to store it away from incompatible materials and foodstuff containers.[1] Regular checks for leaks and physical damage to the containers are recommended.[1]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1] Contact with these substances can lead to degradation of the compound.
Q3: What is the primary degradation product of this compound?
A3: The primary and most well-documented degradation product of this compound is 2,4-dichlorobenzaldehyde, which is formed through oxidation.[2]
Q4: Is this compound sensitive to light?
A4: While specific quantitative data on the photodegradation of this compound is limited in the reviewed literature, general best practices for chemical storage include protecting sensitive compounds from light. Therefore, it is advisable to store it in opaque containers or in a dark environment to minimize the potential for light-induced degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks observed during HPLC analysis. | Degradation of this compound due to improper storage or handling. | 1. Verify that the storage conditions meet the recommended guidelines (cool, dry, well-ventilated, sealed container). 2. Check for any potential contact with incompatible materials (oxidizing agents, acids, etc.). 3. Analyze a freshly opened, pure standard of this compound to confirm the identity of the main peak and any impurities. 4. The primary oxidation product to look for is 2,4-dichlorobenzaldehyde. |
| Loss of potency or reduced efficacy in experiments. | Significant degradation of the this compound stock. | 1. Perform a quantitative analysis (e.g., HPLC) of your current stock solution against a certified reference standard to determine its purity. 2. If degradation is confirmed, procure a new batch of this compound. 3. Review and reinforce proper storage and handling procedures with all laboratory personnel. |
| Discoloration or change in the physical appearance of the solid compound. | Potential contamination or degradation. | 1. Do not use the material if its physical appearance has changed. 2. Safely dispose of the compromised batch according to your institution's guidelines. 3. Obtain a new, unopened container of this compound for your experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient. The specific gradient will need to be optimized for your system and the specific degradation products being analyzed. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N Hydrochloric Acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Analyze the samples at each time point by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature or a slightly elevated temperature for defined time periods.
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Analyze the samples at each time point by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for defined time periods.
-
Analyze the samples at each time point by HPLC. The primary expected degradation product is 2,4-dichlorobenzaldehyde.
4. Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven (e.g., 70°C).
-
Collect samples at various time points.
-
Dissolve the samples in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points by HPLC.
Visualizations
Caption: Primary oxidation degradation pathway of this compound.
Caption: Logical workflow for assessing the stability of this compound.
References
Enhancing the antimicrobial activity of 2,4-Dichlorobenzyl alcohol formulations
Technical Support Center: 2,4-Dichlorobenzyl Alcohol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the antimicrobial activity of this compound (DCBA) formulations. It includes frequently asked questions, a troubleshooting guide for common experimental issues, quantitative data summaries, detailed experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCBA)? A1: this compound is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[1][2][3] It is an organic compound classified as a member of the benzyl alcohols and a dichlorobenzene.[1] It appears as a white to off-white solid and is slightly soluble in water but soluble in organic solvents like methanol.[4]
Q2: What is the primary mechanism of antimicrobial action for DCBA? A2: The precise antiseptic mechanism of action for DCBA is not fully understood.[1] However, it is thought to be related to the denaturation of external proteins and the rearrangement of their tertiary structures.[1][5] Additionally, it exhibits a local anesthetic effect, which is believed to be caused by a reduced sodium channel blockade.[1][2][4]
Q3: Is DCBA more effective when combined with other agents? A3: Yes, DCBA is often formulated in combination with other antimicrobial agents to enhance its efficacy.[6] The most common combination is with amylmetacresol (AMC), which is found in many over-the-counter throat lozenges.[4][5][7] This combination has shown synergistic or additive effects, providing broad-spectrum antibacterial and virucidal activity.[5][7]
Q4: What types of microorganisms is DCBA effective against? A4: DCBA, particularly in combination with AMC, has demonstrated bactericidal activity against a range of bacteria implicated in pharyngitis, including Streptococcus pyogenes, Haemophilus influenzae, Staphylococcus aureus, and Moraxella catarrhalis.[7][8] It also shows virucidal effects against viruses associated with the common cold and has been investigated for activity against SARS-associated coronavirus and HIV.[1][5][9][10]
Q5: What are the main applications of DCBA? A5: The primary application of DCBA is as an active ingredient in antiseptic lozenges for the relief of sore throat and mouth infections.[4][5] Due to its broad-spectrum antimicrobial properties, it is also used as a preservative in cosmetics and personal care products.[4]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer for an antimicrobial assay. What can I do? A1: This is a common issue as DCBA is only slightly soluble in water.[4]
-
Use a Co-solvent: Prepare a stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where DCBA is very soluble.[6][11] You can then dilute this stock solution into your aqueous medium. Ensure the final concentration of the solvent is low enough (typically ≤1%) to not affect the microorganisms or the assay results. Always include a solvent control in your experiment.
-
Gentle Heating and Agitation: Gently warming the solution while stirring can help increase the rate of dissolution. However, be cautious about the temperature to avoid degradation.
-
pH Adjustment: Check the pH of your medium, as the solubility of phenolic compounds can be pH-dependent. A slight adjustment might improve solubility, but ensure the new pH is still optimal for microbial growth.
Q2: My MIC/MBC results for DCBA are inconsistent across experiments. What are the potential causes? A2: Variability in MIC/MBC assays can stem from several factors:
-
Inoculum Preparation: Ensure your bacterial or fungal inoculum is standardized to the same cell density (e.g., using a McFarland standard or spectrophotometer) for every experiment. Inconsistent inoculum sizes will lead to variable results.
-
Stock Solution Stability: If you are using a pre-made stock solution, ensure it has been stored properly (e.g., at -20°C in a tightly sealed container) and has not undergone freeze-thaw cycles that could cause precipitation.[11] It is often best to prepare fresh stock solutions.
-
Assay Conditions: Standardize all incubation times, temperatures, and media batches. Variations in media composition can affect both the growth of the microorganism and the activity of the compound.
-
Compound Precipitation: At higher concentrations in the assay plate, DCBA might precipitate out of the aqueous medium. Visually inspect the wells of your microtiter plate for any signs of precipitation before and after incubation.
Q3: I observed a bacteriostatic effect (inhibition of growth) but not a bactericidal effect (killing) at the concentrations I tested. How can I enhance the bactericidal activity? A3: If DCBA alone is not sufficiently bactericidal, consider the following strategies:
-
Synergy Studies: The most common method to enhance DCBA's activity is through combination with other antimicrobials. Amylmetacresol is a well-documented synergistic partner.[5][7] You can perform a checkerboard assay (see Experimental Protocols) to screen for synergistic interactions with other antiseptics, antibiotics, or even non-antimicrobial adjuvants.
-
Formulation with Permeability Enhancers: The efficacy of an antiseptic can be limited by its ability to penetrate the bacterial cell wall or membrane. Investigate the use of safe, non-ionic surfactants or other excipients that can disrupt the outer layers of the microbe and facilitate DCBA uptake.
-
pH Optimization: The activity of many antimicrobial agents is pH-dependent. Test the activity of your DCBA formulation across a range of pH values to find the optimum for bactericidal effect, keeping in mind the physiological relevance of the pH.
Data Presentation: Bactericidal Activity
The following table summarizes the bactericidal activity of a lozenge containing Amylmetacresol (AMC) and this compound (DCBA) dissolved in artificial saliva against various pharyngitis-associated bacteria. The data shows the time required to achieve a significant reduction in Colony-Forming Units (CFUs).
| Bacterial Species | Time for >3 log₁₀ Reduction in CFUs ( >99.9% kill) | Log₁₀ Reduction (CFU/mL ± SD) at specified time | Citation |
| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 | [7][8][12] |
| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 | [7][8][12] |
| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 | [7][8][12] |
| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 | [7][8][12] |
| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 | [7][8][12] |
| Moraxella catarrhalis | 5 minutes | 5.0 ± 0.9 | [7][8][12] |
| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 | [7][8][12] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of DCBA using the broth microdilution method.[13][14]
1. Materials:
-
This compound (DCBA)
-
Appropriate solvent (e.g., DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare DCBA Stock Solution: Dissolve DCBA in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 3-5 mL of MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.1).[13]
-
Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution in Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add a specific volume of the DCBA stock solution to the first well to achieve twice the highest desired test concentration and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well. This will bring the final volume to 200 µL and dilute the DCBA concentrations to their final test values.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no DCBA.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Solvent Control: A well containing MHB, inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of DCBA at which there is no visible growth of bacteria. This can be assessed visually or by reading the optical density at 600 nm.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined to find the concentration that kills the bacteria.[15][16]
1. Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile pipette tips or loops
2. Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the 10 µL aliquot onto a fresh nutrient agar plate. Be sure to label the plate clearly to correspond with the concentrations from the microtiter plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Determine MBC: After incubation, examine the plates for bacterial growth. The MBC is the lowest concentration of DCBA that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count, which is typically observed as no colony growth on the agar plate.[16]
Visualizations
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of action for this compound against bacterial cells.
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for determining antimicrobial synergy using the checkerboard dilution method.
References
- 1. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. jetir.org [jetir.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2005067906A2 - Pharmaceutical composition comprising this compound and amylmetacresol - Google Patents [patents.google.com]
- 10. US6083995A - this compound and amylmetacresol against HIV infection - Google Patents [patents.google.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. protocols.io [protocols.io]
- 15. bactericidal concentration mbc: Topics by Science.gov [science.gov]
- 16. bmglabtech.com [bmglabtech.com]
Resolving co-elution of impurities in 2,4-Dichlorobenzyl alcohol analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the analysis of 2,4-Dichlorobenzyl alcohol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be aware of?
A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. The European Pharmacopoeia lists several potential impurities, designated as Impurities A through G. Based on available data, the identities of these impurities are as follows:
| Impurity Designation | Chemical Name | Structure |
| Impurity A | (2,5-Dichlorophenyl)methanol | Isomer |
| Impurity B | (2,6-Dichlorophenyl)methanol[1][2][3][4] | Isomer |
| Impurity C | (3,4-Dichlorophenyl)methanol[5] | Isomer |
| Impurity D | 2,4-Dichlorobenzyl acetate | Process-related |
| Impurity E | 2,4-Dichlorobenzoic acid[6][7][8][9] | Degradation Product |
| Impurity F | 2,4-Dichlorobenzaldehyde[10] | Degradation Product |
| Impurity G | 1,1'-(oxydimethylene)bis(2,4-dichlorobenzene) | Process-related |
Q2: I am observing peak tailing for this compound in my reversed-phase HPLC method. What could be the cause and how can I fix it?
A2: Peak tailing for alcoholic compounds like this compound on reversed-phase columns is often due to interactions with active silanol groups on the silica support. Here are some troubleshooting steps:
-
Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize silanol interactions.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) can suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Consider a "Low Silanol Activity" Column: Specialty columns, such as the Newcrom R1, are designed to have minimal silanol activity and can significantly improve the peak shape of polar analytes.[11]
Q3: My primary issue is the co-elution of isomeric impurities (Impurities A, B, and C) with the main this compound peak. What strategies can I employ to resolve them?
A3: The structural similarity of dichlorobenzyl alcohol isomers makes their separation challenging. Since they have the same mass, MS detection alone cannot differentiate them if they co-elute. The key is to optimize chromatographic selectivity.
-
Change the Stationary Phase: If a standard C18 column is not providing resolution, consider a phenyl-hexyl or a biphenyl column. These stationary phases can offer alternative selectivities through π-π interactions with the aromatic rings of the analytes.
-
Modify the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the elution order and improve resolution.
-
Optimize Temperature: Temperature affects both mobile phase viscosity and analyte interaction with the stationary phase. A systematic study of column temperature (e.g., in 5-10°C increments) can reveal an optimal condition for separation.
-
Fine-tune the Mobile Phase: For ionizable impurities like 2,4-Dichlorobenzoic acid (Impurity E), adjusting the pH of the mobile phase can significantly impact retention and selectivity.
Troubleshooting Guides
Guide 1: Resolving Co-elution of Impurities A and C in Reversed-Phase HPLC
Issue: Impurities A ((2,5-Dichlorophenyl)methanol) and C ((3,4-Dichlorophenyl)methanol) are eluting very close to the main this compound peak, leading to poor resolution. A European Pharmacopoeia method indicates relative retention times of approximately 0.91 for Impurity A and 0.87 for Impurity C, confirming their proximity to the main peak.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving isomeric impurities.
Experimental Protocols:
Protocol 1: Gradient Optimization on a C18 Column
This protocol provides a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
If co-elution persists, flatten the gradient around the elution time of the main peak to increase separation.
Protocol 2: Isocratic Method with Alternative Solvent
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (65:35 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 220 nm |
Guide 2: Resolving Co-elution of 2,4-Dichlorobenzaldehyde (Impurity F) in GC
Issue: In the analysis of lozenge formulations, 2,4-Dichlorobenzaldehyde, a degradation product of this compound, has been reported to co-elute with other excipients when using Gas Chromatography (GC).[13]
Recommended Solution: Ultra Performance Convergence Chromatography (UPCC)
UPCC, a form of supercritical fluid chromatography, offers an orthogonal separation mechanism to GC and HPLC and has been shown to successfully resolve this co-elution.[13]
Logical Relationship for Method Selection:
Caption: Logic for selecting UPCC to resolve GC co-elution.
Experimental Protocol: UPCC Method
This method was successful in resolving 2,4-Dichlorobenzaldehyde from other components in a lozenge formulation.[13]
| Parameter | Condition |
| Column | Acquity UPC² Torus, 3.0 x 150 mm, 1.7 µm |
| Mobile Phase A | Carbon Dioxide |
| Mobile Phase B | Acetonitrile:Isopropyl Alcohol (60:40 v/v) |
| Flow Rate | 1.1 mL/min |
| Column Temp. | 45°C |
| Sample Temp. | 15°C |
| Injection Volume | 2 µL |
| Diluent | n-Heptane |
| Detection | UV at 220 nm |
Quantitative Data Summary:
The following table compares the retention time of 2,4-Dichlorobenzaldehyde using GC and UPCC, demonstrating the successful resolution and faster analysis time with UPCC.[13]
| Analyte | Retention Time (GC) [min] | Retention Time (UPCC) [min] |
| 2,4-Dichlorobenzaldehyde | 1.65 (with co-elution) | 0.790 (resolved) |
This technical support guide provides a starting point for troubleshooting co-elution issues in the analysis of this compound. For further assistance, it is recommended to consult the European Pharmacopoeia monograph for this compound and application notes from chromatography column manufacturers.
References
- 1. This compound EP Impurity B | 15258-73-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. This compound EP Impurity B | CAS No: 15258-73-8 [aquigenbio.com]
- 3. chembk.com [chembk.com]
- 4. veeprho.com [veeprho.com]
- 5. 3,4-二氯苯甲醇 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. alentris.org [alentris.org]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound EP Impurity E | CAS No: 50-84-0 [aquigenbio.com]
- 9. This compound EP Impurity E | 50-84-0 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 10. ispstandards.com [ispstandards.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. scribd.com [scribd.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing the formation of bis-2,4-dichlorobenzyl ether during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichlorobenzyl alcohol. The primary focus is on minimizing the formation of the common byproduct, bis-2,4-dichlorobenzyl ether.
Troubleshooting Guide
Issue: Significant formation of bis-2,4-dichlorobenzyl ether impurity in the final product.
-
Question: I am synthesizing this compound by hydrolyzing 2,4-dichlorobenzyl chloride with a strong base, but I am observing a significant amount of bis-2,4-dichlorobenzyl ether as a byproduct. Why is this happening and how can I prevent it?
-
Answer: The formation of bis-2,4-dichlorobenzyl ether is a known side reaction when synthesizing this compound through the direct hydrolysis of 2,4-dichlorobenzyl chloride with a strong base.[1][2] This occurs because the newly formed this compound can react with the remaining 2,4-dichlorobenzyl chloride under basic conditions to form the ether. To minimize this, a two-stage process is recommended. This involves first converting the 2,4-dichlorobenzyl chloride to an ester intermediate, which is then hydrolyzed to the desired alcohol. This approach prevents the simultaneous presence of the starting chloride and the alcohol product under basic conditions, thus significantly reducing ether formation.[1][2]
Issue: Low yield of this compound.
-
Question: My overall yield of this compound is lower than expected. Could this be related to the ether byproduct formation?
-
Answer: Yes, the formation of bis-2,4-dichlorobenzyl ether directly consumes your starting material and the desired product, leading to a reduced yield of this compound.[1][2] By implementing a two-stage synthesis protocol that minimizes this side reaction, you can significantly improve the yield of the final product. The patented two-stage process has been shown to produce this compound with a yield of 94.6% and a purity of 99.3%.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method to minimize the formation of bis-2,4-dichlorobenzyl ether?
A1: The most effective method is a two-stage process that avoids the direct hydrolysis of 2,4-dichlorobenzyl chloride in the presence of the alcohol product.[1][2] The recommended procedure consists of:
-
Esterification: Reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate, in the presence of a phase-transfer catalyst to form the corresponding 2,4-dichlorobenzyl ester.[1][2]
-
Hydrolysis: Hydrolyzing the resulting ester with a strong base, like sodium hydroxide, to yield this compound.[1][2]
This two-stage approach prevents the formation of significant amounts of the ether byproduct, leading to a higher yield and purity of the desired alcohol.[1][2]
Q2: Can you provide a detailed experimental protocol for the recommended two-stage synthesis?
A2: Certainly. The following protocol is based on a patented method for the preparation of this compound with minimized ether formation.[1][2]
Experimental Protocol: Two-Stage Synthesis of this compound
Materials:
-
2,4-Dichlorobenzyl chloride
-
Sodium acetate
-
Tetrabutylammonium hydrogen sulphate (phase-transfer catalyst)
-
Sodium hydroxide
-
Water
Procedure:
Stage 1: Esterification
-
Prepare a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water.
-
Add 2,4-dichlorobenzyl chloride (100 g) to the solution.
-
Heat the mixture under reflux with stirring for 25 hours.
Stage 2: Hydrolysis
-
To the reaction mixture from Stage 1, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
-
Continue refluxing the mixture for an additional 30 minutes.
-
Cool the mixture.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product in vacuo to obtain this compound.
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, other methods exist, but they often involve more expensive reduction techniques. These include:
-
Catalytic hydrogenation of the corresponding benzaldehyde.
-
Reduction of the corresponding carboxylic acid with a reducing agent like lithium aluminum hydride.
-
Reduction of the corresponding carboxylic acid halides with a reducing agent such as sodium borohydride.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Byproduct Profile | Yield | Purity | Reference |
| Direct Hydrolysis | 2,4-Dichlorobenzyl chloride, Strong Base | Significant formation of bis-2,4-dichlorobenzyl ether | Lower | Lower | [1][2] |
| Two-Stage Process | 2,4-Dichlorobenzyl chloride, Sodium acetate, Phase-transfer catalyst, Strong Base | Minimal formation of bis-2,4-dichlorobenzyl ether | 94.6% | 99.3% | [1][2] |
Visualizations
Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the two-stage synthesis.
References
Technical Support Center: Enhancing the Stability of 2,4-Dichlorobenzyl Alcohol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,4-Dichlorobenzyl alcohol in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solution
Question: My aqueous solution of this compound is cloudy or has formed a precipitate. What is causing this and how can I resolve it?
Answer:
This compound has low intrinsic solubility in water, which is a common cause of precipitation.[1][2] Several factors can exacerbate this issue.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Low Aqueous Solubility | Increase solubility by incorporating co-solvents or solubilizing agents. | Co-solvent Addition: Gradually add a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300), or ethanol to the aqueous solution while stirring until the solution becomes clear. A common starting point is a final concentration of 10% DMSO.[3] Cyclodextrin Encapsulation: Prepare a stock solution of a suitable cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), in saline. Add the this compound solution to the cyclodextrin solution with continuous stirring. A typical formulation might involve 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[3] |
| Temperature Fluctuations | Maintain a constant and appropriate temperature for your solution. Solubility of many compounds, including this compound, can be temperature-dependent. | Store the solution in a temperature-controlled environment. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the compound. Note the temperature at which precipitation occurs to define the storage limits. |
| pH Effects | Although this compound is a neutral molecule, extreme pH values can sometimes influence the stability of the overall formulation. | Ensure the pH of your aqueous solution is within a neutral and stable range. Use appropriate buffers if necessary to maintain a consistent pH. |
Issue 2: Degradation of this compound Over Time
Question: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What are the likely degradation pathways and how can I mitigate them?
Answer:
Degradation of this compound in aqueous solutions can occur through several mechanisms, primarily oxidation and photodegradation. Understanding these pathways is crucial for developing a stable formulation. Forced degradation studies are an essential tool to investigate these degradation routes.[4][5][6][7]
Potential Degradation Pathways & Stabilization Strategies:
| Degradation Pathway | Stabilization Strategy | Experimental Protocol |
| Oxidation | Incorporate antioxidants into the formulation. | Antioxidant Screening: Prepare solutions of this compound containing different antioxidants such as Butylated Hydroxytoluene (BHT), Ascorbic Acid (Vitamin C), or α-Tocopherol (Vitamin E).[8][9][10][11] Store the solutions under accelerated conditions (e.g., elevated temperature) and protected from light. Monitor the concentration of this compound over time using a stability-indicating HPLC method to determine the most effective antioxidant. |
| Photodegradation | Protect the solution from light. | Photostability Testing: Prepare your aqueous solution and divide it into two sets of containers. Expose one set to a controlled light source (e.g., a photostability chamber) while keeping the other set in the dark as a control. Analyze samples from both sets at regular intervals using a stability-indicating HPLC method to quantify the extent of photodegradation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[4][5][6][7] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[5]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[5]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution at temperatures above accelerated stability testing conditions (e.g., 70-80°C).
-
Photodegradation: Exposing the solution to light sources that emit both UV and visible light, as per ICH Q1B guidelines.[7]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating HPLC method is crucial for accurately quantifying the active ingredient in the presence of its degradation products. The development process generally involves:
-
Column and Mobile Phase Selection: A common choice is a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Forced Degradation: Subject the this compound solution to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q3: Can cyclodextrins improve the stability of this compound in aqueous solutions?
A3: Yes, cyclodextrins can enhance both the solubility and stability of poorly water-soluble compounds like this compound.[3] By forming inclusion complexes, cyclodextrins can encapsulate the drug molecule, protecting it from degradation and increasing its apparent solubility in water.[3] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
Q4: What are the expected degradation products of this compound?
A4: Based on the structure of this compound, potential degradation products could include:
-
2,4-Dichlorobenzaldehyde: Formed through oxidation of the alcohol group.
-
2,4-Dichlorobenzoic Acid: Further oxidation of the aldehyde.
-
Products of dechlorination or other rearrangements under photolytic stress. The exact identification of degradation products requires analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a validated stability-indicating HPLC method.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Causes and solutions for instability.
References
- 1. This compound | 1777-82-8 [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Oxidative Stability of Beeswax–Canola Oleogels: Effects of Ascorbic Acid and Alpha-Tocopherol on Their Physical and Chemical Properties [mdpi.com]
- 11. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
Selecting the appropriate column for 2,4-Dichlorobenzyl alcohol analysis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate chromatographic column for the analysis of 2,4-Dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column for analyzing this compound?
A1: The most frequently recommended and utilized column for the High-Performance Liquid Chromatography (HPLC) analysis of this compound is a C18 (Octadecylsilyl) column .[1][2] This type of column is versatile, stable, and provides excellent separation for a wide range of organic compounds, including this compound.[1] The European Pharmacopoeia, for instance, specifies an end-capped octadecylsilyl silica gel column for the assay of this compound.
Q2: What are the key characteristics to consider when selecting an HPLC column?
A2: When selecting an HPLC column for this compound analysis, consider the following:
-
Stationary Phase: A C18 stationary phase is the standard choice due to its hydrophobic nature, which is well-suited for retaining and separating moderately polar compounds like this compound in a reversed-phase mode.[1][3]
-
Particle Size: Smaller particle sizes (e.g., 1.7 µm, 3 µm, 5 µm) generally lead to higher efficiency and better resolution. The choice will depend on the available HPLC or UPLC system's pressure capabilities.
-
Column Dimensions: Standard analytical columns typically have internal diameters of 2.1 mm or 4.6 mm and lengths ranging from 50 mm to 250 mm. The European Pharmacopoeia suggests a 150 mm x 4.6 mm, 5 µm column.[4]
-
End-capping: End-capped C18 columns are generally preferred as they minimize unwanted interactions with residual silanol groups on the silica surface, leading to improved peak shape.
Q3: Can I use a different type of HPLC column for this analysis?
A3: While C18 columns are the most common, other reversed-phase columns could potentially be used. For instance, a C8 column, which is less hydrophobic than a C18, might be suitable if shorter retention times are desired.[5] However, for routine analysis and methods based on pharmacopeial standards, a C18 column is the recommended starting point. For highly polar impurities, a more polar column or a hydrophilic interaction chromatography (HILIC) column might be necessary.[6]
Q4: What type of GC column is suitable for this compound analysis?
A4: For Gas Chromatography (GC) analysis, a mid-polarity capillary column is generally a good choice. The European Pharmacopoeia describes a method using a packed column with a stationary phase of phenyl(50)methyl(50)polysiloxane .[4] For capillary GC, a column with a similar stationary phase, such as a DB-5 or HP-5 (5% phenyl - 95% dimethylpolysiloxane), can be a good starting point for method development.[7] The key is to select a stationary phase that provides sufficient selectivity to separate this compound from any potential impurities or matrix components.
Q5: What are some common problems encountered during the analysis and how can I troubleshoot them?
A5: Common issues include peak tailing, poor resolution, and drifting retention times.
-
Peak Tailing (HPLC): This can be caused by secondary interactions with the silica support. Using a well-end-capped C18 column and ensuring the mobile phase pH is appropriate can help mitigate this.
-
Poor Resolution: This can be addressed by optimizing the mobile phase composition, adjusting the gradient program (if applicable), or using a column with a smaller particle size for higher efficiency.
-
Drifting Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause this. Ensure proper mobile phase preparation and use a column oven for temperature control.[8][9]
-
Peak Tailing (GC): Active sites in the injector liner or column can cause peak tailing for polar compounds like alcohols. Using a deactivated liner and a high-quality, well-conditioned column is crucial.[10] In some cases, in-column dehydration of benzyl alcohols can occur on certain stationary phases, leading to unexpected peaks.[11]
Recommended Columns for this compound Analysis
The following table summarizes recommended column characteristics for both HPLC and GC analysis of this compound.
| Parameter | HPLC Recommendation | GC Recommendation |
| Technique | Reversed-Phase HPLC | Capillary Gas Chromatography |
| Stationary Phase | C18 (Octadecylsilyl) | 5% Phenyl - 95% Dimethylpolysiloxane (e.g., DB-5, HP-5) or Phenyl(50)methyl(50)polysiloxane |
| Polarity | Non-polar stationary phase | Mid-polarity |
| Typical Dimensions | 150 mm x 4.6 mm, 5 µm | 30 m x 0.25 mm, 0.25 µm |
| Common Application | Assay and impurity profiling | Analysis of related substances and residual solvents |
Experimental Protocols
HPLC Method for Assay of this compound (Based on European Pharmacopoeia)
-
Column: End-capped octadecylsilyl silica gel for chromatography (C18), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition and gradient program should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV spectrophotometer at a wavelength of approximately 214 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile.
GC Method for Related Substances of this compound (General Guidance)
-
Column: Capillary column with a stationary phase of 5% phenyl - 95% dimethylpolysiloxane (e.g., HP-5), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min. The program should be optimized to achieve good separation of all relevant peaks.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like methylene chloride or methanol.
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate column for your this compound analysis.
A flowchart outlining the decision-making process for selecting an analytical column.
References
- 1. uhplcs.com [uhplcs.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. uhplcs.com [uhplcs.com]
- 4. scribd.com [scribd.com]
- 5. hawach.com [hawach.com]
- 6. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Response of 2,4-Dichlorobenzaldehyde in GC Analysis
Welcome to the technical support center for gas chromatography (GC) analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low response of 2,4-dichlorobenzaldehyde. Due to its chemical properties, this compound can be challenging, often exhibiting issues related to thermal degradation, adsorption within the GC system, and overall reactivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a poor or nonexistent peak for 2,4-dichlorobenzaldehyde in my GC analysis?
A1: A low response for 2,4-dichlorobenzaldehyde is a common issue stemming from several factors related to its chemical structure. The primary causes include:
-
Analyte Adsorption: The polar carbonyl group in 2,4-dichlorobenzaldehyde can interact with active sites (silanol groups) on glass surfaces within the injector liner or on the front end of the GC column. This irreversible or partially reversible adsorption prevents the full amount of the analyte from reaching the detector.[1][2]
-
Thermal Degradation: Aldehydes can be thermally labile. High temperatures in the GC inlet can cause the molecule to decompose before it even enters the analytical column, resulting in a smaller parent peak and potentially the appearance of smaller, earlier-eluting degradation peaks.[3][4]
-
System Activity: If the GC system is not sufficiently inert, reactive compounds can be lost. This is a common problem when analyzing trace levels of active compounds.[5] Performing routine maintenance, such as replacing the injection port liner and trimming the column, can help mitigate this issue.[5]
-
Suboptimal Method Parameters: An incorrect inlet temperature, a poorly optimized oven temperature program, or an inappropriate carrier gas flow rate can all contribute to poor chromatography and low response.[6][7] For instance, an initial oven temperature that is too high during a splitless injection can interfere with proper peak focusing.[6][8]
Q2: What are the immediate troubleshooting steps I should perform when encountering this issue?
A2: A systematic approach is the most effective way to diagnose the problem.[8][9] Start with the simplest and most common causes before moving to more complex solutions.
-
Perform Basic Inlet Maintenance: The injection port is a frequent source of problems.[6] Replace the septum and the inlet liner. A contaminated or active liner is a primary cause of analyte loss. Always use a high-quality, deactivated liner.[6][8]
-
Check for System Leaks: Leaks in the carrier gas flow path can introduce oxygen and moisture, which can degrade the column's stationary phase and lead to a host of issues, including reduced sensitivity.[10][11] Use an electronic leak detector to check fittings around the inlet and column connections.
-
Verify Standard and Sample Integrity: Ensure that your 2,4-dichlorobenzaldehyde standard has not degraded. If possible, prepare a fresh standard or use a standard from a different lot number to confirm its viability.[5][8]
-
Review Method Parameters: Double-check all your method parameters, including temperatures, gas flows, and split ratios, to ensure they have not been accidentally changed.[5]
Q3: How can I distinguish between thermal degradation and active site adsorption?
A3: Differentiating between these two common problems can be achieved through a logical diagnostic process.
-
To Test for Thermal Degradation: Systematically lower the injector temperature in increments of 20-25°C.[3] If the response of 2,4-dichlorobenzaldehyde increases and the size of any unexpected, early-eluting peaks decreases, thermal degradation is the likely culprit.
-
To Test for Adsorption: Inject a high-concentration standard (a "priming" injection) to temporarily passivate active sites, followed by an injection of your analytical standard.[5] If the response of the analytical standard improves significantly after the priming injection, adsorption is occurring. Another strong indicator is severe peak tailing, which is a classic sign of unwanted surface interactions. Installing a new, highly deactivated liner should also provide a noticeable improvement.
Q4: What are the recommended GC parameters for analyzing 2,4-dichlorobenzaldehyde?
A4: The optimal parameters depend on your specific instrument, column, and desired outcome (e.g., speed vs. resolution). However, the following table provides a robust starting point for method development.
| Parameter | Recommendation | Rationale |
| Inlet Type | Split/Splitless (S/SL) or PTV | S/SL is common; PTV can minimize thermal stress.[4] |
| Inlet Temp. | 200 - 250°C (start low) | Balance efficient volatilization with minimizing thermal degradation.[3] |
| Liner Type | Deactivated (silanized), single taper w/ glass wool | An inert surface is critical to prevent adsorption.[5][8] |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Column Phase | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | A "5-type" phase (DB-5ms, HP-5ms) is a good general-purpose starting point.[12] |
| Column Dims. | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and capacity. |
| Oven Program | 80°C (hold 1 min), then 15°C/min to 280°C | An initial temperature below the solvent boiling point helps with peak focusing.[6] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended to maintain performance during the temperature ramp.[7] |
| Detector | FID, ECD, or MS | ECD is highly sensitive to halogenated compounds.[13] MS provides mass confirmation. |
Q5: When is chemical derivatization necessary, and how is it performed?
A5: If optimizing GC parameters and using inert consumables fails to provide an adequate response, chemical derivatization is a powerful solution. Derivatization converts the reactive aldehyde into a more stable, less polar, and more volatile compound, which improves peak shape, thermal stability, and detector response.[1][2]
For aldehydes, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective technique.[14] The resulting oxime derivative is much more stable and is highly responsive on an Electron Capture Detector (ECD) due to the pentafluorobenzyl group.
Comprehensive Troubleshooting Workflow
This workflow provides a step-by-step visual guide to resolving low response issues, from initial checks to advanced solutions.
Experimental Protocols
Protocol 1: PFBHA Derivatization of 2,4-Dichlorobenzaldehyde
This protocol describes the derivatization of 2,4-dichlorobenzaldehyde with PFBHA to form its corresponding oxime, enhancing its stability and detectability.
Materials:
-
2,4-Dichlorobenzaldehyde standard solution (e.g., in isooctane or hexane).
-
PFBHA reagent solution (e.g., 15 mg/mL prepared fresh in methanol or buffer).[14]
-
Reaction solvent (e.g., hexane, toluene).
-
Heated shaker, water bath, or heating block.
-
Autosampler vials with inserts.
Methodology:
-
Sample Preparation: Pipette 100 µL of the 2,4-dichlorobenzaldehyde standard or sample extract into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of the freshly prepared PFBHA reagent solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-75°C for 1 hour to ensure the reaction goes to completion. The exact time and temperature may require optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction (if necessary): If the reaction was performed in an aqueous or polar medium, add 500 µL of an extraction solvent like hexane, vortex for 1 minute, and allow the layers to separate. Transfer the organic (top) layer to a new vial with an insert for analysis.
-
Analysis: Inject an aliquot of the final solution into the GC system. The resulting PFBHA-oxime derivative will be more thermally stable and highly sensitive, particularly on an ECD.
Protocol 2: Routine Inlet Maintenance for Active Compounds
Proper and frequent inlet maintenance is the most critical step in preventing the loss of active analytes.
Materials:
-
Replacement septum.
-
Clean, deactivated inlet liner (e.g., single taper with glass wool).
-
Forceps for liner removal/installation.
-
Appropriate wrenches for the instrument.
-
Lint-free gloves.
Methodology:
-
Cool Down System: Set the injector and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool. Turn off the carrier gas supply at the instrument or tank.
-
Remove Column: Carefully loosen the column nut at the injector and gently pull the column out. Cap the end of the column to prevent contamination.
-
Open Inlet: Unscrew the septum nut and remove the old septum. Then, open the main inlet body to access the liner.
-
Replace Liner: Using clean forceps, remove the old liner and O-ring. Discard them appropriately.
-
Install New Liner: Place a new O-ring on a new, deactivated liner. Carefully insert the new liner into the injector, ensuring it is seated correctly.
-
Reassemble Inlet: Close the inlet body and tighten it according to the manufacturer's specifications. Place a new septum in the septum nut and tighten it until it is finger-tight, plus an additional quarter-turn with a wrench to ensure a good seal without overtightening.
-
Reinstall Column: Trim 5-10 cm from the inlet side of the column before reinstalling it to the correct depth in the injector with a new ferrule.
-
Leak Check and Condition: Turn the carrier gas back on, pressurize the system, and perform a thorough leak check. Once the system is confirmed to be leak-free, it is ready for analysis.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. gcms.cz [gcms.cz]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. restek.com [restek.com]
- 6. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. commons.und.edu [commons.und.edu]
Technical Support Center: Optimization of Reaction Conditions for Benzyl Alcohol Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of benzyl alcohol oxidation.
Troubleshooting Guides
This section addresses common issues encountered during the selective oxidation of benzyl alcohol to benzaldehyde and other desired products.
Issue 1: Low Conversion of Benzyl Alcohol
-
Question: My reaction shows a low conversion of benzyl alcohol. What are the potential causes and how can I improve it?
-
Answer: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have been deactivated.
-
Solution: Screen different catalysts. For instance, palladium-based catalysts are known for their high activity.[1] The choice of support material (e.g., Al₂O₃, TiO₂, activated carbon) and the metal particle size can also significantly influence activity.[2][3][4] For example, an optimal Pd particle size between 3.6 and 4.3 nm has been reported for this oxidation.[2] Consider catalysts like Co single atoms on nitrogen-doped carbon (Co₁/NC) which have shown high conversion rates.[5]
-
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too low.
-
Solution: Gradually increase the reaction temperature. For example, some solvent-free reactions using Ru/Al₂O₃ are conducted at 90°C[3], while others using Cu-Fe bimetallic catalysts on activated carbon are performed at 120°C.[6] However, be aware that higher temperatures can sometimes lead to decreased selectivity.[1]
-
-
Insufficient Oxidant: The amount of oxidant may be the limiting factor.
-
Solution: Ensure an adequate supply of the oxidant, whether it's molecular oxygen, hydrogen peroxide, or another agent. For aerobic oxidations, ensure efficient stirring and a continuous flow of air or oxygen.
-
-
Poor Solvent Choice: The solvent can significantly impact reaction rates.
-
Solution: The choice of solvent is critical. While some reactions proceed well in non-polar solvents like toluene[6], others may benefit from polar solvents or even solvent-free conditions.[3][7] The reaction rate can increase with a decrease in the dielectric constant of the medium in some cases.[8]
-
-
Issue 2: Poor Selectivity to Benzaldehyde (Over-oxidation to Benzoic Acid)
-
Question: I am observing significant formation of benzoic acid as a byproduct. How can I improve the selectivity towards benzaldehyde?
-
Answer: Over-oxidation to benzoic acid is a common challenge. Several strategies can be employed to enhance selectivity.
-
Catalyst Design: The catalyst's properties play a crucial role.
-
Reaction Time: Longer reaction times can promote the oxidation of benzaldehyde to benzoic acid.
-
Solution: Optimize the reaction time by monitoring the reaction progress using techniques like GC or TLC. Stop the reaction once the maximum yield of benzaldehyde is achieved.
-
-
Presence of Base: The addition of a base can influence the product distribution.
-
Inhibition by Products: Benzoic acid itself can inhibit the catalyst.[9]
-
Solution: The presence of a base like K₂CO₃ can help suppress this inhibition.[9]
-
-
Issue 3: Formation of Undesired Byproducts (e.g., Toluene, Benzyl Ether, Benzyl Benzoate)
-
Question: My reaction is producing byproducts other than benzoic acid, such as toluene or benzyl benzoate. What causes this and how can it be prevented?
-
Answer: The formation of various byproducts is dependent on the reaction mechanism and conditions.
-
Toluene Formation: Toluene can be formed through disproportionation or C-O bond cleavage.
-
Solution: The addition of a second metal, like Zn to a Pd catalyst, can help suppress the acidic centers responsible for producing toluene.[4]
-
-
Benzyl Ether and Benzyl Benzoate Formation: These can form, especially at higher temperatures.
-
Solution: Optimizing the reaction temperature is key. A decrease in selectivity to benzaldehyde with the formation of a higher amount of toluene and benzyl ether has been observed when increasing the reaction temperature from 70 to 100 °C with a Pd/AC catalyst.[1] The presence of a base can promote the formation of benzyl benzoate from the alcohol and aldehyde.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to optimize for benzyl alcohol oxidation?
A1: The key parameters to consider are the choice of catalyst, oxidant, solvent, reaction temperature, and reaction time. The interplay between these factors determines the conversion, selectivity, and overall efficiency of the reaction. For example, a solvent-free approach using air as the oxidant is considered a green and sustainable process.[3]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence the reaction in several ways. It can affect the solubility of reactants, the stability of intermediates, and the interaction with the catalyst surface. For instance, some reactions may not proceed in aprotic and protic solvents like ethanol, methanol, acetonitrile, water, and n-hexane, making solventless conditions a better choice.[7] In other cases, toluene has been shown to be an effective solvent.[6]
Q3: What are some "green" or more environmentally friendly approaches to benzyl alcohol oxidation?
A3: Green approaches focus on using less hazardous reagents and solvents, and improving atom economy. Examples include:
-
Using molecular oxygen or air as the oxidant, with water being the only byproduct.[3][11]
-
Using hydrogen peroxide as a clean oxidant, which produces water as a byproduct.[12][13][14]
-
Utilizing reusable heterogeneous catalysts to minimize waste.[3]
Q4: Can you provide a starting point for a typical experimental protocol?
A4: A general procedure for a solvent-free oxidation is as follows: In a round-bottom flask equipped with a condenser, place the catalyst (e.g., 0.2 g of Ru/Al₂O₃), benzyl alcohol (e.g., 1 mL, 9.7 mmol), and an internal standard (e.g., 0.01 g of hexamethylbenzene). Heat the mixture to the desired temperature (e.g., 90°C) under atmospheric pressure with continuous stirring for a set duration (e.g., 24 hours).[3] The reaction progress can be monitored by GC analysis.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Benzyl Alcohol Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Ru/Al₂O₃ (reduced) | Air | Solvent-free | 90 | 24 | 62 | 100 | [3] |
| Cu₀.₉Fe₀.₁@RCAC | Air | Toluene | 120 | 2 | 98 | - | [6] |
| Co₁/NC | O₂ | - | - | - | 95.2 | ~99.9 | [5] |
| Pd/AC | O₂ | - | 70-100 | - | - | Decreases with increasing temp. | [1] |
| Fe(NO₃)₃/Al(NO₃)₃ | N₂ | 1,4-dioxane | 80 | 6 | ~95 | ~95 | [15] |
Table 2: Effect of Base on Benzyl Alcohol Oxidation to Benzoic Acid
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Benzoic Acid (%) | Reference |
| Ni(OH)₂ | KOH (1.5) | Toluene | 130 | 24 | 86 | [10] |
| Ni(OH)₂ | KOH (1.1) | Toluene | 130 | 24 | 72 | [10] |
| Ni(OH)₂ | NaOH | Toluene | 130 | 24 | Slightly lower than KOH | [10] |
| Ni(OH)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene | 130 | 24 | Low | [10] |
Experimental Protocols
Protocol 1: Selective Oxidation of Benzyl Alcohol using a Tetra(benzyltriethylammonium) Octamolybdate Catalyst [12][13]
1. Catalyst Preparation:
- In a vial, dissolve sodium molybdate dihydrate (0.30 g; 1.2 mmol) in approximately 1 mL of water and add 4 M HCl (0.5 mL; 2.0 mmol).
- In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g; 2.30 mmol) in approximately 3 mL of water with stirring.
- Heat the BTEAC solution to 70°C with stirring.
- Add the molybdate solution dropwise to the heated BTEAC solution.
- Continue stirring for an additional five minutes after the addition is complete.
- Remove from heat and collect the solid catalyst by vacuum filtration.
- Wash the solid with approximately 5 mL of water while on the filter. The catalyst can be used wet or dried for later use.
2. Oxidation of Benzyl Alcohol:
- To a 50 mL round-bottom flask, add benzyl alcohol (5 mL; 50 mmol) and the dry catalyst (0.25 g; 0.2 mol%).
- Add 15% hydrogen peroxide (12 mL; 60 mmol) to the flask.
- Reflux the mixture for one hour.
- Cool the mixture to near room temperature.
- Isolate the product by simple distillation, which will yield benzaldehyde and water in the distillate.
- Separate the water using a pipet and dry the benzaldehyde over sodium sulfate.
Mandatory Visualization
Caption: Troubleshooting workflow for benzyl alcohol oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina | MDPI [mdpi.com]
- 4. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. cs.gordon.edu [cs.gordon.edu]
- 13. cs.gordon.edu [cs.gordon.edu]
- 14. lakeland.edu [lakeland.edu]
- 15. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
Validation & Comparative
A Comparative Guide to HPLC and Other Chromatographic Methods for the Assay of 2,4-Dichlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the assay of 2,4-Dichlorobenzyl alcohol (DCBA) with alternative chromatographic techniques, namely Gas Chromatography (GC) and Ultra-Performance Convergence Chromatography (UPCC). The information presented is curated from various sources to offer a detailed overview of method performance, supported by experimental data and protocols.
Introduction
This compound is a common active ingredient in pharmaceutical formulations, particularly in lozenges for the relief of sore throats, due to its antiseptic properties. Accurate and precise quantification of DCBA in raw materials and finished products is crucial for ensuring product quality, safety, and efficacy. While HPLC is a widely adopted method for this purpose, other techniques offer potential advantages in terms of speed, sensitivity, and environmental impact. This guide aims to provide a comparative analysis to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.
Methodology Comparison
The selection of an analytical method is a critical decision in the drug development process. The following sections detail the experimental protocols and performance data for HPLC, GC, and UPCC methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the assay of non-volatile and thermally labile compounds like this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) is commonly used.[1] Isocratic elution is typically sufficient.
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally employed.[1]
-
Detection: UV detection at a wavelength of approximately 214 nm.[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like methanol.
Performance Data:
While a complete validation report for a specific this compound assay by HPLC was not publicly available, the following table is populated with typical performance characteristics for this type of analysis, supplemented with data for the closely related compound, benzyl alcohol, where specific DCBA data is lacking.
| Parameter | HPLC Method Performance (this compound) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.86 µg/mL (for Benzyl Alcohol) |
| Limit of Quantification (LOQ) | 0.01% (in cosmetics) / ~2.5 µg/mL (for Benzyl Alcohol) |
| Run Time | 5 - 10 minutes |
Alternative Chromatographic Methods
Gas Chromatography (GC) and Ultra-Performance Convergence Chromatography (UPCC) present viable alternatives to HPLC for the analysis of this compound.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often with derivatization to improve its volatility and peak shape.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.
-
Detector Temperature: 280 - 300°C.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization with an agent like BSTFA may be employed.
Ultra-Performance Convergence Chromatography (UPCC)
UPCC is a newer technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a "greener" alternative to liquid chromatography. It is particularly effective for the separation of both polar and non-polar compounds.
Experimental Protocol:
-
Instrumentation: An Acquity UPC² system.
-
Column: A stationary phase suitable for supercritical fluid chromatography (e.g., Torus 2-PIC).
-
Mobile Phase: A gradient of compressed CO₂ and a co-solvent such as methanol or isopropanol.
-
Flow Rate: 1.5 - 2.5 mL/min.
-
Detection: UV or MS detection.
-
Sample Preparation: Samples are dissolved in a suitable organic solvent.
Performance Comparison
The following table provides a comparative summary of the key performance indicators for the three analytical methods discussed.
| Parameter | HPLC | Gas Chromatography (GC) | Ultra-Performance Convergence Chromatography (UPCC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Applicability to DCBA | Well-suited for the non-volatile nature of DCBA. | Suitable, may require derivatization for optimal performance. | Applicable and offers a "green" alternative. |
| Run Time | 5 - 10 minutes | 10 - 15 minutes | < 5 minutes |
| Precision (%RSD) | < 2% | < 5% | < 1.5% |
| Environmental Impact | High organic solvent consumption. | Lower solvent consumption than HPLC. | Significantly lower organic solvent consumption. |
| Throughput | Moderate | Moderate | High |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the typical experimental workflows.
Caption: Experimental workflow for the HPLC assay of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of an analytical method is paramount to ensure reliable and accurate results in a regulated environment. For the assay of this compound, HPLC remains a robust and widely accepted method, offering excellent precision and accuracy. However, for laboratories seeking to improve throughput and reduce their environmental footprint, UPCC presents a compelling alternative with faster run times and significantly lower organic solvent consumption. Gas Chromatography is also a viable technique, particularly if the laboratory has existing expertise and instrumentation, though it may require additional sample preparation steps such as derivatization. The ultimate choice of method will depend on a careful consideration of the specific analytical needs, available resources, and desired performance characteristics.
References
Unveiling the Synergy: A Comparative Study of 2,4-Dichlorobenzyl Alcohol and Amylmetacresol's Antimicrobial Action
For Immediate Release
In the ongoing battle against microbial resistance, the combination of 2,4-Dichlorobenzyl alcohol (DCBA) and amylmetacresol (AMC) has long been a cornerstone in antiseptic formulations. This guide offers an in-depth comparative analysis of their synergistic antimicrobial efficacy, presenting key experimental data, detailed methodologies, and a conceptual overview of their combined action for researchers, scientists, and drug development professionals.
The synergistic relationship between DCBA and AMC enhances their individual antimicrobial properties, leading to a broader and more rapid bactericidal and virucidal effect. This combination is effective against a wide range of pathogens responsible for oral and throat infections.
Quantitative Analysis of Antimicrobial Activity
The bactericidal efficacy of the DCBA and AMC combination has been demonstrated against various oropharyngeal organisms implicated in pharyngitis. The following table summarizes the log reduction in colony-forming units (CFUs) over time, showcasing the rapid onset of action.
| Bacterial Species | Time Point | Mean Log10 Reduction in CFU/mL (± SD) |
| Streptococcus pyogenes | 1 minute | 5.7 (± 0.1) |
| Haemophilus influenzae | 1 minute | 6.1 (± 0.1) |
| Arcanobacterium haemolyticum | 1 minute | 6.5 (± 0.0) |
| Fusobacterium necrophorum | 1 minute | 6.5 (± 0.0) |
| Streptococcus dysgalactiae | 5 minutes | 6.3 (± 0.0) |
| Moraxella catarrhalis | 5 minutes | 5.0 (± 0.9) |
| Staphylococcus aureus | 10 minutes | 3.5 (± 0.1) |
Data compiled from studies on antiseptic lozenges containing 1.2 mg of this compound and 0.6 mg of amylmetacresol.[1][2][3][4][5][6][7][8] A reduction of >99.9% in CFUs was observed for all tested species within 10 minutes.[1][2][3][4][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for assessing antimicrobial synergy are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the DCBA and AMC combination against a target microorganism.
Materials:
-
This compound (DCBA) stock solution
-
Amylmetacresol (AMC) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) standardized to 0.5 McFarland turbidity
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of DCBA in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of AMC in CAMHB along the y-axis of the plate.
-
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with only DCBA and inoculum, only AMC and inoculum, and only inoculum (growth control). A blank well with uninoculated broth should also be included.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC Index: FIC Index = FIC of DCBA + FIC of AMC.
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifference
-
4: Antagonism
-
-
Time-Kill Curve Assay Protocol
This assay provides information on the rate of bactericidal activity of the antimicrobial combination over time.
Objective: To assess the rate at which the DCBA and AMC combination kills a specific bacterial strain.
Materials:
-
DCBA and AMC stock solutions
-
Culture flasks with CAMHB
-
Standardized bacterial inoculum (e.g., Streptococcus pyogenes)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Cultures: Prepare flasks containing:
-
Growth control (inoculum in broth)
-
DCBA at a sub-inhibitory concentration
-
AMC at a sub-inhibitory concentration
-
Combination of DCBA and AMC at the same sub-inhibitory concentrations
-
-
Inoculation: Inoculate each flask with the bacterial suspension to a starting density of approximately 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each flask, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Data Analysis:
-
Count the number of viable colonies (CFU/mL) at each time point for each condition.
-
Plot the log10 CFU/mL against time for each test condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Mandatory Visualizations
Conceptual Workflow for Synergy Assessment
The following diagram illustrates the experimental workflow for determining the antimicrobial synergy between this compound and amylmetacresol.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4-Dichlorobenzyl Alcohol and Chlorhexidine Gluconate as Oral Antiseptics
For Immediate Release
In the landscape of oral antiseptic agents, 2,4-Dichlorobenzyl alcohol and chlorhexidine gluconate stand out for their widespread use. This guide provides a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Chlorhexidine gluconate remains the gold standard in oral antiseptics, demonstrating superior broad-spectrum antibacterial activity and substantivity in the oral cavity. This compound is a milder antiseptic, often used in combination with other agents for the symptomatic relief of sore throat and minor mouth infections. While effective against a range of oral pathogens, its standalone efficacy and substantivity are less potent compared to chlorhexidine.
Mechanism of Action
This compound: This compound is a mild antiseptic that is thought to exert its antimicrobial effect through the denaturation of proteins on the cell surface of bacteria and viruses, leading to a disruption of their tertiary structures.[1][2] It also exhibits some local anesthetic properties by reducing sodium channel activity.[3][4]
Chlorhexidine Gluconate: As a cationic bisbiguanide, chlorhexidine's primary mechanism involves its strong binding to the negatively charged cell walls of microorganisms.[5] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately leading to cell death.[5] Its cationic nature also allows it to adsorb to oral surfaces, providing a sustained release and prolonged antimicrobial effect known as substantivity.[1]
Diagram: Simplified Mechanism of Action
Caption: Simplified mechanism of action for this compound and Chlorhexidine gluconate.
In Vitro Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and chlorhexidine gluconate against common oral pathogens. A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Oral Microorganisms
| Microorganism | MIC (µM) | MIC (µg/mL) | Reference |
| Actinobacillus actinomycetemcomitans (reference strain) | 723 | 128 | [6][7] |
| Porphyromonas gingivalis | 1,446 | 256 | [6][7] |
| Treponema socranskii (2 strains) | 1,446 | 256 | [6][7] |
| Candida albicans | 1,446 | 256 | [6][7] |
| Other Plaque Microorganisms | 2,892 - 5,784 | 512 - 1024 | [6][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Gluconate against Oral Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Streptococcus mutans | 1.5 | [8] |
| Actinobacillus actinomycetemcomitans | 3.0 | [8] |
| Fusobacterium nucleatum | 6.0 | [8] |
| Porphyromonas gingivalis | 6.0 | [8] |
| Pseudomonas aeruginosa | 80.00 | [9] |
| Staphylococcus aureus | 2.67 - 5.33 | [9] |
| Enterococcus faecalis | 5.33 | [9] |
| Escherichia coli | 2.67 | [9] |
| Candida albicans | 5.33 | [9] |
| Prevotella intermedia | 5.33 | [9] |
| Porphyromonas endodontalis | 5.33 | [9] |
| Prevotella denticola | 2.67 | [9] |
| Prevotella melaninogenica | 5.33 | [9] |
A study on the bactericidal activity of a lozenge containing this compound (1.2 mg) and amylmetacresol (0.6 mg) demonstrated a significant reduction in colony-forming units (CFUs) of several pharyngitis-associated bacteria within minutes.[5][10] For instance, a >3 log10 reduction in CFUs was observed for Streptococcus pyogenes and Haemophilus influenzae after just 1 minute of exposure.[5][10]
In Vitro Antiviral Efficacy
Both agents have demonstrated virucidal activity against enveloped viruses.
This compound: Often in combination with amylmetacresol in lozenges, it has been shown to be effective against Respiratory Syncytial Virus (RSV) and SARS-CoV in vitro.[4][11] However, it was found to be inactive against non-enveloped viruses like adenovirus and rhinovirus.[11]
Chlorhexidine Gluconate: A 0.12% chlorhexidine gluconate mouthrinse has demonstrated in vitro virucidal activity against several enveloped viruses including herpes simplex virus (HSV), cytomegalovirus (CMV), and influenza A, with effects seen in as little as 30 seconds.[12] It is generally less effective against non-enveloped viruses.[12]
Experimental Protocols
Diagram: General Workflow for In Vitro Efficacy Testing
Caption: General experimental workflow for in vitro efficacy testing of oral antiseptics.
Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)
-
Preparation of Antimicrobial Agent: A stock solution of the test agent (this compound or chlorhexidine gluconate) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., ~5x10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]
Virucidal Activity Assay (TCID50 Method)
-
Cell Culture: Host cells for the target virus (e.g., Vero cells) are cultured in 96-well microplates.
-
Virus-Antiseptic Interaction: The viral suspension is mixed with the antiseptic solution at the desired concentration and incubated for specific contact times (e.g., 30 seconds, 1 minute, 5 minutes).
-
Serial Dilution: The virus-antiseptic mixture is serially diluted.
-
Infection of Host Cells: The diluted mixtures are added to the host cells in the microplate.
-
Incubation: The plates are incubated (e.g., 37°C, 5% CO2 for 72 hours) to allow for viral replication.
-
Evaluation of Cytopathic Effect: The wells are examined microscopically for the presence of a cytopathic effect (i.e., virus-induced damage to the cells).
-
Calculation of Viral Titer: The 50% Tissue Culture Infective Dose (TCID50) is calculated to determine the reduction in viral titer caused by the antiseptic.[12]
Clinical Efficacy
Clinical trials evaluating the efficacy of oral antiseptics commonly use the Plaque Index and Gingival Index to measure outcomes.
Plaque Index (PI)
The Plaque Index evaluates the thickness of plaque at the gingival margin.[14] Typically, four surfaces of selected teeth are scored on a scale of 0 to 3, where 0 indicates no plaque and 3 indicates an abundance of plaque.[14]
Gingival Index (GI)
The Gingival Index assesses the severity of gingivitis based on color, consistency, and bleeding on probing.[14] Four sites on each selected tooth are examined, with scores ranging from 0 (normal gingiva) to 3 (severe inflammation with a tendency for spontaneous bleeding).[15]
Adverse Effects
This compound: Generally well-tolerated, especially in lozenge formulations. Potential side effects are mild and may include a sore tongue.[16]
Chlorhexidine Gluconate: While highly effective, its use can be associated with side effects such as tooth staining, altered taste sensation, and an increase in tartar buildup.[15][17] Allergic reactions, although rare, can occur.[17]
Conclusion
Chlorhexidine gluconate remains the more potent and clinically established oral antiseptic for the control of plaque and gingivitis due to its broad-spectrum activity and unique property of substantivity. This compound is a useful, milder antiseptic, particularly for symptomatic relief of minor oral and throat infections, often in combination with other active ingredients. The choice between these agents should be guided by the specific clinical indication, desired duration of action, and patient tolerance. Further head-to-head clinical trials are warranted to more definitively compare the in vivo efficacy of this compound as a standalone oral antiseptic with chlorhexidine gluconate.
References
- 1. Monitoring plaque and bleeding | Prevention and Treatment of Periodontal Disease [periodontalcare.sdcep.org.uk]
- 2. Virucidal Activity of Different Mouthwashes Using a Novel Biochemical Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 4. grokipedia.com [grokipedia.com]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Maintenance of gingival health – a measure based on clinical indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Virucidal Activity of the Antiseptic Mouthwash and Dental Gel Containing Anionic Phthalocyanine Derivative: In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 15. periobasics.com [periobasics.com]
- 16. aacnjournals.org [aacnjournals.org]
- 17. Measuring plaque in clinical trials: index or weight? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Bactericidal Action of 2,4-Dichlorobenzyl Alcohol Against Oral Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro bactericidal activity of 2,4-Dichlorobenzyl alcohol (DCBA), a common antiseptic agent, against a range of oral pathogens. The data presented is intended to inform research and development in oral healthcare and antimicrobial drug discovery.
Quantitative Assessment of Bactericidal Activity
The bactericidal efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various oral pathogens, as determined by a broth-dilution method.
| Oral Pathogen | Type | Gram Staining | Disease Association | MIC (µM)[1] |
| Actinobacillus actinomycetemcomitans (reference strain) | Bacteria | Gram-negative | Periodontitis | 723 |
| Porphyromonas gingivalis | Bacteria | Gram-negative | Periodontitis | 1,446 |
| Treponema socranskii (2 strains) | Bacteria | Gram-negative | Periodontitis | 1,446 |
| Candida albicans | Fungus | N/A | Oral thrush, candidiasis | 1,446 |
| Other dental plaque microorganisms | Bacteria | Various | Dental plaque, caries | 2,892 - 5,784 |
It is important to note that much of the available research on the antimicrobial activity of this compound is in combination with amylmetacresol (AMC). These studies, often on commercially available lozenges, demonstrate a rapid bactericidal effect, achieving a greater than 99.9% reduction in colony-forming units (CFUs) against a broad spectrum of oropharyngeal organisms within minutes.[2][3][4][5] However, these findings do not allow for the independent assessment of this compound's efficacy.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the susceptibility of microorganisms to antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a common technique used in these assessments.
Broth Microdilution Method for MIC Determination
This protocol is adapted from standard microbiological procedures for determining the MIC of an antimicrobial agent against oral bacteria.
1. Preparation of Materials:
-
Test Organisms: Pure, overnight cultures of the desired oral pathogens.
-
Growth Medium: Appropriate liquid broth for the specific microorganism (e.g., Brain Heart Infusion broth for streptococci, Schaedler broth for anaerobes).
-
Antimicrobial Agent: A stock solution of this compound of known concentration, sterilized by filtration.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
-
Pipettes and Tips: Sterile, multichannel and single-channel pipettes.
-
Incubator: Set to the optimal temperature and atmospheric conditions for the test organism (e.g., 37°C in an anaerobic or CO2-enriched atmosphere).
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10^8 CFU/mL.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of the Antimicrobial Agent:
-
Dispense 50 µL of sterile broth into all wells of the 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well in the dilution series.
4. Inoculation of the Microtiter Plate:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume in each well to 100 µL. This will further dilute the antimicrobial agent to its final test concentration.
-
Include a positive control (broth and inoculum, no antimicrobial agent) and a negative control (broth only) on each plate.
5. Incubation:
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plate at the appropriate temperature and atmospheric conditions for 18-24 hours, or until sufficient growth is observed in the positive control wells.
6. Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Bactericidal Action
The precise signaling pathway of this compound's bactericidal action is not fully elucidated. However, it is understood to act as a non-specific antiseptic agent. The primary proposed mechanism involves the denaturation of bacterial proteins.[6] Benzyl alcohol and its derivatives can disrupt the delicate balance of forces that maintain the native three-dimensional structure of proteins, such as hydrogen bonds and hydrophobic interactions.[7] This leads to the unfolding and loss of function of essential proteins, including enzymes and structural components, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action of this compound.
References
- 1. Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. mrgscience.com [mrgscience.com]
A Comparative Analysis of the Antimicrobial Activity of 2,4-Dichlorobenzyl Alcohol and Cetylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of two commonly used antiseptic agents: 2,4-Dichlorobenzyl alcohol (DCBA) and Cetylpyridinium Chloride (CPC). The following sections detail their mechanisms of action, comparative antimicrobial efficacy supported by experimental data, and the methodologies used in these assessments.
Introduction
This compound is a mild antiseptic effective against bacteria and viruses associated with mouth and throat infections.[1][2][3] It is a common active ingredient in throat lozenges, often in combination with other antiseptics like amylmetacresol.[1][4][5] Cetylpyridinium chloride is a cationic quaternary ammonium compound with a broad spectrum of antimicrobial activity, widely used in mouthwashes, toothpastes, and other oral hygiene products to reduce dental plaque and gingivitis.[6][7]
Mechanisms of Action
This compound
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to exert its antiseptic effect through the denaturation of external proteins and the disruption of the tertiary structure of proteins on microbial surfaces.[2] This action is considered to be non-specific, contributing to its broad-spectrum activity.
Cetylpyridinium Chloride
Cetylpyridinium chloride's primary mode of action involves the disruption of microbial cell membranes.[6][7] As a cationic molecule, the positively charged pyridinium head of CPC interacts with and binds to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6] This initial binding is followed by the insertion of its hydrophobic cetyl tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[6][7]
Comparative Antimicrobial Efficacy
The antimicrobial activity of this compound and Cetylpyridinium chloride has been evaluated against a range of microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. It is important to note that much of the quantitative data for this compound is derived from studies where it was used in combination with amylmetacresol (AMC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Note |
| Actinobacillus actinomycetemcomitans | Reference Strain | 128.1 | [8] |
| Porphyromonas gingivalis | - | 256.2 | [8] |
| Treponema socranskii | - | 256.2 | [8] |
| Candida albicans | - | 256.2 | [8] |
Note: The available data for the standalone antimicrobial activity of this compound is limited. The majority of recent studies investigate its synergistic effects in combination with other compounds.
Table 2: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride
| Microorganism | Strain(s) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Clinical Isolates | 2 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 10 |
| Streptococcus mutans | Clinical Isolates | 0.12 - 0.24 (median) |
| Streptococcus sobrinus | Clinical Isolates | 0.12 - 0.24 (median) |
| Escherichia coli | ATCC 10536 | 16 |
| Escherichia coli | Retail Meat Isolates | 8 - 512 |
| Candida albicans | - | 4 - 6 |
Time-Kill Kinetics
Time-kill assays are performed to determine the rate at which an antimicrobial agent kills a microorganism.
This compound (in combination with Amylmetacresol)
Studies on lozenges containing 1.2 mg of this compound and 0.6 mg of amylmetacresol have demonstrated rapid bactericidal activity.[3][4][9] Against various oropharyngeal pathogens, a greater than 3-log10 reduction in colony-forming units (CFU) was observed within 1 to 10 minutes of exposure.[3][4][9] For instance, against Streptococcus pyogenes, a 5.7-log10 reduction was achieved in 1 minute.[3][9] A 3.5-log10 reduction against Staphylococcus aureus was observed at 10 minutes.[3][9]
Cetylpyridinium Chloride
Cetylpyridinium chloride also exhibits rapid bactericidal effects. In time-kill kinetic studies against uropathogenic bacteria, CPC solutions at concentrations of 0.0063% and 0.0125% resulted in a greater than 3-log10 reduction in viable cells within 5 minutes for the majority of species tested.[10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (this compound or Cetylpyridinium chloride) is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Microtiter Plate: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well of a 96-well microtiter plate.
-
Serial Dilutions: 100 µL of the antimicrobial stock solution is added to the first well of a row. A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension.
-
Controls: A growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[12][13]
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
Subculturing: The aliquot is spread onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.[12]
Time-Kill Kinetics Assay
This assay measures the rate of killing of a microbial population by an antimicrobial agent over time. The protocol is based on CLSI guidelines.[14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the MIC assay.
-
Test Setup: The antimicrobial agent is added to flasks containing a suitable broth (e.g., CAMHB) at the desired concentrations (e.g., 1x, 2x, 4x MIC). A control flask with no antimicrobial is also prepared.
-
Inoculation: The flasks are inoculated with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.
-
Neutralization and Plating: The aliquot is serially diluted in a neutralizing broth to inactivate the antimicrobial agent, and then plated onto agar plates.
-
Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[14]
Summary and Conclusion
Both this compound and Cetylpyridinium chloride are effective antimicrobial agents with distinct mechanisms of action. Cetylpyridinium chloride has a well-defined membrane-disrupting mechanism and a substantial body of quantitative data demonstrating its potent activity against a broad range of oral and other microorganisms. The antimicrobial effect of this compound is attributed to protein denaturation, though its mechanism is less specifically defined.
The available data suggests that while this compound is an effective antiseptic, particularly in combination formulations for oropharyngeal use, Cetylpyridinium chloride exhibits potent and rapid antimicrobial activity as a standalone agent. The choice between these two agents would depend on the specific application, desired spectrum of activity, and formulation considerations. Further research into the antimicrobial properties of this compound as a single agent would be beneficial for a more direct and comprehensive comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
Comparative analysis of the preservative efficacy of 2,4-Dichlorobenzyl alcohol in cosmetics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preservative efficacy of 2,4-Dichlorobenzyl alcohol in comparison to other common cosmetic preservatives, supported by experimental data and detailed methodologies.
Introduction
This compound (DCBA) is a broad-spectrum antimicrobial agent utilized in various applications, including as a preservative in cosmetic formulations. Its primary function in cosmetics is to inhibit the growth of microorganisms, such as bacteria, yeast, and mold, thereby ensuring product safety and extending shelf life.[1] This guide provides a comparative analysis of the preservative efficacy of this compound against other widely used preservatives in the cosmetics industry, namely parabens (methylparaben and propylparaben) and phenoxyethanol. The comparison is based on available quantitative data, primarily Minimum Inhibitory Concentrations (MIC), and is supplemented with detailed experimental protocols for evaluating preservative effectiveness.
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to involve the denaturation of proteins and the disruption of microbial cell membranes. This action is typical of benzyl alcohol derivatives and contributes to its broad-spectrum activity against a range of microorganisms.
Comparative Efficacy: A Quantitative Overview
The efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. The following tables summarize the available MIC data for this compound and its alternatives against common cosmetic spoilage microorganisms.
It is important to note that direct comparative studies of this compound against other preservatives in cosmetic formulations are limited. The data presented is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Alternative Preservatives against Bacteria
| Preservative | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| This compound | Log reduction of 3.5 log10 in 10 minutes (in combination with amylmetacresol)[2][3][4][5] | No specific MIC data found |
| Methylparaben | 1000 - 2000 µg/mL[6] | 8000 µg/mL |
| Propylparaben | 250 - 2000 µg/mL[6] | 8000 µg/mL |
| Phenoxyethanol | 8500 µg/mL[7] | 3200 µg/mL[7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Alternative Preservatives against Fungi
| Preservative | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound | No specific MIC data found | No specific MIC data found |
| Methylparaben | 1000 µg/mL[6] | 1000 µg/mL |
| Propylparaben | 500 µg/mL[6] | 500 µg/mL |
| Phenoxyethanol | 5400 µg/mL[7] | 3300 µg/mL[7] |
Note on Data Interpretation: The available data for this compound is presented as log reduction from a study on oropharyngeal organisms and in combination with another active ingredient, which differs from the MIC values presented for the other preservatives. This highlights a gap in the publicly available, directly comparable data for DCBA's efficacy against standard cosmetic spoilage organisms in a cosmetic matrix. The provided MIC values for parabens and phenoxyethanol offer a baseline for their expected efficacy. Propylparaben generally exhibits lower MIC values against fungi compared to methylparaben and phenoxyethanol.
Experimental Protocols
To ensure the safety and microbiological stability of cosmetic products, standardized efficacy tests are employed. The most common methods are the Minimum Inhibitory Concentration (MIC) assay and the Preservative Efficacy Test (Challenge Test).
Minimum Inhibitory Concentration (MIC) Assay
The MIC test determines the lowest concentration of a preservative required to inhibit the growth of a specific microorganism.
Methodology:
-
Preparation of Preservative Dilutions: A series of dilutions of the preservative are prepared in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Incubation: The inoculated dilutions are incubated under optimal growth conditions (temperature and time) for the specific microorganism.
-
Observation: After incubation, the dilutions are visually inspected for turbidity (cloudiness), which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the preservative in which no visible growth is observed.
Preservative Efficacy Test (Challenge Test) - ISO 11930
The challenge test evaluates the effectiveness of the preservative system within the final cosmetic formulation when intentionally contaminated with a range of microorganisms.
Methodology:
-
Preparation of Inoculum: Standardized cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.
-
Inoculation of the Cosmetic Product: A known quantity of the cosmetic product is inoculated with a predetermined concentration of each test microorganism.
-
Incubation: The inoculated product samples are stored at a specified temperature (e.g., 22.5 ± 2.5 °C) for a defined period (typically 28 days).
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of viable microorganisms in each sample is determined using plate count methods. A neutralizer is used to inactivate the preservative to allow for the recovery of any surviving microorganisms.
-
Evaluation: The change in the number of microorganisms over time is calculated and compared against established acceptance criteria (log reduction) to determine the adequacy of the preservation system.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in preservative efficacy analysis, the following diagrams are provided.
Conclusion
For a definitive selection of a preservative system, it is crucial for formulators to conduct their own efficacy testing, such as challenge tests, within their specific cosmetic formulations. This ensures that the chosen preservative is not only effective against microbial contamination but also compatible and stable within the final product. The experimental protocols and logical frameworks presented in this guide provide a foundation for researchers and professionals to conduct a thorough evaluation of this compound and other preservatives for their specific cosmetic applications. Further research generating direct comparative data for this compound would be highly beneficial to the cosmetic science community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
Evaluating the Anesthetic-like Effects of 2,4-Dichlorobenzyl Alcohol Compared to Lidocaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic-like properties of 2,4-Dichlorobenzyl alcohol and the well-established local anesthetic, lidocaine. The information is supported by available experimental data to facilitate further research and drug development in the field of local anesthesia.
Executive Summary
Lidocaine is a potent and widely used local anesthetic with a rapid onset and intermediate duration of action, primarily achieved through the blockade of voltage-gated sodium channels. This compound, commonly known as a mild antiseptic in sore throat lozenges, also exhibits local anesthetic-like properties by blocking these same channels. While direct comparative in vivo studies using standardized models are limited for this compound, available data from electrophysiological studies and clinical observations in the context of pharyngitis treatment suggest it possesses a comparable, albeit potentially less potent, anesthetic-like effect to lidocaine. This guide summarizes the current understanding of their mechanisms, potency, and clinical effects, based on published experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and lidocaine based on available experimental data. It is important to note that the data for this compound's onset and duration are primarily from studies on sore throat lozenges, which may not be directly comparable to studies of lidocaine in other local anesthetic applications.
| Parameter | This compound | Lidocaine |
| Mechanism of Action | Blockade of voltage-gated sodium channels[1][2] | Blockade of voltage-gated sodium channels[2] |
| Potency (IC50 for Sodium Channel Blockade) | 657 µM (resting-state)[3] | ~204 µM (tonic block) |
| Onset of Action | < 5 - 10 minutes (in lozenges)[3][4] | 1 - 5 minutes[5] |
| Duration of Action | Up to 2 hours (in lozenges)[4] | 30 minutes - 3 hours |
Experimental Protocols
Patch-Clamp Electrophysiology for Sodium Channel Blockade
This in vitro technique is crucial for determining the potency and mechanism of action of compounds on voltage-gated sodium channels.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium currents.
Cell Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.2) are cultured on glass coverslips.
-
Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external physiological salt solution.
Recording Procedure:
-
Borosilicate glass micropipettes are pulled to a resistance of 1-3 MΩ when filled with an internal solution.
-
The micropipette, filled with the internal solution, is mounted on a micromanipulator and a small positive pressure is applied.
-
The pipette tip is brought into contact with the cell membrane, and a high-resistance "giga-seal" (≥ 1 GΩ) is formed by applying gentle suction.
-
The cell membrane under the pipette is then ruptured by a brief pulse of suction to achieve the whole-cell recording configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.
Voltage-Clamp Protocol:
-
The cell is held at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
To elicit a sodium current, a depolarizing voltage step (e.g., to -10 mV) is applied for a short duration (e.g., 20 ms).
-
The test compound is then perfused into the recording chamber at various concentrations.
-
The peak sodium current is measured before and after the application of the compound at each concentration.
-
The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vivo Tail-Flick Test for Local Anesthetic Efficacy
The tail-flick test is a common animal model used to assess the analgesic and anesthetic effects of drugs.[6][7][8][9][10]
Objective: To determine the duration of sensory blockade produced by a locally injected anesthetic agent.
Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[6][7][8][9]
Procedure:
-
A baseline tail-flick latency is determined for each animal by exposing a portion of its tail to a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded.[6][7][8][9] A cut-off time is established to prevent tissue damage.
-
The test compound (e.g., 1% lidocaine or a solution of this compound) is injected subcutaneously at the base of the tail.[6]
-
At predetermined time intervals (e.g., every 10 minutes), the tail-flick latency is re-measured.[6]
-
The duration of the anesthetic effect is defined as the time it takes for the tail-flick latency to return to the baseline value.[6]
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2570123A1 - Use of this compound having an anaesthetic effect - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Onset and Duration of Action of 0.2% Lidocaine in a One-per-Mil Tumescent Solution for Hand Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Benchmarking Antifungal Performance: A Comparative Analysis of 2,4-Dichlorobenzyl Alcohol Against Standard Fungicides
For Immediate Release
This guide provides a comprehensive comparison of the in vitro antifungal performance of 2,4-Dichlorobenzyl alcohol against established standard fungicides, namely fluconazole, itraconazole, and amphotericin B. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of antifungal compounds. The data presented is compiled from publicly available research, and all experimental methodologies are detailed to ensure reproducibility and transparent comparison.
Executive Summary
This compound, a compound commonly utilized as a mild antiseptic in over-the-counter throat lozenges, demonstrates in vitro activity against Candida albicans. However, a comprehensive evaluation of its antifungal spectrum against a broader range of clinically relevant fungi is currently limited in the available scientific literature. This guide consolidates the existing data for this compound and benchmarks it against the well-established antifungal agents fluconazole, itraconazole, and amphotericin B, which are routinely used in clinical practice. The provided data underscores the necessity for further research to fully elucidate the potential of this compound as a standalone or adjunctive antifungal agent.
Data Presentation: In Vitro Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and standard fungicides against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Antifungal Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | ~256.05¹ |
| Fluconazole | 0.125 - >64[1][2] |
| Itraconazole | 0.03125 - >16[1] |
| Amphotericin B | 0.0625 - 4[1] |
¹Calculated from a reported MIC of 1,446 µM and a molecular weight of 177.03 g/mol .
Table 2: Antifungal Activity against Non-albicans Candida Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Fluconazole | C. glabrata | 32 - ≥64[2] |
| C. parapsilosis | 2[2] | |
| C. tropicalis | 2[2] | |
| C. krusei | ≥64[2] | |
| Itraconazole | C. parapsilosis | ≥1 (resistance noted) |
| Non-albicans Candida spp. | Generally active | |
| Amphotericin B | Non-albicans Candida spp. | 0.125 - 1[3] |
Table 3: Antifungal Activity against Aspergillus Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Fluconazole | Aspergillus spp. | Markedly elevated, often >256[4] |
| Itraconazole | A. fumigatus | 0.12 - >16[5] |
| A. flavus | 0.12 - >16[5] | |
| A. niger | 0.12 - >16[5] | |
| A. terreus | 0.12 - >16[5] | |
| Amphotericin B | A. fumigatus | 0.12 - 2[5] |
| A. flavus | 0.12 - 2[5] | |
| A. niger | 0.12 - 2[5] | |
| A. terreus | 0.12 - 2[5] |
Note: The antifungal data for this compound is limited to a single study against Candida albicans. Further studies are required to determine its efficacy against other fungal pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in 96-well microtiter plates using a standardized liquid growth medium, such as RPMI-1640.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing uninoculated medium) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. For amphotericin B, the endpoint is often complete inhibition of growth.
Mandatory Visualization
Experimental Workflow for MIC Determination
Signaling Pathways of Standard Antifungal Agents
The mechanisms of action of the standard fungicides involve distinct cellular pathways.
Fluconazole and Itraconazole (Azoles): Ergosterol Biosynthesis Pathway Inhibition
Azoles inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a crucial step in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
Amphotericin B: Fungal Cell Membrane Disruption
Amphotericin B, a polyene antifungal, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.
Conclusion
The available data indicates that this compound possesses some in vitro antifungal activity against Candida albicans, though its potency appears to be significantly lower than that of standard clinical antifungals like fluconazole, itraconazole, and amphotericin B. The lack of comprehensive data on its activity against other clinically important fungi, such as Aspergillus species and other Candida species, is a major gap in the current understanding of its antifungal potential.
The antiseptic mechanism of this compound is thought to involve the denaturation of external proteins and rearrangement of tertiary protein structures.[5] This non-specific mode of action differs from the targeted enzymatic inhibition of azoles and the direct membrane disruption by polyenes.
Further in vitro and in vivo studies are warranted to fully characterize the antifungal spectrum and efficacy of this compound. Future research should focus on determining its MIC values against a wider array of pathogenic fungi and exploring its potential for synergistic effects when combined with existing antifungal agents. Such investigations will be crucial in determining if this compound has a viable role in the antifungal therapeutic landscape beyond its current use as a topical antiseptic.
References
- 1. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jidc.org [jidc.org]
- 4. mjpath.org.my [mjpath.org.my]
- 5. academic.oup.com [academic.oup.com]
Inter-Laboratory Validation of a Quantitative Method for 2,4-Dichlorobenzyl Alcohol: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Dichlorobenzyl alcohol (DCBA), a common antiseptic agent in pharmaceutical formulations.[1][2] The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to assess and select the most suitable analytical method for their needs, with a view towards inter-laboratory validation.
Introduction to Quantitative Analysis of this compound
This compound is a mild antiseptic effective against a broad spectrum of bacteria and viruses associated with mouth and throat infections.[1] Accurate and precise quantification of DCBA in pharmaceutical products, such as lozenges, is crucial for ensuring product quality, efficacy, and safety.[2] Inter-laboratory validation of analytical methods is a critical step in the standardization of quality control procedures, demonstrating the robustness and reproducibility of the method across different laboratories and analysts.
This guide compares three primary chromatographic techniques for the quantification of DCBA and its related substances: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Convergence Chromatography (UPCC).
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and UPCC for the analysis of this compound, based on available literature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Ultra-Performance Convergence Chromatography (UPCC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. |
| Primary Use | Assay and determination of related substances in raw materials and finished products.[3] | Analysis of related substances and impurities, particularly volatile ones.[4] | Rapid and sensitive detection of impurities, such as the degradation product 2,4-Dichlorobenzaldehyde.[4] |
| Limit of Quantitation (LOQ) | 0.01% for this compound in cosmetics.[5] | Method-dependent, but can be challenging for quantifying 2,4-Dichlorobenzaldehyde due to low response and interference.[4] | Not explicitly stated for DCBA, but offers higher sensitivity than GC for related impurities.[4] |
| Reported Run Time | Dependent on the specific method; not detailed in the provided search results. | Approximately 13 minutes for the analysis of related impurities.[4] | 2 minutes for the detection of 2,4-Dichlorobenzaldehyde, significantly faster than GC.[4] |
| Advantages | Robust, versatile, and widely used in pharmaceutical analysis. Good for non-volatile and thermally labile compounds. | High resolution for volatile and semi-volatile compounds. | Fast analysis times, reduced use of organic solvents ("green" technology), and high sensitivity.[4] |
| Disadvantages | May require longer run times and use significant volumes of organic solvents. | Requires derivatization for non-volatile compounds and can have interference from other ingredients.[4] | Newer technology, less commonly available in all laboratories. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the experimental protocols for HPLC, GC, and UPCC based on published methods.
High-Performance Liquid Chromatography (HPLC) Method for Cosmetics
This method is applicable for the determination of this compound in cosmetic products.[5]
-
Equipment: High-Performance Liquid Chromatograph with a photodiode array detector.[5]
-
Column: ACQUITY UPLC® BEH C18, 1.7 μm, 2.1 mm i.d. × 100 mm, or equivalent.[5]
-
Mobile Phase:
-
Gradient Elution:
Time (min) Flow Rate (mL/min) % Solvent A % Solvent B 0 0.2 100 0 13.0 0.2 100 0 17.5 0.2 0 100 18.5 0.2 35 65 | 20.0 | 0.2 | 35 | 65 |
-
Injection Volume: 2.5 μL.[5]
-
Standard Solution Preparation: Accurately weigh 50 mg of this compound standard and dissolve in a 10-mL volumetric flask with methanol to prepare a stock solution. Further dilute with methanol to create standard solutions ranging from 5-100 μg/mL.[5]
-
Sample Preparation: Accurately weigh about 1 g of the sample into a 20-mL volumetric flask, add 10 mL of methanol, and sonicate for 30 minutes. Dilute to volume with methanol and filter through a 0.22 μm membrane filter.[5]
-
Identification and Quantification: Identify the this compound peak based on retention time and UV absorption spectrum compared to the standard. Calculate the amount using a calibration curve.[5]
Gas Chromatography (GC) Method for Related Substances
This method is used for the detection of impurities in lozenges containing this compound.[4]
-
Equipment: Gas Chromatograph with a Flame Ionization Detector (FID).[4]
-
Column: DB-5, 15 meters.[4]
-
Carrier Gas: Helium.[4]
-
Temperatures:
-
Standard Solution Preparation: Prepare a standard solution of 2,4-Dichlorobenzaldehyde in Dichloromethane.[4]
-
Analysis Time: 13 minutes.[4]
Ultra-Performance Convergence Chromatography (UPCC) Method for Impurity Detection
This improved method is for the detection of 2,4-Dichlorobenzaldehyde, a degradation product of this compound.[4]
-
Equipment: Ultra Performance Convergence Chromatography (UPC²) system.[4]
-
Column: Acquity UPC² Torus 30 x 150 mm, 1.7 µm.[4]
-
Mobile Phase:
-
Flow Rate: 1.1 mL/min.[4]
-
Column Temperature: 45°C.[4]
-
Sample Injection Volume: 2 μL.[4]
-
Sample Temperature: 15°C.[4]
-
Diluent: n-Heptane.[4]
-
Detection Wavelength: 220 nm.[4]
-
Run Time: 2 minutes.[4]
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to demonstrate the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
The choice of an analytical method for the quantification of this compound is dependent on the specific application. HPLC provides a robust and well-established method for routine quality control. GC is suitable for the analysis of volatile impurities, though it may present challenges with sensitivity and interference. The newer UPCC method offers a significant advantage in terms of speed and reduced solvent consumption for impurity profiling.
For the purpose of inter-laboratory validation, a detailed and unambiguous protocol is paramount. The chosen method should be thoroughly validated in a single laboratory to establish its performance characteristics before being transferred to other laboratories. The successful completion of an inter-laboratory study provides a high degree of assurance in the reliability and consistency of the analytical results, which is fundamental for regulatory compliance and ensuring patient safety.
References
A Comparative Analysis of 2,4-Dichlorobenzyl Alcohol and Triclosan on Skin Microflora
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial agents 2,4-Dichlorobenzyl alcohol and triclosan, with a focus on their impact on the skin's microbial inhabitants. The following sections detail their mechanisms of action, antimicrobial efficacy supported by experimental data, and their effects on the delicate balance of the skin microbiome, including the potential for antimicrobial resistance.
Mechanisms of Action
The fundamental difference between this compound and triclosan lies in their mode of action against microbial cells.
This compound: The precise antiseptic mechanism of this compound is not fully elucidated but is believed to involve the denaturation of external and tertiary structure proteins of microorganisms.[1] This broad-acting mechanism disrupts essential cellular functions, leading to cell death. Additionally, it is thought to exhibit local anesthetic properties through the blockade of sodium channels.[2]
Triclosan: Triclosan has a more specific mechanism of action, particularly at lower, bacteriostatic concentrations. It primarily targets and inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis in bacteria.[3] This disruption of fatty acid synthesis prevents the formation of the bacterial cell membrane, thereby inhibiting growth.[3] At higher concentrations, triclosan acts as a biocide with multiple cytoplasmic and membrane targets, leading to cell lysis.
dot
Antimicrobial Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and triclosan against key skin microorganisms. It is important to note that direct comparative studies are limited, and data for this compound on a broad range of skin-specific bacteria is not as readily available as for triclosan.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Microorganism | MIC Range (µg/mL) | Notes |
| This compound | Staphylococcus aureus | Not specified in µg/mL; study shows >3.5 log10 reduction in CFUs at 10 minutes from a lozenge containing 1.2 mg of the compound.[4][5] | Data from a study on oropharyngeal pathogens. |
| Triclosan | Staphylococcus aureus (clinical isolates) | MIC₅₀: 0.12, MIC₉₀: 0.25 | |
| Staphylococcus epidermidis (clinical isolates) | MIC₅₀: 0.12, MIC₉₀: 8 | Decreased susceptibility is more prevalent in methicillin-resistant strains.[6] | |
| Staphylococcus epidermidis (isolates from 2010-11) | MIC ≥ 0.25 (12.5% of isolates) | Isolates from 1965-66 showed no tolerance at this level.[7] | |
| Various hand flora (including S. aureus, S. capitis, S. epidermidis) | ≤0.0312 to >4.0 | From a study on bacteria isolated from hands in the community.[8] |
Table 2: Bactericidal Activity Data
| Compound | Microorganism | Log Reduction in CFU/mL (Time) | Notes |
| This compound | Staphylococcus aureus | >3.5 (10 minutes) | From a study using a lozenge formulation.[4][5] |
| Streptococcus pyogenes | >5.7 (1 minute) | From a study using a lozenge formulation.[4][5] | |
| Haemophilus influenzae | >6.1 (1 minute) | From a study using a lozenge formulation.[4][5] | |
| Triclosan | Not specified in log reduction format in the provided search results. | Efficacy is concentration-dependent, being bactericidal at high concentrations. |
Impact on Skin Microflora and Antimicrobial Resistance
This compound: There is limited specific research on the impact of this compound on the diversity of the skin microbiome and the development of resistance in skin commensals. Its broad, non-specific mechanism of action may suggest a lower propensity for developing target-specific resistance compared to more targeted agents.
Triclosan: The widespread use of triclosan has raised concerns about its impact on the skin microbiome and the potential for inducing antimicrobial resistance.
-
Microbiome Alterations: Studies have shown that triclosan can alter the composition of the skin's bacterial community.[3] This disruption of the natural microflora could have implications for skin health.
-
Antimicrobial Resistance: Exposure to triclosan can lead to the development of resistance in some bacteria.[9] For instance, studies have shown that current isolates of Staphylococcus epidermidis are more tolerant to triclosan than isolates from the 1960s, prior to its widespread use.[7] This resistance is sometimes linked to mutations in the fabI gene, the target of triclosan.[10] There is also concern that triclosan exposure could contribute to cross-resistance to clinically important antibiotics, although the evidence for this in real-world settings is still under investigation.[11]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 3. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced triclosan susceptibility in methicillin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staphylococcus epidermidis Isolated in 1965 Are More Susceptible to Triclosan than Current Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The impact of triclosan on the spread of antibiotic resistance in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous Exposure of Staphylococcus epidermidis SE1457 to Triclosan Results in Marked Triclosan Resistance Due to a Mutation in fabI [bioone.org]
- 11. Triclosan and Antibiotics resistance [ec.europa.eu]
A Comparative Guide to Assessing the Similarity Factor for Buccal Release of 2,4-Dichlorobenzyl Alcohol Lozenges
This guide provides a comprehensive comparison of methodologies for assessing the buccal release of 2,4-Dichlorobenzyl alcohol lozenges, with a focus on the application of the similarity factor (f2) for evaluating product equivalence. It is intended for researchers, scientists, and drug development professionals engaged in the formulation and analysis of locally acting oral dosage forms.
Introduction
This compound is a widely used antiseptic agent in medicated lozenges for the symptomatic relief of sore throats.[1] Its efficacy is dependent on its concentration and residence time in the oral cavity, which are directly influenced by the dissolution and release characteristics of the lozenge formulation. For locally acting drugs, in-vitro dissolution testing is a critical tool for ensuring product quality and performance.[2][3]
When comparing a new or generic lozenge formulation to a reference product, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of a similarity factor, f2, to compare dissolution profiles.[4][5][6] An f2 value between 50 and 100 indicates that the two dissolution profiles are similar, suggesting comparable in-vivo performance.[7][8]
This guide details the experimental protocols for conducting buccal release studies, presents comparative data, and discusses alternative formulations to provide a framework for assessing the equivalence of this compound lozenges.
Experimental Protocols
Detailed methodologies for conducting in-vitro dissolution studies and calculating the similarity factor are crucial for obtaining reliable and reproducible results.
1. In-Vitro Dissolution Testing for Medicated Lozenges
This protocol is adapted from general FDA guidelines for immediate-release solid oral dosage forms and specific studies on lozenges.[2][9]
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 500-900 mL of a biorelevant medium such as artificial saliva (pH 6.7-6.8) or standard phosphate buffer (pH 6.8).[3][9][10] The volume may be adjusted to ensure sink conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.[2]
-
Procedure:
-
Place one lozenge in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).
-
Replace the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point. A minimum of 12 units for both the test and reference products should be tested.[7]
-
2. Similarity Factor (f2) Calculation
The similarity factor (f2) is a model-independent mathematical approach for comparing dissolution profiles.[7][11]
-
Formula: f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)^2]^(-0.5) * 100} Where:
-
n is the number of time points.
-
Rt is the mean percent of drug dissolved from the reference product at time point t.
-
Tt is the mean percent of drug dissolved from the test product at time point t.
-
-
-
The dissolution measurements for both test and reference products must be made under the exact same conditions.
-
The same time points must be used for both profiles.
-
A minimum of three time points (excluding zero) is required.
-
Only one measurement should be included after 85% of the drug has been dissolved.
-
The coefficient of variation (%CV) for the earlier time points (e.g., 15 minutes) should not exceed 20%, and for later time points, it should not be more than 10%.
-
-
Interpretation:
-
f2 ≥ 50: The two dissolution profiles are considered similar.
-
f2 < 50: The two dissolution profiles are considered dissimilar.
-
Data Presentation
The following tables provide an example of dissolution data and the subsequent f2 calculation for a hypothetical test product compared to a reference this compound lozenge.
Table 1: Comparative Dissolution Profile of this compound Lozenges
| Time (minutes) | Mean % Drug Released (Reference) | Mean % Drug Released (Test) |
| 5 | 25 | 22 |
| 10 | 48 | 42 |
| 15 | 65 | 60 |
| 20 | 78 | 75 |
| 30 | 88 | 86 |
| 45 | 95 | 94 |
Table 2: Step-by-Step Calculation of the Similarity Factor (f2)
| Time (t) | Rt | Tt | (Rt - Tt) | (Rt - Tt)^2 |
| 5 | 25 | 22 | 3 | 9 |
| 10 | 48 | 42 | 6 | 36 |
| 15 | 65 | 60 | 5 | 25 |
| 20 | 78 | 75 | 3 | 9 |
| 30 | 88 | 86 | 2 | 4 |
| Sum | 83 | |||
| Number of time points (n) | 5 | |||
| Sum of Squares / n | 16.6 | |||
| 1 + (Sum of Squares / n) | 17.6 | |||
| Square Root | 4.195 | |||
| Reciprocal | 0.238 | |||
| Log10 | -0.623 | |||
| 50 * log{...} | 68.8 |
Based on the calculation, the f2 value is 68.8 , indicating that the dissolution profiles of the test and reference products are similar. A study comparing a generic to an innovator product for lozenges containing this compound and Amylmetacresol calculated f2 values of 83.31 and 82.50 for the respective active ingredients, confirming profile similarity.[12]
Mandatory Visualization
Diagrams created using Graphviz illustrate key workflows and relationships in the assessment of buccal release similarity.
Caption: Experimental workflow for comparative dissolution testing and f2 calculation.
Caption: Logical relationship for determining product similarity using the f2 factor.
Comparison with Alternative Formulations
While this compound is often combined with Amylmetacresol, other active ingredients are used in antiseptic lozenges. Understanding their properties provides context for formulation development.
Table 3: Comparison of Active Ingredients in Medicated Lozenges
| Feature | This compound / Amylmetacresol | Hexylresorcinol | Iota-Carrageenan |
| Primary Action | Antiseptic, mild local anesthetic.[10] | Antiseptic, local anesthetic. | Antiviral.[13][14] |
| Mechanism | Kills a broad spectrum of bacteria and some enveloped viruses associated with throat infections.[1][10] | Provides symptomatic relief and has antiseptic properties. | Forms a physical barrier on the mucosa, entrapping and inactivating viruses.[13][15] |
| Reported Dissolution Time | A typical lozenge dissolves in the mouth in approximately 10-13 minutes.[10][13] | Similar to other hard lozenges, dissolution time is a key factor for efficacy. | The medium dissolution time in the mouth was determined to be 13 minutes and 20 seconds in one study.[13] |
| Comparative Efficacy | Studies show bactericidal activity against common pharyngitis-causing bacteria within 1-10 minutes.[10] Some studies show virucidal effects against enveloped viruses like Influenza A and SARS-CoV.[1][13] | Used for symptomatic relief of sore throat. | Studies indicate high activity against a range of respiratory viruses, including rhinovirus and coronavirus strains.[13][15] |
Conclusion
The assessment of buccal release is a cornerstone of quality control for this compound lozenges. The similarity factor (f2) provides a standardized, quantitative method for comparing the dissolution profiles of a test formulation against a reference product. A comprehensive understanding of the experimental protocols and regulatory expectations is essential for demonstrating bioequivalence for these locally acting dosage forms. By employing rigorous in-vitro testing and comparative analysis, researchers and developers can ensure the consistent performance and therapeutic efficacy of medicated lozenges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. fda.gov [fda.gov]
- 6. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 7. How to determine f1 and f2 factors in dissolution testing | Excel in Science [excel-in-science.com]
- 8. F1 F2 Calculation - Isazi Pharma & Techno [ptc.isazi.biz]
- 9. pharmacyjournal.net [pharmacyjournal.net]
- 10. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissolution Similarity Requirements: How Similar or Dissimilar Are the Global Regulatory Expectations? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Comparative Bioavailability of 2,4-Dichlorobenzyl Alcohol Formulations: A Guide for Researchers
A comprehensive review of the available data on the bioavailability of different 2,4-Dichlorobenzyl alcohol formulations reveals a notable scarcity of direct comparative studies in publicly accessible literature. Most research has centered on the local antiseptic and anesthetic effects within the oral cavity, rather than systemic absorption. This guide synthesizes the available pharmacokinetic information, outlines relevant experimental methodologies, and provides a framework for future comparative bioavailability studies.
Executive Summary
Quantitative Data on Bioavailability
Due to the lack of direct comparative studies, a table presenting head-to-head pharmacokinetic data for different this compound formulations cannot be compiled. However, available data on salivary concentration for lozenge formulations provides insights into local drug availability.
| Formulation | Parameter | Value | Source |
| Lozenge | Peak Salivary Concentration (Tmax) | 3-4 minutes | [1][2] |
| Lozenge | Salivary Concentration at 120 minutes | ~50% of administered dose | [1][2][3] |
| Throat Spray | Systemic Absorption | Metabolized in the liver to hippuric acid and excreted in the urine | [4][5] |
Note: The data presented for lozenges reflects local concentration in saliva and not systemic bioavailability.
Experimental Protocols
A crucial aspect of comparing bioavailability is a robust and well-defined experimental protocol. Below is a detailed methodology for a buccal release study, adapted from a clinical study protocol for lozenges containing this compound. This protocol can be modified to assess systemic bioavailability by including blood sampling and analysis.
Protocol: Comparative Buccal Release Study of this compound Lozenges
Study Design: An open-label, balanced, randomized, two-treatment, two-period, two-sequence, crossover study in normal, healthy, adult human subjects under fasting conditions[6].
Objective: To compare the in-vivo buccal release profile of a test lozenge formulation against a reference lozenge formulation.
Methodology:
-
Subject Selection: A cohort of healthy adult human subjects who meet the inclusion and exclusion criteria will be enrolled in the study[6].
-
Randomization: Subjects will be randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test)[6].
-
Dosing Procedure:
-
Subjects will fast overnight before the study day.
-
Prior to dosing, each lozenge will be inspected and weighed.
-
Subjects will rinse their mouth with water at room temperature to wet the mouth.
-
The lozenge will be placed in the mouth, on the center of the tongue against the palate.
-
Subjects will be instructed not to suck the lozenge forcefully but to let it dissolve slowly. The lozenge can be turned over every 30 seconds[6].
-
-
Sample Collection (Buccal Release):
-
At predetermined time points (e.g., 2, 5, 10, 15, 20 minutes), the lozenge will be removed from the subject's mouth.
-
The remaining lozenge will be dried and weighed to determine the amount of drug released.
-
-
Sample Collection (Systemic Bioavailability Modification):
-
To adapt this protocol for systemic bioavailability, serial blood samples would be collected at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30, 45, 60, 90, 120, 180, 240 minutes post-dose).
-
Plasma would be separated and stored frozen until analysis.
-
-
Analytical Method:
-
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method would be used to quantify the concentration of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC would be calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical analysis would be performed to compare the bioavailability of the test and reference formulations.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of a comparative bioavailability study and a simplified representation of the local action of this compound.
Caption: Workflow for a Comparative Bioavailability Study.
Caption: Simplified Local Mechanism of Action of 2,4-DBCA.
Conclusion
While this compound is a widely used antiseptic and local anesthetic in various over-the-counter formulations, there is a clear gap in the scientific literature regarding the comparative systemic bioavailability of these different formulations. The available data suggests rapid local release from lozenges, but detailed pharmacokinetic profiles are not well-documented. For researchers and drug development professionals, this represents an opportunity for further investigation. Future studies should focus on well-designed, crossover clinical trials that measure the plasma concentrations of this compound over time to determine key pharmacokinetic parameters for different formulations. Such data would be invaluable for optimizing drug delivery and ensuring predictable therapeutic outcomes.
References
- 1. This compound | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | 1777-82-8 | Benchchem [benchchem.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. grokipedia.com [grokipedia.com]
- 6. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 2,4-Dichlorobenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 2,4-Dichlorobenzyl alcohol are critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, this substance requires handling as hazardous waste in accordance with stringent regulatory standards. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination.
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Classification
This compound is classified with several hazards, which necessitates its handling as hazardous waste. While some safety data sheets (SDS) may indicate it is not considered hazardous under OSHA's 2012 standard, others identify significant risks.[1][2] It is imperative to treat it with caution based on its more severe classifications, which include causing serious eye damage, being harmful if inhaled, and posing a long-term threat to aquatic life.[2][3]
| Hazard Classification | Description | Source |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [2][3] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. | [2][3] |
| Skin and Respiratory Irritation | Irritating to the respiratory system and skin. | [4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | Harmful to aquatic life with long lasting effects. | [2][3] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound and associated waste materials.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the correct PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[2]
-
Respiratory Protection: While typically not needed under normal, well-ventilated conditions, a suitable respirator should be used if dust is generated.[1][4]
Step 2: Segregate as Halogenated Hazardous Waste
Proper segregation is crucial for safe disposal and often impacts disposal costs.
-
Designate as Hazardous: All waste containing this compound must be treated as hazardous waste.[5]
-
Separate from Non-Halogenated Waste: Keep this compound waste separate from non-chlorinated (non-halogenated) solvent waste. The disposal cost for halogenated waste is typically higher.[6]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3]
Step 3: Use Correct Waste Containers
Proper containment prevents leaks and ensures safe transport.
-
Original Containers: For unused or expired products, leave the chemical in its original container.[3]
-
Designated Waste Containers: For solutions or contaminated materials (e.g., paper towels from a spill), use a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6]
-
Keep Containers Closed: Ensure the container cap is securely fastened at all times, except when adding waste.[7]
Step 4: Store Waste in a Designated Area
Waste must be stored safely in the laboratory pending collection.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[7][8] This area must be at or near the point of waste generation.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment tray to catch any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[8]
Step 5: Arrange for Professional Disposal
Final disposal must be handled by certified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7]
-
Certified Hauler: The waste will be collected by a certified hazardous waste hauler and transported to a licensed treatment and disposal facility.[5]
-
Disposal Method: The preferred disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[5]
Accidental Spill Cleanup
In the event of a spill, act quickly to contain and clean the material.
-
Evacuate and Ventilate: Alert personnel in the area and ensure adequate ventilation.
-
Wear Full PPE: Don the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.[9]
-
Dispose: Seal, label, and dispose of the container as described in the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance Summary
Adherence to regulations is mandatory for the disposal of hazardous chemicals.
| Regulation/Guideline | Requirement | Relevance to this compound |
| Resource Conservation and Recovery Act (RCRA) | Governs the disposal of solid and hazardous waste in the U.S. | As a chlorinated organic compound, waste containing this chemical is typically considered hazardous under RCRA.[5] |
| Occupational Safety and Health Administration (OSHA) | Sets standards for worker safety, including PPE and hazard communication. | Mandates the use of appropriate PPE and access to Safety Data Sheets (SDS) for safe handling.[1] |
| Institutional EHS Policies | Specific procedures for waste management at your facility. | Provides the direct point of contact and specific procedures for waste pickup and disposal.[7][10] |
| Local and State Regulations | May impose additional or more stringent requirements for hazardous waste. | All disposal activities must comply with local and state environmental protection laws.[2][3] |
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 2,4-Dichlorobenzyl alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichlorobenzyl alcohol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also be harmful if inhaled and is recognized as hazardous to aquatic life with long-lasting effects.[2] Adherence to proper PPE protocols is mandatory to ensure personal and environmental safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields (meeting ANSI Z87.1 or EN 166 standards).[3][4] A face shield may be required for splash risks.[5] | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Disposable nitrile gloves.[6] A standard laboratory coat must be worn and fully buttoned.[6][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or other suitable respirator is recommended.[8] This should be used within a fume hood.[9] | To prevent inhalation of fine powder particles. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[7] | To protect feet from spills. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Off-white solid.[3] |
| Molecular Formula | C₇H₆Cl₂O.[10] |
| Molecular Weight | 177.03 g/mol .[4] |
| Melting Point | 55-58 °C.[10][11] |
| Boiling Point | 150 °C at 25 mmHg.[2][3] |
| Solubility | Slightly soluble in water; soluble in methanol and chloroform.[10][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[1][9]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wear nitrile gloves. If there is a risk of dust generation, a NIOSH-approved respirator should be used.
3. Weighing and Transfer:
-
Handle the solid material carefully to avoid creating dust.[4]
-
Use a spatula or other appropriate tool for transfers.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
4. Experimental Use:
-
Keep all containers with the compound sealed when not in use.[8]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
5. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Caption: Operational Workflow for Handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[12] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[12] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[12] Seek medical attention if irritation develops or persists.[8] |
| Inhalation | Remove from exposure and move to fresh air immediately.[12] If not breathing, give artificial respiration.[7] Seek medical attention.[12] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste in accordance with institutional and local regulations.
-
Handle uncleaned containers as you would the product itself.[9]
-
Caption: Disposal Workflow for this compound Waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sc.edu [sc.edu]
- 6. benchchem.com [benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. grokipedia.com [grokipedia.com]
- 11. This compound | 1777-82-8 [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
